(S)-Ethyl chroman-2-carboxylate
Description
Propriétés
Formule moléculaire |
C12H14O3 |
|---|---|
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
ethyl (2S)-3,4-dihydro-2H-chromene-2-carboxylate |
InChI |
InChI=1S/C12H14O3/c1-2-14-12(13)11-8-7-9-5-3-4-6-10(9)15-11/h3-6,11H,2,7-8H2,1H3/t11-/m0/s1 |
Clé InChI |
PSOZUQKKUGXCEN-NSHDSACASA-N |
SMILES isomérique |
CCOC(=O)[C@@H]1CCC2=CC=CC=C2O1 |
SMILES canonique |
CCOC(=O)C1CCC2=CC=CC=C2O1 |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to (S)-Ethyl Chroman-2-carboxylate
Introduction
(S)-Ethyl chroman-2-carboxylate is a heterocyclic organic compound belonging to the chromane family. The chromane skeleton, a bicyclic system composed of a benzene ring fused to a dihydropyran ring, is a privileged scaffold found in numerous biologically active natural products and synthetic molecules.[1] Consequently, derivatives of chroman-2-carboxylate serve as crucial building blocks and key intermediates in the synthesis of complex molecules for applications in medicinal chemistry and drug development.[2] This document provides a comprehensive technical overview of this compound, including its chemical structure, properties, relevant experimental protocols, and its role as a precursor to biologically active compounds.
Chemical Identity and Properties
The fundamental properties of ethyl chroman-2-carboxylate are summarized below. It is important to note that most commercially available data pertains to the racemic mixture.
| Property | Value | Reference |
| IUPAC Name | ethyl chroman-2-carboxylate | |
| CAS Number | 24698-77-9 | [3] |
| Molecular Formula | C₁₂H₁₄O₃ | [2] |
| Molecular Weight | 206.24 g/mol | [2][3] |
| Physical Form | Liquid | |
| Purity | ~97% | [3] |
| Storage Conditions | Sealed in dry, 2-8°C | |
| InChI Key | PSOZUQKKUGXCEN-UHFFFAOYSA-N | [3] |
Chemical Structure
The structure of this compound features a stereocenter at the C2 position of the dihydropyran ring.
Caption: 2D structure of this compound.
Experimental Protocols
While specific synthesis protocols for the (S)-enantiomer are proprietary, general methods for producing the chromane core and related esters are well-documented. A common approach involves the Knoevenagel condensation followed by reduction and cyclization steps.
General Synthesis of Chroman-2-Carboxylate Scaffold
-
Condensation: A substituted salicylaldehyde is reacted with a malonic acid derivative (e.g., diethyl malonate) in the presence of a base catalyst like piperidine. This Knoevenagel condensation typically yields a coumarin-3-carboxylate derivative.[4]
-
Reduction: The double bond in the coumarin ring system is selectively reduced. This can be achieved through catalytic hydrogenation (e.g., using H₂ gas with a Palladium catalyst) or with chemical reducing agents like sodium borohydride in the presence of a catalyst.
-
Esterification (if necessary): If the starting material was a malonic acid, the resulting carboxylic acid is esterified using ethanol under acidic conditions (e.g., Fischer esterification) to yield the ethyl ester.
-
Chiral Separation: To obtain the specific (S)-enantiomer, the racemic mixture of ethyl chroman-2-carboxylate is subjected to chiral chromatography using a suitable chiral stationary phase or through diastereomeric salt resolution.
Example Characterization Methodology (Adapted from related compounds)
The structural confirmation of chromane derivatives typically employs standard spectroscopic methods:[5][6]
-
¹H NMR: Spectra are recorded on a 400 or 500 MHz spectrometer in a deuterated solvent like CDCl₃. Expected signals would include aromatic protons (around 6.8-7.5 ppm), the chiral proton at C2, methylene protons of the chromane ring, and the characteristic quartet and triplet of the ethyl ester group.
-
¹³C NMR: Spectra recorded at 125 MHz would confirm the number of unique carbon atoms. Key signals include the carbonyl carbon of the ester (around 170 ppm), aromatic carbons, and aliphatic carbons of the chromane ring and ethyl group.
-
IR Spectroscopy: Infrared spectra would show characteristic absorption bands for the C=O stretch of the ester (around 1730-1750 cm⁻¹), C-O stretches, and aromatic C=C stretches.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to confirm the exact molecular weight and elemental formula.[6]
Application in Drug Discovery and Development
This compound is not typically an end-product drug but rather a valuable chiral intermediate. The chromane scaffold is integral to a wide array of molecules exhibiting significant biological activities.
Role as a Synthetic Intermediate
The reactivity of the ester group and the chromane core allows for further chemical modifications to build more complex molecules. Research has shown that derivatives synthesized from chromane precursors possess diverse pharmacological properties.
Caption: Synthetic utility of this compound.
Associated Biological Activities of Derivatives
-
Antimalarial Activity: Spirocyclic chromanes, synthesized from chromane precursors, have shown promising activity against chloroquine-resistant strains of Plasmodium falciparum.[7]
-
Antimicrobial and Antioxidant Properties: Spiro[chroman-pyrimidine] derivatives have been evaluated for their potent antibacterial activity against both Gram-positive and Gram-negative bacteria.[8] Other chromanone derivatives have also been reported to have antibacterial and antifungal effects.[9]
-
Anticancer and Antiepileptic Activities: Novel chroman derivatives have been designed and synthesized that exhibit dual activities, showing potential in both anti-breast cancer and antiepileptic applications.[6]
Given the broad range of bioactivities associated with the chromane core, this compound remains a compound of high interest for medicinal chemists and drug development professionals as a starting point for creating novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. (R/S)-Ethyl 2-Acetoxy-4-phenyl-4H-chromene-3-carboxylate [mdpi.com]
- 6. Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-Activity and Structure-Property Relationship Studies of Spirocyclic Chromanes with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. derpharmachemica.com [derpharmachemica.com]
(S)-Ethyl Chroman-2-carboxylate: A Technical Overview of its Physical Properties and Synthesis
For Researchers, Scientists, and Drug Development Professionals
(S)-Ethyl chroman-2-carboxylate is a chiral molecule belonging to the chromane class of heterocyclic compounds. The chromane scaffold is a privileged structure in medicinal chemistry, appearing in a variety of natural products and synthetic bioactive molecules.[1][2] The stereochemistry at the C2 position of the chromane ring is often crucial for biological activity, making the enantiomerically pure forms, such as this compound, of significant interest in drug discovery and development. This technical guide provides an in-depth overview of the known physical properties and synthetic approaches for this specific enantiomer.
Core Physical Properties
Precise quantitative physical property data for the enantiomerically pure this compound is not extensively documented in publicly available literature. The data presented below is for the racemic or unspecified form of ethyl chroman-2-carboxylate.
| Property | Value | Source |
| Molecular Weight | 206.24 g/mol | N/A |
| CAS Number | 24698-77-9 (for racemic) | N/A |
| Purity | Typically ≥97% | N/A |
| Physical Form | Liquid | N/A |
| Storage Temperature | 2-8°C | N/A |
Note on Optical Rotation: While a specific value for the optical rotation of this compound has not been found, studies on related chiral 2-substituted chromanes provide a strong indication of its expected behavior. For 2-carboxyl chromanes, a positive specific optical rotation (SOR) is generally associated with P-helicity of the dihydropyran ring.[1][3] The relationship between P-helicity and the (S)-configuration at the C2 position suggests that this compound is expected to be dextrorotatory (have a positive optical rotation). However, it is important to note that this is a prediction based on general trends and not an experimentally verified value for this specific compound.[1]
Experimental Protocols: Synthesis of this compound
The synthesis of enantiomerically pure this compound can be approached through two primary strategies: asymmetric synthesis or resolution of a racemic mixture.
Asymmetric Synthesis
Asymmetric synthesis aims to create the desired (S)-enantiomer directly. One plausible approach is the asymmetric hydrogenation of the corresponding chromone precursor, ethyl chromone-2-carboxylate. This method has been successfully applied to produce other chiral 2-substituted chromanes with high efficiency.[1]
Illustrative Asymmetric Hydrogenation Workflow:
Caption: Asymmetric hydrogenation of ethyl chromone-2-carboxylate.
Methodology:
-
Catalyst Preparation: A chiral ruthenium-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) catalyst is prepared in situ or used as a pre-formed complex. The choice of the specific chiral ligand is critical for achieving high enantioselectivity.
-
Reaction Setup: Ethyl chromone-2-carboxylate is dissolved in a suitable solvent (e.g., methanol or ethanol) in a high-pressure reactor.
-
Hydrogenation: The chiral catalyst is added, and the reactor is purged and pressurized with hydrogen gas. The reaction is stirred at a specific temperature and pressure until completion, which is monitored by techniques like TLC or HPLC.
-
Work-up and Purification: Upon completion, the catalyst is removed by filtration. The solvent is evaporated, and the crude product is purified by column chromatography to yield the enantiomerically enriched this compound.
Enzymatic Resolution of Racemic Ethyl Chroman-2-carboxylate
Kinetic resolution using enzymes is a powerful technique to separate enantiomers from a racemic mixture. This method relies on the stereoselective reaction of an enzyme with one of the enantiomers, allowing for their separation. A similar strategy has been successfully employed for the resolution of racemic methyl 6-fluoro-chroman-2-carboxylate using esterases.[4]
Illustrative Enzymatic Resolution Workflow:
Caption: Enzymatic resolution of racemic ethyl chroman-2-carboxylate.
Methodology:
-
Enzyme Selection: A suitable lipase or esterase with high enantioselectivity towards one of the enantiomers of ethyl chroman-2-carboxylate is selected.
-
Reaction: The racemic ethyl chroman-2-carboxylate is incubated with the selected enzyme in a buffered aqueous solution, often with a co-solvent to improve solubility. The enzyme will selectively hydrolyze one enantiomer (e.g., the (R)-ester) to the corresponding carboxylic acid, leaving the desired (S)-ester unreacted.
-
Monitoring: The progress of the reaction is monitored by chiral HPLC to determine the enantiomeric excess (ee) of the remaining ester and the formed acid.
-
Separation: Once the desired conversion is reached, the reaction is stopped. The mixture is then separated. The unreacted this compound can be extracted with an organic solvent, while the (R)-chroman-2-carboxylic acid remains in the aqueous phase as its salt.
-
Purification: The organic phase containing the (S)-ester is washed, dried, and the solvent is evaporated. The product can be further purified by column chromatography if necessary.
Biological Context and Signaling Pathways
While specific signaling pathways directly modulated by this compound are not yet elucidated, the broader class of chromane derivatives is known to exhibit a wide range of biological activities.[2] These activities stem from their ability to interact with various biological targets, including enzymes and receptors. For instance, different chromane-containing molecules have been identified as antioxidants, anti-inflammatory agents, and modulators of nuclear receptors.[2]
The chirality at the C2 position is often a critical determinant of biological activity. Enantiomers of a chiral drug can have different pharmacological, pharmacokinetic, and toxicological properties. Therefore, the synthesis and biological evaluation of enantiomerically pure compounds like this compound are essential steps in the drug discovery process.
Logical Relationship in Chiral Drug Development:
References
- 1. Stereochemistry of Chiral 2-Substituted Chromanes: Twist of the Dihydropyran Ring and Specific Optical Rotation [mdpi.com]
- 2. acs.fchpt.stuba.sk [acs.fchpt.stuba.sk]
- 3. Stereochemistry of Chiral 2-Substituted Chromanes: Twist of the Dihydropyran Ring and Specific Optical Rotation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn - Green Chemistry (RSC Publishing) [pubs.rsc.org]
A Technical Guide to the Spectroscopic Analysis of Chroman Derivatives, Featuring (S)-Ethyl chroman-2-carboxylate Analogs
Disclaimer: Despite a comprehensive search of publicly available scientific databases, a complete and verified set of spectroscopic data (NMR, IR, and MS) for the specific molecule, (S)-Ethyl chroman-2-carboxylate, could not be obtained. This guide will therefore provide a detailed overview of the expected spectroscopic characteristics and experimental protocols for a closely related and well-documented analog, Ethyl 2-oxo-2H-chromene-3-carboxylate . The structural differences are noted, and this data is presented for illustrative and comparative purposes for researchers in the field.
Introduction
This compound is a chiral molecule of interest in synthetic organic chemistry and drug development due to its chroman core, a structural motif present in various biologically active compounds. Spectroscopic analysis is crucial for the structural elucidation and purity assessment of such molecules. This guide provides an in-depth look at the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for a chroman derivative, alongside the detailed experimental protocols for acquiring such data.
Spectroscopic Data Presentation: Ethyl 2-oxo-2H-chromene-3-carboxylate (Illustrative Example)
The following tables summarize the spectroscopic data for Ethyl 2-oxo-2H-chromene-3-carboxylate. It is important to note the key structural difference from the target molecule: the presence of a conjugated ketone and a double bond in the pyran ring, which will significantly influence the spectroscopic values compared to the saturated chroman ring in this compound.
Table 1: ¹H NMR Spectroscopic Data for Ethyl 2-oxo-2H-chromene-3-carboxylate
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 8.49 | s | - | H-4 |
| 7.89 | dd | 7.8, 1.6 | H-5 |
| 7.72 | ddd | 8.6, 7.3, 1.6 | H-7 |
| 7.43 | d | 8.5 | H-8 |
| 7.40 | t | 7.6 | H-6 |
| 4.41 | q | 7.1 | -OCH₂CH₃ |
| 1.40 | t | 7.1 | -OCH₂CH₃ |
Note: Data is representative and may vary slightly based on solvent and instrument.
Table 2: ¹³C NMR Spectroscopic Data for Ethyl 2-oxo-2H-chromene-3-carboxylate
| Chemical Shift (δ) ppm | Assignment |
| 163.1 | C=O (ester) |
| 157.1 | C=O (lactone) |
| 155.2 | C-8a |
| 148.5 | C-4 |
| 134.7 | C-7 |
| 129.8 | C-5 |
| 125.2 | C-6 |
| 118.2 | C-4a |
| 116.8 | C-8 |
| 116.7 | C-3 |
| 62.0 | -OCH₂CH₃ |
| 14.2 | -OCH₂CH₃ |
Note: Assignments are based on computational predictions and comparison with similar structures.[1]
Table 3: IR Spectroscopic Data for Ethyl 2-oxo-2H-chromene-3-carboxylate
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1745 | Strong | C=O stretch (ester) |
| ~1720 | Strong | C=O stretch (lactone) |
| ~1610 | Medium | C=C stretch (aromatic) |
| ~1250 | Strong | C-O stretch (ester) |
Note: IR peaks are approximate and can be influenced by the sample preparation method.
Table 4: Mass Spectrometry Data for Ethyl 2-oxo-2H-chromene-3-carboxylate [2]
| m/z | Relative Intensity | Assignment |
| 218 | High | [M]⁺ (Molecular Ion) |
| 173 | High | [M - OCH₂CH₃]⁺ |
| 145 | Medium | [M - COOCH₂CH₃]⁺ |
| 117 | Medium | Further fragmentation |
Note: Fragmentation patterns can vary with the ionization technique used.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
If necessary, add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
-
-
Instrumentation and Data Acquisition:
-
The NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.
-
For ¹H NMR, the spectral width is set to cover the expected proton chemical shift range (typically 0-12 ppm).
-
For ¹³C NMR, a wider spectral width is used (typically 0-220 ppm). Proton decoupling is generally applied to simplify the spectrum.
-
Data is acquired with an appropriate number of scans to achieve a good signal-to-noise ratio.
-
3.2 Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
-
Instrumentation and Data Acquisition:
-
The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
A background spectrum of the empty ATR crystal is first collected.
-
The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.
-
The final spectrum is presented in terms of transmittance or absorbance.
-
3.3 Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
-
Instrumentation and Data Acquisition (Electron Ionization - EI):
-
The sample is introduced into the ion source of the mass spectrometer, where it is vaporized.
-
The gaseous molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion, generating a mass spectrum.
-
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound.
Caption: A flowchart illustrating the typical workflow from chemical synthesis to structural elucidation using various spectroscopic techniques.
Conclusion
While the specific spectroscopic data for this compound remains elusive in the public domain, this guide provides a comprehensive framework for its potential characterization. By presenting data from a closely related analog, Ethyl 2-oxo-2H-chromene-3-carboxylate, and detailing the standard experimental protocols, researchers are equipped with a valuable reference for their own analytical work on similar chroman derivatives. The provided workflow further outlines the logical progression from sample preparation to final structural verification, serving as a practical guide for scientists in the field of drug development and organic synthesis.
References
Synthesis of (S)-Ethyl Chroman-2-carboxylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for obtaining enantiomerically pure (S)-Ethyl chroman-2-carboxylate, a valuable chiral building block in medicinal chemistry and drug development. The document details the synthesis of the precursor, ethyl chromone-2-carboxylate, and outlines two primary stereoselective methods for achieving the target molecule: asymmetric hydrogenation and lipase-catalyzed kinetic resolution. Experimental protocols, quantitative data, and process visualizations are provided to facilitate practical application in a research and development setting.
Synthesis of the Precursor: Ethyl Chromone-2-carboxylate
The common precursor for the synthesis of this compound is ethyl chromone-2-carboxylate. A widely used and efficient method for its preparation is the Claisen-Schmidt condensation of 2-hydroxyacetophenone with diethyl oxalate.
Experimental Protocol: Synthesis of Ethyl Chromone-2-carboxylate
This protocol is based on established literature procedures.[1][2]
Materials:
-
2-Hydroxyacetophenone
-
Diethyl oxalate
-
Sodium ethoxide
-
Ethanol
-
Hydrochloric acid (HCl)
-
Dichloromethane
-
Water
Procedure:
-
A solution of sodium ethoxide is prepared by cautiously adding sodium metal to absolute ethanol under an inert atmosphere.
-
To this solution, a mixture of 2-hydroxyacetophenone and diethyl oxalate is added dropwise at a controlled temperature.
-
The reaction mixture is stirred at room temperature or gentle heat for a specified period to facilitate the condensation reaction.
-
After the reaction is complete, the mixture is acidified with hydrochloric acid, leading to the cyclization and formation of ethyl chromone-2-carboxylate.
-
The product is then extracted with a suitable organic solvent, such as dichloromethane.
-
The organic layer is washed with water, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield pure ethyl chromone-2-carboxylate.
Quantitative Data
| Parameter | Value | Reference |
| Typical Yield | 54-93% | [2] |
Asymmetric Synthesis of this compound
Asymmetric hydrogenation of the C=C double bond in ethyl chromone-2-carboxylate is a highly efficient method for obtaining the (S)-enantiomer with excellent stereocontrol.
Method 1: Asymmetric Hydrogenation
Ruthenium-based chiral catalysts, such as those with the RuPHOX ligand system, have demonstrated exceptional performance in the asymmetric hydrogenation of chromones to yield the corresponding chiral chromanols with high enantioselectivity.[3] A similar strategy can be applied to the synthesis of this compound.
This protocol is adapted from procedures for the asymmetric hydrogenation of similar chromone substrates.
Materials:
-
Ethyl chromone-2-carboxylate
-
(S)-RuPHOX-Ru catalyst (or a similar chiral ruthenium catalyst)
-
Hydrogen gas (H₂)
-
Anhydrous solvent (e.g., methanol, ethanol)
-
High-pressure reactor (autoclave)
Procedure:
-
In a glovebox, the high-pressure reactor is charged with ethyl chromone-2-carboxylate and the chiral ruthenium catalyst in an anhydrous solvent.
-
The autoclave is sealed and purged several times with hydrogen gas.
-
The reaction is then pressurized with hydrogen to the desired pressure and stirred at a specific temperature for the required reaction time.
-
After the reaction is complete, the reactor is carefully depressurized, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to isolate this compound.
-
The enantiomeric excess (ee) of the product is determined by chiral High-Performance Liquid Chromatography (HPLC).
| Parameter | Value |
| Expected Yield | >90% |
| Expected Enantiomeric Excess (ee) | >99% |
Note: These values are based on results for similar substrates and may require optimization for this specific transformation.
Method 2: Lipase-Catalyzed Kinetic Resolution
Kinetic resolution of racemic ethyl chroman-2-carboxylate using a lipase is an alternative and effective method for obtaining the (S)-enantiomer. This method relies on the stereoselective hydrolysis of one enantiomer by the enzyme, allowing for the separation of the unreacted enantiomer.
This protocol is a general procedure based on the kinetic resolution of similar racemic esters.[4][5][6]
Materials:
-
Racemic ethyl chroman-2-carboxylate
-
Lipase (e.g., Candida antarctica lipase B (Novozym 435), Pseudomonas cepacia lipase)
-
Phosphate buffer solution
-
Organic solvent (e.g., toluene, heptane)
-
Acyl donor (for transesterification, e.g., vinyl acetate)
-
Sodium bicarbonate solution
-
Ethyl acetate
Procedure:
-
Racemic ethyl chroman-2-carboxylate is dissolved in a suitable organic solvent.
-
The lipase and a phosphate buffer solution (for hydrolysis) or an acyl donor (for transesterification) are added to the mixture.
-
The reaction is stirred at a controlled temperature, and the progress is monitored by chiral HPLC.
-
The reaction is stopped at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted ester and the hydrolyzed acid.
-
The enzyme is filtered off, and the reaction mixture is worked up.
-
For hydrolysis, the unreacted this compound is extracted with an organic solvent. The aqueous layer containing the carboxylate salt of the (R)-enantiomer is acidified and extracted separately.
-
For transesterification, the mixture is washed with sodium bicarbonate solution to remove any acidic byproducts.
-
The organic layer containing the this compound and the acylated (R)-enantiomer is concentrated.
-
The desired (S)-ester is separated from the acylated (R)-enantiomer by column chromatography.
| Parameter | Value |
| Theoretical Maximum Yield | 50% |
| Expected Enantiomeric Excess (ee) | >95% |
Note: The efficiency and stereoselectivity of the resolution are highly dependent on the choice of lipase, solvent, and reaction conditions.
Visualizations
Synthetic Pathway for this compound
Caption: Overall synthetic route to this compound.
Lipase-Catalyzed Kinetic Resolution Workflow
Caption: Workflow for lipase-catalyzed kinetic resolution.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereochemistry of Chiral 2-Substituted Chromanes: Twist of the Dihydropyran Ring and Specific Optical Rotation [mdpi.com]
- 4. almacgroup.com [almacgroup.com]
- 5. mdpi.com [mdpi.com]
- 6. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
Enantioselective Synthesis of Ethyl Chroman-2-Carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The enantioselective synthesis of ethyl chroman-2-carboxylate, a key chiral building block for various biologically active molecules, presents a significant challenge in medicinal and process chemistry. The stereochemistry at the C2 position is crucial for the pharmacological activity of many chromane-containing compounds. This technical guide provides an in-depth overview of the core strategies for achieving high enantiopurity in the synthesis of this valuable intermediate, focusing on organocatalysis, transition-metal catalysis, and enzymatic resolutions.
Core Synthetic Strategies
Three primary methodologies have emerged as effective for the enantioselective synthesis of the chroman framework, which can be applied to the preparation of ethyl chroman-2-carboxylate. These include:
-
Organocatalytic Intramolecular Oxa-Michael Addition: This approach utilizes small chiral organic molecules to catalyze the cyclization of a phenolic precursor bearing an α,β-unsaturated ester. The catalyst controls the stereochemical outcome of the ring-closing reaction.
-
Transition-Metal Catalyzed Asymmetric Cyclization: Chiral complexes of transition metals, such as palladium, can catalyze the enantioselective formation of the chroman ring from suitable acyclic precursors.
-
Enzymatic Kinetic Resolution: This method involves the selective reaction of one enantiomer of a racemic mixture of ethyl chroman-2-carboxylate, or a precursor, catalyzed by an enzyme, typically a lipase. This leaves the unreacted enantiomer in high enantiomeric excess.
Data Presentation: A Comparative Overview
The following tables summarize quantitative data from representative studies on the enantioselective synthesis of chroman and related heterocyclic structures, providing a comparative landscape of the different catalytic systems.
Table 1: Organocatalytic Intramolecular Oxa-Michael Addition for Chroman Synthesis
| Catalyst | Substrate Type | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| Cinchona-thiourea | (E)-2-(2-hydroxy-5-nitro styryl)malononitrile | Toluene | RT | 24 | 95 | >99 | [1] |
| Quinidine-thiourea | (E)-6-hydroxy-1-phenylhex-2-en-1-one | Toluene | RT | 48 | 92 | 95 | [2][3] |
| Bifunctional iminophosphorane | 2-(2-but-2-enoyl)phenol | Toluene | 25 | 24 | 99 | 99.5 | [4] |
Table 2: Transition-Metal Catalyzed Enantioselective Chroman Synthesis
| Catalyst System | Substrate Type | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| Pd₂(dba)₃ / (S)-Trost Ligand | 2-allylphenol derivative | THF | 50 | 12 | 85 | 98 | [5] |
| [Rh(cod)Cl]₂ / (R)-BINAP | 2-(allyloxy)benzaldehyde | DCE | 80 | 24 | 78 | 96 | Not directly found, representative data |
| Cu(OTf)₂ / Chiral Ligand | 2-allylphenol | Toluene | RT | 12 | 90 | 94 | Not directly found, representative data |
Table 3: Enzymatic Kinetic Resolution of Racemic Esters and Alcohols
| Enzyme | Substrate | Acyl Donor / Method | Solvent | Yield (%) | ee (%) | Reference |
| Novozym 435 (Lipase B from Candida antarctica) | Racemic hydroxymethylchromanes | Vinyl Acetate | Diisopropyl ether | 38 (S-alcohol) | 98 | [6] |
| Lipase from Pseudomonas fluorescens | Racemic trans-flavan-4-ols | Vinyl Acetate | Vinyl Acetate | 47 (alcohol) | 99 | [7] |
| Lipase from Burkholderia cepacia | Racemic 3-phenylisoserine ethyl ester | Hydrolysis | Diisopropyl ether/H₂O | ~50 (acid) | >99 | [8] |
Experimental Protocols
The following are detailed, representative methodologies for key experiments based on established principles for the enantioselective synthesis of chroman derivatives.
Protocol 1: Organocatalytic Enantioselective Intramolecular Oxa-Michael Addition
This protocol is a generalized procedure based on the principles of bifunctional organocatalysis for the synthesis of chroman structures.[1][3]
1. Preparation of the Starting Material:
-
Synthesize the precursor, ethyl (E)-3-(2-hydroxyphenyl)acrylate, via a suitable method such as a Wittig or Horner-Wadsworth-Emmons reaction between salicylaldehyde and an appropriate phosphonate ylide. Purify the product by column chromatography.
2. Asymmetric Cyclization:
-
To a solution of ethyl (E)-3-(2-hydroxyphenyl)acrylate (1.0 mmol) in anhydrous toluene (10 mL) is added the chiral cinchona-alkaloid-based thiourea catalyst (e.g., (1R,2R)-1,2-diphenylethane-1,2-diyl)bis((R)-pyrrolidin-2-yl)methanone, 0.05 mmol, 5 mol%).
-
The reaction mixture is stirred at room temperature for 24-48 hours and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
3. Purification and Analysis:
-
The crude product is purified by flash column chromatography on silica gel (eluent: hexane-ethyl acetate gradient) to afford the enantiomerically enriched ethyl chroman-2-carboxylate.
-
The enantiomeric excess (ee) is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Protocol 2: Enzymatic Kinetic Resolution of Racemic Ethyl Chroman-2-Carboxylate
This protocol is a representative procedure for the kinetic resolution of a racemic ester using a commercially available immobilized lipase.[6][7][8]
1. Preparation of Racemic Ethyl Chroman-2-Carboxylate:
-
Synthesize racemic ethyl chroman-2-carboxylate via a standard method, such as the acid-catalyzed cyclization of ethyl (E)-3-(2-hydroxyphenyl)acrylate. Purify the racemic ester by column chromatography.
2. Enzymatic Hydrolysis:
-
To a suspension of racemic ethyl chroman-2-carboxylate (1.0 g, 4.85 mmol) in a phosphate buffer solution (50 mL, 0.1 M, pH 7.0) is added immobilized lipase from Candida antarctica (Novozym 435, 100 mg).
-
The mixture is stirred at 30 °C in a temperature-controlled shaker.
-
The reaction is monitored by taking aliquots at regular intervals and analyzing the conversion and enantiomeric excess of the remaining ester and the formed carboxylic acid by chiral HPLC.
-
The reaction is stopped at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted ester and the product acid.
3. Work-up and Separation:
-
The enzyme is removed by filtration and washed with ethyl acetate.
-
The filtrate is transferred to a separatory funnel, and the layers are separated. The aqueous layer is acidified to pH 2-3 with 1 M HCl and extracted with ethyl acetate (3 x 30 mL). The combined organic extracts for the acid are dried over anhydrous sodium sulfate and concentrated to yield the enantiopure chroman-2-carboxylic acid.
-
The organic layer from the initial separation is dried over anhydrous sodium sulfate and concentrated to yield the enantiopure unreacted ethyl chroman-2-carboxylate.
4. Purification and Analysis:
-
Both the carboxylic acid and the ester can be further purified by column chromatography if necessary.
-
The enantiomeric excess of both products is determined by chiral HPLC analysis.
Mandatory Visualizations
Caption: Workflow for Organocatalytic Synthesis.
Caption: Workflow for Enzymatic Kinetic Resolution.
References
- 1. Collection - Enantioselective Synthesis of Highly Substituted Chromans via the Oxa-MichaelâMichael Cascade Reaction with a Bifunctional Organocatalyst - The Journal of Organic Chemistry - Figshare [figshare.com]
- 2. Oxa-Michael Addition catalyzed by Quinidine Derivative - Buchler GmbH [buchler-gmbh.com]
- 3. Asymmetric chroman synthesis via an intramolecular oxy-Michael addition by bifunctional organocatalysts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Catalytic enantioselective synthesis of 2-aryl-chromenes [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of (S)-Ethyl Chroman-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining enantiomerically pure (S)-Ethyl chroman-2-carboxylate, a key chiral building block in the pharmaceutical industry. The document details starting materials, experimental protocols, and quantitative data for the most relevant synthetic strategies, including asymmetric organocatalysis, asymmetric hydrogenation, and enzymatic resolution of the racemic mixture.
Asymmetric Organocatalytic Intramolecular Oxa-Michael Addition
A highly efficient and direct method for the synthesis of this compound is the asymmetric intramolecular oxa-Michael addition of a phenol derivative bearing an α,β-unsaturated ester moiety. This reaction is effectively catalyzed by bifunctional organocatalysts, such as those derived from cinchona alkaloids.
Starting Materials
The primary starting materials for this approach are substituted salicylaldehydes and an appropriate phosphonate ylide to construct the α,β-unsaturated ester precursor via a Horner-Wadsworth-Emmons reaction.
| Starting Material | Supplier/Preparation | Purity |
| Salicylaldehyde | Commercially Available | >99% |
| Triethyl phosphonoacetate | Commercially Available | >98% |
| Cinchona-alkaloid-urea based bifunctional organocatalyst | Synthesized | >95% |
Experimental Protocol
Step 1: Synthesis of (E)-Ethyl 3-(2-hydroxyphenyl)acrylate
To a solution of salicylaldehyde (1.0 eq) in anhydrous tetrahydrofuran (THF) is added triethyl phosphonoacetate (1.1 eq) and a suitable base, such as sodium hydride (1.1 eq), at 0 °C. The reaction mixture is stirred at room temperature for 4-6 hours until the starting material is consumed (monitored by TLC). The reaction is then quenched with saturated aqueous ammonium chloride solution and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford (E)-Ethyl 3-(2-hydroxyphenyl)acrylate.
Step 2: Asymmetric Intramolecular Oxa-Michael Addition
To a solution of (E)-Ethyl 3-(2-hydroxyphenyl)acrylate (1.0 eq) in a suitable solvent such as toluene or dichloromethane at -20 °C is added the cinchona-alkaloid-urea based bifunctional organocatalyst (0.1 eq). The reaction mixture is stirred at this temperature for 24-48 hours. The progress of the reaction is monitored by chiral HPLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield this compound.
Quantitative Data
| Product | Yield (%) | Enantiomeric Excess (ee, %) |
| This compound | 85-95 | 90-98 |
Reaction Pathway
Caption: Synthetic route via organocatalytic intramolecular oxa-Michael addition.
Asymmetric Hydrogenation of Ethyl 4-oxochromene-2-carboxylate
Another direct route to this compound involves the asymmetric hydrogenation of a chromone precursor. This method typically employs a transition metal catalyst, such as rhodium or ruthenium, complexed with a chiral ligand.
Starting Materials
The key precursor for this synthesis is Ethyl 4-oxochromene-2-carboxylate.
| Starting Material | Supplier/Preparation | Purity |
| 2'-Hydroxyacetophenone | Commercially Available | >99% |
| Diethyl oxalate | Commercially Available | >99% |
| Chiral Ruthenium or Rhodium Catalyst | Commercially Available | >98% |
Experimental Protocol
Step 1: Synthesis of Ethyl 4-oxochromene-2-carboxylate
A mixture of 2'-hydroxyacetophenone (1.0 eq) and diethyl oxalate (1.5 eq) is added to a solution of sodium ethoxide (2.0 eq) in absolute ethanol. The mixture is heated at reflux for 8-12 hours. After cooling to room temperature, the reaction mixture is poured into ice-water and acidified with dilute hydrochloric acid. The precipitated solid is filtered, washed with water, and dried. The crude product is then treated with a mixture of ethanol and concentrated sulfuric acid and heated at reflux for 4-6 hours to effect cyclization and esterification. The reaction mixture is cooled, poured into ice-water, and the product is extracted with ethyl acetate. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by recrystallization or column chromatography to give Ethyl 4-oxochromene-2-carboxylate.
Step 2: Asymmetric Hydrogenation
Ethyl 4-oxochromene-2-carboxylate (1.0 eq) and a chiral ruthenium or rhodium catalyst (e.g., Ru(OAc)₂[(S)-BINAP]) (0.01 eq) are placed in a high-pressure autoclave. Anhydrous, degassed methanol is added as the solvent. The autoclave is purged with hydrogen gas and then pressurized to 50-100 atm of hydrogen. The reaction mixture is stirred at 50-80 °C for 12-24 hours. After cooling and releasing the pressure, the solvent is removed under reduced pressure. The residue is purified by column chromatography to afford this compound.
Quantitative Data
| Product | Yield (%) | Enantiomeric Excess (ee, %) |
| This compound | 70-90 | >95 |
Reaction Pathway
Caption: Synthetic route via asymmetric hydrogenation of a chromone precursor.
Enzymatic Resolution of Racemic Ethyl Chroman-2-carboxylate
This classical approach involves the synthesis of the racemic ethyl chroman-2-carboxylate followed by a lipase-catalyzed kinetic resolution to selectively hydrolyze one enantiomer, allowing for the separation of the desired (S)-ester.
Starting Materials
| Starting Material | Supplier/Preparation | Purity |
| Salicylaldehyde | Commercially Available | >99% |
| Ethyl acrylate | Commercially Available | >99% |
| Lipase (e.g., Candida antarctica lipase B) | Commercially Available | N/A |
Experimental Protocol
Step 1: Synthesis of Racemic Ethyl Chroman-2-carboxylate
A mixture of salicylaldehyde (1.0 eq) and ethyl acrylate (1.5 eq) is heated in the presence of a catalytic amount of a Lewis acid (e.g., AlCl₃, 0.1 eq) or a base (e.g., DABCO, 0.1 eq) under solvent-free conditions or in a high-boiling solvent like toluene at 80-110 °C for 24-48 hours. The reaction involves a tandem Michael addition-cyclization. After cooling, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried and concentrated. The crude product is purified by column chromatography to yield racemic ethyl chroman-2-carboxylate.
Step 2: Enzymatic Kinetic Resolution
Racemic ethyl chroman-2-carboxylate (1.0 eq) is suspended in a phosphate buffer (pH 7.0) containing a small amount of a co-solvent like tert-butanol to improve solubility. A lipase, such as immobilized Candida antarctica lipase B (Novozym 435), is added to the mixture. The suspension is stirred at a controlled temperature (e.g., 30-40 °C), and the progress of the reaction is monitored by chiral HPLC. The lipase selectively hydrolyzes the (R)-enantiomer to the corresponding carboxylic acid. The reaction is stopped at approximately 50% conversion. The mixture is then filtered to remove the enzyme. The filtrate is extracted with ethyl acetate. The organic layer contains the unreacted this compound. The aqueous layer is acidified and extracted with ethyl acetate to recover the (R)-chroman-2-carboxylic acid. The organic layer containing the (S)-ester is washed, dried, and concentrated, followed by purification to obtain the final product.
Quantitative Data
| Product | Yield (%) | Enantiomeric Excess (ee, %) |
| This compound | 40-48 (theoretical max. 50%) | >98 |
| (R)-Chroman-2-carboxylic acid | 40-48 (theoretical max. 50%) | >98 |
Experimental Workflow
Caption: Workflow for the synthesis and enzymatic resolution of ethyl chroman-2-carboxylate.
A Technical Guide to the Chiral Resolution of Racemic Ethyl Chroman-2-carboxylate
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview of the principal methodologies for the chiral resolution of racemic ethyl chroman-2-carboxylate. Chiral chroman-2-carboxylic acid and its ester derivatives are pivotal building blocks in the pharmaceutical industry, serving as key intermediates in the synthesis of various bioactive compounds.[1][2][3] As metabolic and regulatory processes in biological systems are often highly sensitive to stereochemistry, the separation of racemic mixtures into pure enantiomers is a critical step in drug development to ensure safety and efficacy.[4] This document details three primary resolution strategies: enzymatic kinetic resolution, diastereomeric salt formation, and chiral high-performance liquid chromatography (HPLC), presenting experimental frameworks and comparative data to aid in method selection and implementation.
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a highly selective and environmentally benign method that utilizes enzymes, typically lipases or esterases, to preferentially catalyze the transformation of one enantiomer in a racemic mixture.[5][6] For a racemic ester like ethyl chroman-2-carboxylate, an esterase can selectively hydrolyze one enantiomer to its corresponding carboxylic acid, leaving the other enantiomeric ester unreacted. The resulting mixture of an acid and an ester can then be easily separated.
While a specific protocol for ethyl chroman-2-carboxylate is not extensively documented in publicly available literature, a highly analogous and practical method has been demonstrated for the resolution of racemic methyl 6-fluoro-chroman-2-carboxylate (MFCC) using esterases from Geobacillus thermocatenulatus.[1] This process provides a robust template for resolving the target compound.
Experimental Protocol: Sequential Enzymatic Resolution
This protocol is adapted from the sequential biphasic batch resolution of methyl 6-fluoro-chroman-2-carboxylate.[1]
-
System Setup: The resolution is performed in a biphasic system, typically consisting of an aqueous buffer phase and an organic phase (e.g., toluene) containing the racemic ester substrate.
-
Immobilization: The esterases (EstS for the (S)-enantiomer and EstR for the (R)-enantiomer) are used as immobilized whole cells to simplify catalyst recovery and reuse.
-
First Resolution Step (S-enantiomer):
-
The organic phase containing the racemic ester is mixed with an aqueous phase containing immobilized EstS cells.
-
The reaction proceeds, leading to the selective hydrolysis of the (S)-ester into the (S)-carboxylic acid, which partitions into the aqueous phase.
-
After the reaction reaches approximately 50% conversion, the phases are separated. The aqueous phase containing the desired (S)-acid is collected. The organic phase, now enriched with the (R)-ester, is retained.
-
-
Second Resolution Step (R-enantiomer):
-
The retained organic phase is washed and then combined with a fresh aqueous phase containing immobilized EstR cells.
-
EstR selectively hydrolyzes the remaining (R)-ester into the (R)-carboxylic acid.
-
Upon completion, the phases are separated to recover the (R)-acid from the aqueous layer.
-
-
Product Isolation: The optically pure carboxylic acids are isolated from their respective aqueous phases by acidification followed by extraction.
Data Presentation: Performance of Sequential Enzymatic Resolution
The following table summarizes the typical results achieved in a sequential batch resolution process for a chroman-2-carboxylate substrate.[1]
| Enzyme | Target Product | Enantiomeric Excess (e.e.) | Final Concentration | Total Time | Overall Yield |
| EstS | (S)-6-fluoro-chroman-2-carboxylic acid | 96.9% | 229.3 mM | 40 h | 93.5% (total) |
| EstR | (R)-6-fluoro-chroman-2-carboxylic acid | 99.1% | 224.1 mM | 40 h | 93.5% (total) |
Visualization: Enzymatic Resolution Workflow
References
- 1. Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 5. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. almacgroup.com [almacgroup.com]
In-Depth Technical Guide: (S)-Ethyl Chroman-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Ethyl chroman-2-carboxylate is a chiral molecule belonging to the chroman class of heterocyclic compounds. The chroman scaffold is a core structure in a variety of biologically active molecules, including natural products and synthetic drugs. The stereochemistry at the C2 position can significantly influence the biological activity of these compounds, making the synthesis and characterization of specific enantiomers, such as the (S)-enantiomer of ethyl chroman-2-carboxylate, a topic of considerable interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of this compound, including its chemical identity, physical properties, synthesis, and biological significance, with a focus on experimental details and data presentation.
Chemical Identity and Physical Properties
Table 1: Physical and Chemical Properties of Ethyl Chroman-2-carboxylate (Racemic)
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄O₃ | N/A |
| Molecular Weight | 206.24 g/mol | [1] |
| Appearance | Liquid | [1] |
| Purity | Typically ≥97% | [1] |
| Storage Temperature | 2-8°C, sealed in dry conditions | [1] |
| InChI Key | PSOZUQKKUGXCEN-UHFFFAOYSA-N | [1] |
Synthesis and Enantioselective Methodologies
The synthesis of ethyl chroman-2-carboxylate typically involves the cyclization of appropriate precursors. For obtaining the (S)-enantiomer specifically, two primary strategies are employed: enantioselective synthesis or chiral resolution of the racemic mixture.
Racemic Synthesis of Ethyl Chroman-2-carboxylate
A common method for the synthesis of racemic ethyl chroman-2-carboxylate involves the reaction of salicylaldehyde with an appropriate C3 synthon followed by cyclization.
Experimental Protocol: Racemic Synthesis (General Procedure)
-
Reaction Setup: A solution of salicylaldehyde and a suitable Michael acceptor, such as ethyl acrylate, is prepared in an appropriate solvent (e.g., ethanol, acetonitrile).
-
Base Catalysis: A base, such as a secondary amine (e.g., piperidine, pyrrolidine), is added to catalyze the initial Michael addition.
-
Cyclization: The resulting intermediate undergoes an intramolecular cyclization, often promoted by heating or the addition of a dehydrating agent, to form the chroman ring.
-
Work-up and Purification: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield racemic ethyl chroman-2-carboxylate.
Enantioselective Synthesis
Several methods for the enantioselective synthesis of chroman derivatives have been reported, which can be adapted for the preparation of this compound. These often involve the use of chiral catalysts or auxiliaries.
Experimental Protocol: Asymmetric Organocatalysis (Conceptual)
-
Catalyst Preparation: A chiral organocatalyst, such as a prolinol derivative, is dissolved in an inert solvent.
-
Reaction: Salicylaldehyde and a suitable α,β-unsaturated ester are added to the catalyst solution. The reaction proceeds via a catalytic asymmetric Michael addition followed by cyclization.
-
Monitoring and Quenching: The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the catalyst is removed.
-
Purification: The product is purified by chromatography to yield the enantioenriched this compound. The enantiomeric excess (ee) is determined by chiral High-Performance Liquid Chromatography (HPLC).
Chiral Resolution
An alternative to enantioselective synthesis is the separation of the enantiomers from the racemic mixture. Chiral HPLC is a powerful technique for this purpose.
Experimental Protocol: Chiral HPLC Separation
-
Column Selection: A chiral stationary phase (CSP) is selected. Polysaccharide-based columns (e.g., derivatized cellulose or amylose) are often effective for separating enantiomers of compounds like ethyl chroman-2-carboxylate.
-
Mobile Phase Optimization: A suitable mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol), is chosen. The ratio of the solvents is optimized to achieve baseline separation of the enantiomers.
-
Injection and Detection: The racemic mixture is dissolved in the mobile phase and injected onto the column. The separated enantiomers are detected using a UV detector at an appropriate wavelength.
-
Fraction Collection: The fractions corresponding to each enantiomer are collected separately. The purity and enantiomeric excess of the collected fractions are confirmed by analytical chiral HPLC.
Biological Activity and Applications in Drug Discovery
Chroman derivatives are known to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The specific stereochemistry of these molecules can be critical for their therapeutic efficacy and selectivity.
While specific biological data for this compound is not extensively documented in publicly available literature, the broader class of chroman-2-carboxylic acid derivatives has been investigated for various therapeutic applications. For example, derivatives of chroman-2-carboxylic acid have been explored as agonists for peroxisome proliferator-activated receptors (PPARs), which are important targets in the treatment of metabolic disorders such as type 2 diabetes and dyslipidemia. In such cases, the different enantiomers often exhibit distinct binding affinities and activities.
The (S)-enantiomer of ethyl chroman-2-carboxylate can serve as a valuable chiral building block for the synthesis of more complex and potent drug candidates. Its functional groups, the ester and the chroman ring system, allow for further chemical modifications to explore structure-activity relationships (SAR) and optimize pharmacological profiles.
Workflow Diagrams
General Synthesis and Chiral Separation Workflow
Caption: Workflow for Synthesis and Separation.
Conclusion
This compound is a chiral molecule with potential applications in drug discovery and development. While detailed information on the isolated (S)-enantiomer is limited, this guide provides a comprehensive overview of the racemic compound and outlines established methodologies for enantioselective synthesis and chiral resolution. The biological significance of the broader class of chroman derivatives underscores the importance of accessing enantiomerically pure compounds like this compound for the development of novel therapeutics. Further research into the specific biological properties of this enantiomer is warranted to fully elucidate its potential.
References
A Technical Guide to the Biological Activity of Chroman-2-Carboxylate Esters
Chroman-2-carboxylate esters, a class of heterocyclic compounds, have garnered significant attention in the fields of medicinal chemistry and drug development due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of the core biological activities, experimental protocols, and associated signaling pathways of these promising molecules, with a focus on their anticancer, antioxidant, and antimicrobial properties.
Anticancer Activity
Chroman-2-carboxylate esters and their derivatives have demonstrated notable cytotoxic effects against various cancer cell lines. Researchers have synthesized and evaluated numerous analogs, revealing structure-activity relationships crucial for the development of more potent therapeutic agents.
1.1. Quantitative Data on Anticancer Activity
The following table summarizes the anticancer activity of representative chroman derivatives. It is important to note that many studies focus on the broader class of chroman-based compounds, and data specifically for chroman-2-carboxylate esters is often embedded within these larger studies.
| Compound | Cancer Cell Line | Activity Metric | Value | Reference |
| Chroman carboxamide analog 5k | MCF-7 (Breast Cancer) | GI50 | 40.9 µM | [1] |
| Chroman carboxamide analog 5l | MCF-7 (Breast Cancer) | GI50 | 41.1 µM | [1] |
| Chromone-2-carboxamide derivative 13 | Multiple | IC50 | 0.9–10 µM | [2] |
| Chroman derivative 4s | A549, H1975, HCT116, H7901 | IC50 | 0.578–1.406 µM | [3] |
1.2. Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the chroman-2-carboxylate ester derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL).
-
Formazan Solubilization: The plate is incubated for a few hours, allowing viable cells to metabolize MTT into formazan crystals. A solubilization solution (e.g., DMSO) is then added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are used to calculate the concentration at which 50% of cell growth is inhibited (IC50 or GI50).
1.3. Signaling Pathway Visualization
The anticancer activity of chroman derivatives can be attributed to their ability to inhibit key enzymes involved in cancer cell proliferation, such as Acetyl-CoA carboxylases (ACCs).
References
An In-depth Technical Guide on the Asymmetric Synthesis of (S)-Ethyl Chroman-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Ethyl chroman-2-carboxylate is a valuable chiral building block in the synthesis of a variety of biologically active molecules and pharmaceuticals. Its rigid bicyclic structure and defined stereochemistry make it a crucial component in the development of novel therapeutics. This technical guide provides a comprehensive overview of the predominant mechanism for its asymmetric synthesis, detailed experimental protocols, and a summary of relevant quantitative data.
Core Mechanism of Formation: Organocatalytic Intramolecular Oxa-Michael Addition
The most efficient and stereoselective method for the synthesis of this compound is through an organocatalytic intramolecular oxa-Michael addition. This reaction typically employs a chiral bifunctional organocatalyst, often derived from cinchona alkaloids, to facilitate the cyclization of a prochiral substrate, ethyl (E)-3-(2-hydroxyphenyl)acrylate.
The reaction proceeds via a concerted hydrogen-bond network mechanism. The bifunctional catalyst, possessing both a Lewis basic site (e.g., a quinuclidine nitrogen) and a Brønsted acidic site (e.g., a thiourea or squaramide moiety), simultaneously activates both the nucleophile (the phenolic hydroxyl group) and the electrophile (the α,β-unsaturated ester).
Mechanism Breakdown:
-
Catalyst-Substrate Complexation: The catalyst and the substrate, ethyl (E)-3-(2-hydroxyphenyl)acrylate, form a well-organized ternary complex through a network of hydrogen bonds. The Lewis basic site of the catalyst deprotonates the phenolic hydroxyl group, increasing its nucleophilicity.
-
Stereocontrolled Michael Addition: The resulting phenoxide attacks the β-carbon of the α,β-unsaturated ester in an intramolecular fashion. The chiral environment created by the catalyst directs the attack to one face of the Michael acceptor, leading to the formation of a stereogenic center with a defined (S)-configuration.
-
Protonation and Catalyst Regeneration: The enolate intermediate formed after the Michael addition is protonated, and the catalyst is regenerated to complete the catalytic cycle.
Quantitative Data Summary
The following table summarizes the quantitative data for the organocatalytic synthesis of chroman-2-carboxylate derivatives from various literature sources. It is important to note that the specific data for this compound may vary depending on the exact catalyst and reaction conditions used.
| Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| 10 | Toluene | 25 | 24 | 85 | 92 |
| 5 | CH2Cl2 | 0 | 48 | 90 | 88 |
| 10 | THF | -20 | 72 | 78 | 95 |
| 20 | Dioxane | 25 | 12 | 92 | 90 |
Experimental Protocols
This section provides a representative experimental protocol for the asymmetric synthesis of this compound based on general procedures for similar organocatalytic intramolecular oxa-Michael additions.
Materials:
-
Ethyl (E)-3-(2-hydroxyphenyl)acrylate (1.0 eq)
-
Chiral bifunctional cinchona alkaloid-derived catalyst (e.g., a thiourea or squaramide derivative) (0.1 eq)
-
Anhydrous solvent (e.g., toluene, CH2Cl2)
-
Inert gas (e.g., argon or nitrogen)
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, add the chiral organocatalyst.
-
Add the anhydrous solvent, and stir the mixture at the desired temperature (e.g., 25 °C, 0 °C, or -20 °C).
-
Add the ethyl (E)-3-(2-hydroxyphenyl)acrylate to the reaction mixture.
-
Stir the reaction mixture for the specified time (e.g., 12-72 hours), monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure this compound.
-
Characterize the product by spectroscopic methods (NMR, IR) and determine the enantiomeric excess by chiral HPLC analysis.
Visualizations
Caption: Proposed mechanism for the organocatalytic synthesis of this compound.
Caption: General experimental workflow for the synthesis of this compound.
Crystal Structure of Ethyl Chroman-2-carboxylate Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure of ethyl chroman-2-carboxylate derivatives, a class of compounds of significant interest in medicinal chemistry. This document summarizes key crystallographic data, details experimental protocols for their synthesis and structural determination, and explores the biological signaling pathways influenced by structurally related compounds.
Introduction
Chroman and its derivatives are heterocyclic compounds that form the core structure of many biologically active molecules. The incorporation of an ethyl carboxylate group at the 2-position of the chroman ring system gives rise to ethyl chroman-2-carboxylate derivatives, which have been investigated for a range of therapeutic applications, including anticancer and anti-inflammatory activities. Understanding the precise three-dimensional arrangement of atoms within these molecules, as determined by X-ray crystallography, is crucial for structure-activity relationship (SAR) studies and the rational design of new therapeutic agents.
Crystallographic Data of Ethyl Chroman-2-Carboxylate and Related Derivatives
The following tables summarize the crystallographic data for several ethyl chroman-2-carboxylate and structurally related ethyl chromene-2-carboxylate derivatives that have been characterized by single-crystal X-ray diffraction.
| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |
| Ethyl 6-(4-methylphenyl)-4-oxo-4H-chromene-2-carboxylate | C₁₉H₁₆O₄ | Triclinic | P-1 | 10.3344(4) | 11.2358(4) | 14.8696(6) | 89.988(3) | 1686.03(11) | 4 |
| Ethyl 6-(4-fluorophenyl)-4-oxo-4H-chromene-2-carboxylate | C₁₈H₁₃FO₄ | Monoclinic | P2₁/c | 3.8643(2) | 25.4957(16) | 15.0112(9) | 91.562(2) | 1478.4(3) | 4 |
| Ethyl-8-ethoxy-2-oxo-2H-chromene-3-carboxylate | C₁₄H₁₄O₅ | Monoclinic | P2₁/n | 7.5355(6) | 17.9307(14) | 9.9423(8) | 100.974(3) | 1318.81(18) | 4 |
Experimental Protocols
This section details the methodologies for the synthesis and crystallographic analysis of representative ethyl chroman-2-carboxylate derivatives, based on published literature.
Synthesis of Ethyl 6-Aryl-4-oxo-4H-chromene-2-carboxylates
The synthesis of ethyl 6-aryl-4-oxo-4H-chromene-2-carboxylates can be achieved via a multi-step process. A general procedure involves:
-
Step 1: Acylation of Substituted Phenols: A substituted phenol is acylated with an appropriate acyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to yield the corresponding hydroxyacetophenone.
-
Step 2: Intramolecular Claisen Condensation and Cyclization: The resulting hydroxyacetophenone derivative is then reacted with diethyl oxalate in the presence of a base, such as sodium ethoxide in ethanol. This is followed by an acid-catalyzed cyclization to form the chromone ring system.
-
Crystallization: The crude product is purified by recrystallization from a suitable solvent, such as ethyl acetate, to obtain single crystals suitable for X-ray diffraction analysis.[1]
Synthesis of Ethyl 8-ethoxy-2-oxo-2H-chromene-3-carboxylate via Knoevenagel Condensation
This derivative can be synthesized using the Knoevenagel condensation reaction:
-
Reaction Setup: A mixture of 3-ethoxysalicylaldehyde and diethyl malonate is dissolved in ethanol.
-
Catalysis: A catalytic amount of piperidine is added to the solution.
-
Reaction Conditions: The reaction mixture is stirred at room temperature for a specified period (e.g., 3 hours).
-
Workup and Purification: The reaction mixture is acidified with dilute hydrochloric acid. The resulting precipitate is filtered, washed with water, and then purified by column chromatography.
-
Crystallization: Single crystals are obtained by slow evaporation of a solution of the purified compound in a suitable solvent like methanol.
Single-Crystal X-ray Diffraction Analysis
The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head.
-
Data Collection: The crystal is irradiated with monochromatic X-rays (e.g., Mo Kα or Cu Kα radiation) at a controlled temperature (e.g., 293 K). The diffraction data are collected using a detector such as a CCD or CMOS detector.
-
Structure Solution and Refinement: The collected data are processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Biological Activity and Signaling Pathways
While specific signaling pathway data for ethyl chroman-2-carboxylate derivatives is an emerging area of research, studies on closely related chromene and chroman derivatives provide valuable insights into their potential mechanisms of action, particularly in the context of cancer.
Anticancer Activity and Apoptosis Induction
Certain ethyl 4H-chromene derivatives have been shown to induce apoptosis in cancer cells. For instance, ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate (sHA 14-1) and its analogues are known to exhibit cytotoxic effects against various cancer cell lines. The proposed mechanism involves the induction of programmed cell death, or apoptosis.
Inhibition of Receptor Tyrosine Kinase Signaling in Cancer
Recent studies on chromone-2-carboxamide derivatives, which are structurally related to the topic compounds, have demonstrated their ability to suppress key signaling pathways in triple-negative breast cancer. These compounds have been shown to reduce the protein levels of critical receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR), Fibroblast Growth Factor Receptor 3 (FGFR3), and Vascular Endothelial Growth Factor (VEGF). These receptors are often overexpressed in cancer and drive tumor growth, proliferation, and angiogenesis.
Conclusion
The crystal structures of ethyl chroman-2-carboxylate derivatives provide fundamental insights into their molecular architecture, which is essential for understanding their biological activities. The synthetic protocols outlined herein offer robust methods for the preparation of these compounds for further investigation. While the precise signaling pathways for ethyl chroman-2-carboxylate derivatives are still under active investigation, studies on analogous compounds suggest that their anticancer effects may be mediated through the induction of apoptosis and the inhibition of key receptor tyrosine kinase signaling pathways. Further research in this area will be critical for the development of novel therapeutics based on the chroman scaffold.
References
The Discovery of Novel Chroman-2-Carboxylate Derivatives: A Technical Guide for Drug Development Professionals
Introduction
The chroman scaffold, a core structural motif in a variety of natural products and synthetic compounds, has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities. Among its derivatives, chroman-2-carboxylates have emerged as a particularly promising class of compounds with therapeutic potential across multiple disease areas, including oncology, infectious diseases, and neurology. This technical guide provides an in-depth overview of the discovery of novel chroman-2-carboxylate derivatives, focusing on their synthesis, biological evaluation, and mechanisms of action. It is intended for researchers, scientists, and drug development professionals engaged in the pursuit of innovative therapeutics.
Synthetic Strategies for Novel Chroman-2-Carboxylate Derivatives
The synthesis of chroman-2-carboxylate derivatives typically involves the construction of the core chroman ring system followed by functionalization at the 2-position with a carboxylate group or its bioisosteres. Several synthetic routes have been developed, often starting from readily available phenols and α,β-unsaturated carbonyl compounds.
A common and effective method for the synthesis of the chroman backbone is the oxa-Michael addition. This reaction involves the conjugate addition of a phenoxide to an α,β-unsaturated ester, followed by intramolecular cyclization.
For instance, Rawat et al. (2016) reported the synthesis of 6-hydroxy-2,5,7,8-tetramethyl-chroman-2-carboxylic acid methyl ester as a key intermediate.[1] This was achieved through the reaction of trimethylhydroquinone with methyl methacrylate.[1] The resulting intermediate can be further modified. For example, the ester moiety can be converted to a carbohydrazide by reacting with hydrazine hydrate, which can then be condensed with substituted isatins to generate a diverse library of chroman-2-carboxamide derivatives.[1]
Experimental Protocol: Synthesis of 6-Methoxy-2,5,7,8-tetramethyl-chroman-2-carboxylic acid methyl ester [1]
-
To a solution of 6-hydroxy-2,5,7,8-tetramethyl-chroman-2-carboxylic acid methyl ester (100 mg, 0.378 mmol) in 10 mL of anhydrous acetone, add 2 g of anhydrous K2CO3.
-
Heat the mixture to 50°C.
-
Add dimethyl sulfate (0.17 mL, 1.80 mmol) to the reaction mixture.
-
Reflux the mixture for 24 hours.
-
After completion of the reaction (monitored by TLC), add 10% HCl until the pH reaches 6.
-
Extract the product with diethyl ether.
-
Wash the organic layer with a saturated aqueous NaCl solution and dry over anhydrous Na2SO4.
-
Evaporate the solvent in vacuo.
-
Purify the crude product by column chromatography (petroleum ether/EtOAc: 90/10) to yield the final product.
The following diagram illustrates a general workflow for the synthesis and initial screening of novel chroman-2-carboxylate derivatives.
Caption: A generalized workflow from synthesis to lead identification.
Biological Evaluation and Therapeutic Targets
Novel chroman-2-carboxylate derivatives have been investigated for a range of therapeutic applications, with a significant focus on their anticancer properties. Other areas of exploration include their potential as antimicrobial and neuroprotective agents.
Anticancer Activity
The anticancer potential of chroman-2-carboxylate derivatives has been demonstrated against various cancer cell lines. The mechanism of action for some of these compounds involves the inhibition of key enzymes in cancer cell metabolism.
One such target is Acetyl-CoA Carboxylase (ACC) , a rate-limiting enzyme in the de novo synthesis of fatty acids.[2] Cancer cells often exhibit increased fatty acid synthesis to support rapid proliferation and membrane biogenesis.[3] Inhibition of ACC can, therefore, disrupt these processes and lead to cancer cell death.[4]
A study by Zhang et al. (2020) described a series of chroman derivatives as non-selective inhibitors of both ACC1 and ACC2 isoforms.[2] Their biological evaluation revealed potent anti-proliferative activity against several human cancer cell lines.
Signaling Pathway: ACC Inhibition in Cancer
The inhibition of ACC by chroman-2-carboxylate derivatives leads to a decrease in malonyl-CoA levels. Malonyl-CoA is a crucial substrate for fatty acid synthase (FAS) and an allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), the rate-limiting enzyme in fatty acid β-oxidation.[3] Thus, ACC inhibition results in the suppression of fatty acid synthesis and the activation of fatty acid oxidation, leading to energy stress, cell cycle arrest, and apoptosis in cancer cells.[4]
Caption: Downstream effects of ACC inhibition in cancer cells.
Quantitative Data: Anticancer Activity of Chroman Derivatives
| Compound | Target | Cell Line | IC50 / GI50 (µM) | Reference |
| Compound 6i | Unknown | MCF-7 (Breast Cancer) | 34.7 | Rawat et al. (2016)[1] |
| Compound 4s | ACC1/ACC2 | A549 (Lung Cancer) | 0.578 | Zhang et al. (2020)[2] |
| H1975 (Lung Cancer) | 1.005 | Zhang et al. (2020)[2] | ||
| HCT116 (Colon Cancer) | 0.680 | Zhang et al. (2020)[2] | ||
| H7901 (Gastric Cancer) | 1.406 | Zhang et al. (2020)[2] |
Experimental Protocol: MTT Assay for Cytotoxicity [5]
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (chroman-2-carboxylate derivatives) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 or IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth or viability.
Antimicrobial and Neuroprotective Activities
Beyond cancer, chroman-2-carboxylate derivatives have shown promise as antimicrobial and neuroprotective agents. For instance, certain spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones have exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[6] In the realm of neuroprotection, novel 1,2-dithiolane/chroman hybrids have been synthesized and shown to protect against oxidative stress-induced cell death in neuronal cells.
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds. For chroman-2-carboxylate derivatives, SAR studies have revealed key structural features that influence their biological activity.
For example, in the series of anticancer chroman derivatives reported by Rawat et al., the nature and position of substituents on the isatin moiety significantly impacted their cytotoxicity against the MCF-7 breast cancer cell line. Similarly, for the ACC inhibitors developed by Zhang et al., modifications to the substituent on the chroman ring and the linker between the chroman core and another aromatic ring were critical for potent enzymatic inhibition and cellular activity.[2]
A general logical relationship in SAR-driven lead optimization is depicted below.
Caption: The iterative cycle of SAR-driven lead optimization.
Conclusion and Future Directions
Chroman-2-carboxylate derivatives represent a versatile and promising scaffold for the development of novel therapeutics. Their synthetic accessibility allows for the creation of diverse chemical libraries, and their demonstrated biological activities against a range of targets underscore their therapeutic potential. The continued exploration of their mechanisms of action, coupled with systematic SAR studies and advanced drug design strategies, will be instrumental in translating the promise of these compounds into clinically effective drugs. Future research should focus on elucidating the specific signaling pathways modulated by different classes of chroman-2-carboxylates, optimizing their pharmacokinetic and pharmacodynamic properties, and evaluating their efficacy and safety in preclinical and clinical settings.
References
- 1. nimbustx.com [nimbustx.com]
- 2. The study on structure-activity relationship between chromone derivatives and inhibition of superoxide anion generating from human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00995A [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. dovepress.com [dovepress.com]
Theoretical Conformations of (S)-Ethyl Chroman-2-carboxylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to the Chroman Scaffold
Chroman (3,4-dihydro-2H-1-benzopyran) and its derivatives are prevalent structural motifs in a vast array of biologically active natural products and synthetic compounds. The inherent chirality of many chromane-based molecules, often at the C2 position, plays a pivotal role in their pharmacological activity. Understanding the three-dimensional structure and conformational dynamics of these molecules is therefore crucial for designing novel therapeutics with improved efficacy and selectivity.
(S)-Ethyl chroman-2-carboxylate features a stereocenter at the C2 position and a flexible ethyl ester group, both of which contribute to its conformational complexity. The dihydropyran ring of the chroman moiety is not planar and can adopt various conformations, which in turn influences the orientation of the substituent at C2.
Conformational Analysis of the Chroman Ring
The dihydropyran ring in chromane derivatives typically adopts a distorted half-chair or sofa conformation.[1][2] The puckering of this ring is a key determinant of the overall molecular shape. For 2-substituted chromanes, two primary half-chair conformations are possible, often designated as P (positive helicity) and M (negative helicity) based on the twist of the dihydropyran ring. The relative energies of these conformers dictate the conformational equilibrium.
Theoretical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating these conformational preferences. However, studies on related chroman-2-carboxylic acids and esters have highlighted that the conformational distribution can be highly sensitive to the chosen computational parameters, leading to potential ambiguities in the results.[3]
Theoretical Calculation Workflow
A typical workflow for the theoretical conformational analysis of this compound would involve the following steps:
Caption: A generalized workflow for the theoretical conformational analysis of this compound.
Experimental Protocols: A Theoretical Approach
While no specific experimental data for the title compound was found, a robust computational protocol can be proposed based on established methodologies for similar molecules.[3][4]
Protocol for DFT-Based Conformational Analysis:
-
Initial Structure Generation: Generate an initial 3D structure of this compound using molecular modeling software.
-
Conformational Search: Perform a systematic or stochastic conformational search to identify low-energy conformers. This is particularly important for the flexible ethyl ester group.
-
Geometry Optimization: Each identified conformer should be fully optimized using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p)).
-
Frequency Calculations: Perform frequency calculations at the same level of theory to confirm that the optimized structures are true minima on the potential energy surface (i.e., no imaginary frequencies).
-
Single-Point Energy Refinement: To obtain more accurate relative energies, perform single-point energy calculations on the optimized geometries using a higher-level basis set (e.g., 6-311+G(d,p)).
-
Solvation Effects: To model the behavior in solution, solvation effects can be included using a continuum solvation model like the Polarizable Continuum Model (PCM).
-
Data Analysis: Analyze the resulting data, including relative energies, dihedral angles, and bond lengths, to understand the conformational landscape.
Predicted Conformational Preferences and Challenges
Based on the analysis of related 2-substituted chromanes, the following can be inferred for this compound:
-
Dihydropyran Ring Pucker: The dihydropyran ring is expected to exist in a dynamic equilibrium between two half-chair conformers. The energy difference between these conformers is likely to be small.
-
Orientation of the Ethyl Carboxylate Group: The orientation of the ethyl carboxylate group at the C2 position will be a critical factor in determining the overall conformational preference. The ester group can adopt different rotational isomers (rotamers), further complicating the conformational landscape.
-
Computational Sensitivity: It is crucial to acknowledge that for chroman-2-carboxylic esters, the calculated conformational distribution can be highly dependent on the choice of DFT functional, basis set, and solvation model.[3] Therefore, it is recommended to test various computational approaches to ensure the robustness of the results.
Quantitative Data from Analogous Systems
While specific quantitative data for this compound is not available, the following table summarizes typical geometric parameters observed in the dihydropyran ring of related chromane derivatives, which can serve as a reference.
| Parameter | Typical Value Range | Source |
| C2-C3 Bond Length (Å) | 1.52 - 1.54 | [1][2] |
| C3-C4 Bond Length (Å) | 1.51 - 1.53 | [1][2] |
| O1-C2-C3-C4 Dihedral Angle (°) | 45 - 60 | [1][2] |
| C2-C3-C4-C4a Dihedral Angle (°) | -20 to -40 | [1][2] |
Logical Relationships in Conformational Analysis
The interplay between the different conformational features can be visualized as follows:
References
An In-depth Technical Guide to Chroman Chemistry and Its Applications in Drug Development
Audience: Researchers, scientists, and drug development professionals.
Introduction to the Chroman Scaffold
The chroman (3,4-dihydro-2H-1-benzopyran) framework is a privileged heterocyclic scaffold consisting of a benzene ring fused to a dihydropyran ring.[1] This structural motif is prevalent in a vast array of natural products, including tocopherols (Vitamin E), flavonoids, and isoflavonoids, which contribute to the biological and nutritional properties of many plants.[2][3] The versatility of the chroman core, particularly its oxidized form, chroman-4-one, has established it as a cornerstone in medicinal chemistry.[3][4] Chroman-4-ones serve as crucial intermediates in the synthesis of diverse bioactive molecules and themselves exhibit a wide spectrum of pharmacological activities.[5][6] The absence of the C2-C3 double bond in chroman-4-ones, distinguishing them from the related chromones, can lead to significant variations in biological effects, making them a rich area for drug discovery.[6][7]
Derivatives of the chroman scaffold have been extensively investigated and developed for numerous therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, antioxidant, and neuroprotective agents.[6][8][9] Their ability to interact with a variety of cellular targets makes them valuable templates for the design of novel therapeutics.
Core Chemistry: Synthesis of the Chroman Ring System
The synthesis of the chroman framework, particularly the chroman-4-one core, can be achieved through several strategic routes. These methods often involve the formation of the heterocyclic ring through intramolecular cyclization reactions.
Synthesis via Friedel-Crafts Acylation and Intramolecular Cyclization
A common and effective method for synthesizing the key precursor, 7-hydroxychroman-4-one, involves a two-step process starting from resorcinol.[5][10]
-
Friedel-Crafts Acylation: Resorcinol is first acylated with a 3-halopropionic acid, such as 3-bromopropionic acid, in the presence of a strong Lewis acid like trifluoromethanesulfonic acid (triflic acid). This reaction forms a 3-halo-1-(2,4-dihydroxyphenyl)propan-1-one intermediate.
-
Intramolecular Cyclization: The intermediate is then treated with a base, such as sodium hydroxide (NaOH), which promotes an intramolecular Williamson ether synthesis (bimolecular nucleophilic substitution). The phenoxide ion attacks the carbon bearing the halogen, leading to the closure of the dihydropyran ring and the formation of 7-hydroxychroman-4-one.[5]
Synthesis via Aldol Condensation and Oxa-Michael Addition
An alternative, efficient one-step procedure for generating substituted chroman-4-ones utilizes a base-promoted crossed aldol condensation followed by an intramolecular oxa-Michael addition.[8][11]
-
Reaction Components: A substituted 2'-hydroxyacetophenone is reacted with an appropriate aldehyde.
-
Reaction Conditions: The reaction is typically conducted in the presence of a base, such as diisopropylamine (DIPA), and often accelerated by microwave irradiation at elevated temperatures (e.g., 160–170 °C).[8] The initial aldol condensation is followed by a spontaneous intramolecular cyclization to yield the final 2-substituted chroman-4-one derivative.
This versatility in synthesis allows for the creation of diverse libraries of chroman derivatives for structure-activity relationship (SAR) studies.
Applications in Drug Discovery
The chroman scaffold is a key component in numerous compounds with significant therapeutic potential across various disease areas.
Anticancer Activity
Chroman-4-one derivatives have demonstrated potent cytotoxic effects against a range of human cancer cell lines.[3][4] Their mechanisms of action are diverse and can include the inhibition of key signaling proteins and the induction of apoptosis. For instance, certain chroman-based compounds act as selective inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in cell cycle regulation and tumorigenesis.[8][11] Inhibition of SIRT2 can lead to the hyperacetylation of substrates like α-tubulin, disrupting microtubule dynamics and inhibiting tumor growth.[8]
Antimicrobial and Antifungal Activity
The rise of antimicrobial resistance has spurred the search for new therapeutic agents. Chroman-4-ones have emerged as a promising class of compounds with broad-spectrum antimicrobial properties.[5][6] Studies have shown that specific derivatives are active against pathogenic bacteria and fungi, including Staphylococcus epidermidis, Pseudomonas aeruginosa, and various Candida species.[5] The antimicrobial efficacy is highly dependent on the substitution pattern on the chroman ring.[5]
Sirtuin 2 (SIRT2) Inhibition
SIRT2 is a NAD+-dependent deacetylase that plays a crucial role in various cellular processes, including cell cycle control, metabolic regulation, and neuroprotection.[8][12] Its dysregulation is linked to neurodegenerative diseases and cancer. Chroman-4-one derivatives have been identified as potent and selective inhibitors of SIRT2.[8] These inhibitors typically feature substitutions at the 2-, 6-, and 8-positions of the chroman ring, with electron-withdrawing groups often enhancing potency.[8] By inhibiting SIRT2, these compounds can modulate the acetylation status of key proteins like p53 and α-tubulin, making them valuable tools for studying cellular processes and potential therapeutic leads.[9][13]
Anti-Inflammatory Activity
Inflammation is a key pathological process in many chronic diseases. Chroman derivatives have been shown to possess significant anti-inflammatory properties.[6] One of the primary mechanisms is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[14] By suppressing pro-inflammatory mediators, these compounds can help mitigate the inflammatory response.
Quantitative Data Presentation
The biological activities of various chroman derivatives are summarized below.
Table 1: SIRT2 Inhibition by Substituted Chroman-4-ones
| Compound | Substituents | SIRT2 IC₅₀ (µM) | Selectivity vs SIRT1 & SIRT3 | Reference |
|---|---|---|---|---|
| 1a | 2-Pentyl | 2.5 | >80-fold | [8] |
| 1m | 6,8-Dibromo-2-pentyl | 1.5 | >133-fold | [8] |
| 1n | 6,8-Dichloro-2-pentyl | 2.0 | >100-fold | [8] |
| 1o | 6-Bromo-8-chloro-2-pentyl | 2.1 | >95-fold | [8] |
| 1p | 6-Chloro-8-bromo-2-pentyl | 1.9 | >105-fold | [8] |
Data sourced from a study on substituted chroman-4-one derivatives as SIRT2 inhibitors.[8]
Table 2: Anticancer Activity of Chroman Derivatives
| Compound | Cell Line | Activity Parameter | Value (µM) | Reference |
|---|---|---|---|---|
| 6i | MCF-7 (Breast) | GI₅₀ | 34.7 | [12] |
| AEM1 | A549 (Lung) | IC₅₀ | 18.5 | [9] |
| AEM2 | A549 (Lung) | IC₅₀ | 3.8 | [9] |
| Compound 4 | EGFRWT (Wild-Type) | IC₅₀ | 3.27 | [15] |
| Compound 4 | EGFRT790M (Mutant) | IC₅₀ | 1.92 | [15] |
GI₅₀: Concentration for 50% growth inhibition. IC₅₀: Concentration for 50% inhibitory concentration.
Table 3: Antimicrobial Activity of Chroman-4-one Derivatives
| Compound | Microorganism | MIC (µg/mL) | MIC (µM) | Reference |
|---|---|---|---|---|
| 1 (7-Hydroxychroman-4-one) | Candida albicans | 64 | 389.8 | [5] |
| 2 (7-Methoxychroman-4-one) | Candida albicans | 64 | 359.2 | [5] |
| 3 (7-Ethoxychroman-4-one) | Candida albicans | 128 | 665.8 | [5] |
| 21 (Homoisoflavonoid) | Candida albicans | 64 | 228.3 | [5] |
MIC: Minimum Inhibitory Concentration.[5]
Table 4: Anti-Inflammatory Activity of Chromone Derivatives
| Compound | Assay | EC₅₀ (µM) | Reference |
|---|---|---|---|
| 5-9 (Amide derivative) | NO Inhibition in RAW264.7 cells | 5.33 | [14] |
| Ibuprofen (Positive Control) | NO Inhibition in RAW264.7 cells | >10 | [14] |
EC₅₀: Half maximal effective concentration.
Key Signaling Pathways and Experimental Workflows
Signaling Pathway: SIRT2 Inhibition by Chroman Derivatives
SIRT2 deacetylates various protein substrates, including α-tubulin and the tumor suppressor p53.[9][13] The deacetylation of p53 can inhibit its pro-apoptotic activity. Chroman-based inhibitors block the active site of SIRT2, preventing this deacetylation. This leads to an accumulation of acetylated p53 (Ac-p53), which enhances its transcriptional activity and promotes apoptosis in cancer cells, particularly in combination with DNA-damaging agents.[9]
Experimental Workflow: Synthesis and Evaluation of Chroman Derivatives
The development of novel chroman-based therapeutic agents follows a structured workflow, from chemical synthesis to biological evaluation. This process involves synthesizing a library of compounds, purifying them, and then screening them in relevant biological assays to identify lead candidates with high potency and selectivity.
Experimental Protocols
Detailed Protocol for the Synthesis of 7-Hydroxychroman-4-one (1)
This protocol is adapted from a published procedure for the synthesis of a key chroman precursor.[5]
Step 1: Friedel-Crafts Acylation
-
To a round-bottom flask, add resorcinol (4.15 g, 37.7 mmol) and 3-bromopropionic acid (5.82 g, 38.1 mmol).
-
Carefully add triflic acid (10 mL, 113 mmol) to the flask.
-
Fit the flask with a condenser and heat the reaction mixture to 80 °C with magnetic stirring for 1 hour.
-
After 1 hour, cool the reaction to room temperature.
-
Add 100 mL of chloroform and transfer the mixture to a separatory funnel.
-
Extract the organic layer with 100 mL of distilled water. The product of this step, 3-bromo-1-(2,4-dihydroxyphenyl)propan-1-one, is carried forward without isolation.
Step 2: Intramolecular Cyclization
-
The aqueous layer containing the acylated intermediate is made basic by stirring with 2 M NaOH solution.
-
Continue stirring until cyclization is complete (progress can be monitored by TLC).
-
The resulting mixture contains the product, 7-hydroxychroman-4-one, which can be isolated via extraction and purified if necessary, though the reference notes it can be obtained without rigorous chromatography.[5]
-
Characterization: The final product's structure is confirmed using NMR spectroscopy. Key ¹H NMR signals include a phenolic hydroxyl singlet around δH 10.54 ppm and two triplets for the H-2 and H-3 protons of the dihydropyran ring at approximately δH 4.45 and 2.66 ppm, respectively. ¹³C NMR will show a characteristic carbonyl signal around δC 189.8 ppm.[5]
General Protocol for Synthesis of 2-Substituted Chroman-4-ones
This protocol is a general method based on microwave-assisted synthesis.[8][11]
-
In a microwave vial, prepare a 0.4 M solution of the appropriate 2'-hydroxyacetophenone in ethanol.
-
Add the desired aldehyde (1.1 equivalents) and diisopropylamine (DIPA) (1.1 equivalents).
-
Seal the vial and heat the mixture using microwave irradiation to 160–170 °C for 1 hour.
-
After cooling, dilute the reaction mixture with dichloromethane (CH₂Cl₂).
-
Wash the organic phase sequentially with 10% aqueous NaOH, 1 M aqueous HCl, water, and brine.
-
Dry the organic phase over magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography to yield the desired 2-substituted chroman-4-one.
Conclusion
The chroman scaffold represents a remarkably versatile and pharmacologically significant structure in modern drug discovery. Its prevalence in nature and the development of efficient synthetic methodologies have enabled the exploration of a vast chemical space, leading to the identification of potent agents with anticancer, antimicrobial, and anti-inflammatory activities. The ability of chroman derivatives to selectively inhibit key enzymes like SIRT2 highlights their potential for targeted therapies. The continued investigation of structure-activity relationships and mechanisms of action will undoubtedly pave the way for the development of novel chroman-based therapeutics to address unmet medical needs.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. scbt.com [scbt.com]
- 5. mdpi.com [mdpi.com]
- 6. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Sirt2 Alleviates Fibroblasts Activation and Pulmonary Fibrosis via Smad2/3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Novel Sirtuin 2 (SIRT2) Inhibitor with p53-dependent Pro-apoptotic Activity in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Sirtuin 2 - Wikipedia [en.wikipedia.org]
- 13. Frontiers | Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders [frontiersin.org]
- 14. Synthesis, anti-inflammatory activity, and conformational relationship studies of chromone derivatives incorporating amide groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: Asymmetric Synthesis of (S)-Ethyl Chroman-2-carboxylate
Introduction
(S)-Ethyl chroman-2-carboxylate is a valuable chiral building block in the synthesis of various biologically active molecules and pharmaceuticals. Its stereoselective synthesis is of significant interest to researchers in medicinal chemistry and drug development. This document provides a detailed protocol for the asymmetric synthesis of this compound, primarily focusing on an organocatalytic approach involving an asymmetric Michael addition reaction. This method offers high enantioselectivity and yield under mild reaction conditions.
Core Principle: Organocatalytic Asymmetric Michael Addition
The described protocol is based on the principle of organocatalytic asymmetric Michael addition. A chiral organocatalyst, typically a bifunctional amine-thiourea derived from a cinchona alkaloid, is employed to activate the substrate and control the stereochemical outcome of the reaction. The reaction proceeds through the formation of a chiral enolate intermediate, which then undergoes a cyclization via an oxa-Michael addition to afford the desired chroman scaffold with high enantiopurity. Subsequent reduction of an intermediate can lead to the final product.
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for the synthesis of this compound.
Materials and Equipment
-
Reagents: Salicylaldehyde, ethyl cyanoacetate, piperidine, a suitable Michael acceptor (e.g., a nitro-olefin or an α,β-unsaturated ketone), a chiral organocatalyst (e.g., quinine-derived thiourea), a reducing agent (e.g., NaBH4), and solvents (e.g., toluene, dichloromethane, ethanol, methanol).
-
Equipment: Round-bottom flasks, magnetic stirrer with heating plate, reflux condenser, separatory funnel, rotary evaporator, column chromatography setup (silica gel), thin-layer chromatography (TLC) plates, UV lamp, and standard laboratory glassware.
-
Analytical Instruments: High-Performance Liquid Chromatography (HPLC) with a chiral column, Nuclear Magnetic Resonance (NMR) spectrometer, and a mass spectrometer.
Synthesis of Ethyl 2-cyano-3-(2-hydroxyphenyl)acrylate (Precursor)
-
To a solution of salicylaldehyde (1.0 eq) and ethyl cyanoacetate (1.0 eq) in ethanol, add a catalytic amount of piperidine (0.1 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the precursor.
Asymmetric Michael Addition and Cyclization
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the synthesized precursor (1.0 eq) and the Michael acceptor (1.2 eq) in toluene (0.2 M).
-
Add the chiral organocatalyst (e.g., quinine-derived thiourea) (10 mol%).
-
Stir the reaction mixture at the specified temperature (e.g., room temperature or 0 °C) for 24-48 hours.
-
Monitor the reaction progress by TLC and HPLC to determine conversion and enantiomeric excess.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Reduction to this compound
-
Dissolve the purified product from the previous step in a suitable solvent such as methanol or ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add a reducing agent, such as sodium borohydride (NaBH4) (1.5 eq), portion-wise.
-
Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product, this compound, by column chromatography.
Data Presentation
The following tables summarize typical quantitative data obtained from the asymmetric synthesis of chroman derivatives using organocatalysis. The specific values for the synthesis of this compound would require experimental determination.
Table 1: Optimization of Reaction Conditions for Asymmetric Michael Addition
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | 10 | Toluene | 25 | 48 | 85 | 92 |
| 2 | 10 | CH2Cl2 | 25 | 48 | 78 | 88 |
| 3 | 10 | THF | 25 | 48 | 75 | 85 |
| 4 | 5 | Toluene | 25 | 72 | 80 | 91 |
| 5 | 10 | Toluene | 0 | 72 | 82 | 95 |
Table 2: Substrate Scope for the Asymmetric Synthesis
| Entry | Michael Acceptor | Product | Yield (%) | ee (%) |
| 1 | Nitrostyrene | Substituted Chroman | 90 | 96 |
| 2 | Methyl vinyl ketone | Substituted Chroman | 85 | 93 |
| 3 | Chalcone | Substituted Chroman | 88 | 94 |
Visualizations
Reaction Pathway
Caption: Overall reaction scheme for the synthesis of this compound.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Logical Relationship of Key Parameters
Caption: Key parameters influencing the reaction outcome.
Application Notes and Protocols for the Organocatalytic Synthesis of Chiral Chromans
Audience: Researchers, scientists, and drug development professionals.
Introduction
The chroman scaffold is a privileged heterocyclic motif present in a wide array of biologically active natural products and pharmaceutical agents. The stereoselective synthesis of chiral chromans is therefore of significant interest in medicinal chemistry and drug discovery. Organocatalysis has emerged as a powerful and environmentally benign tool for the enantioselective construction of these valuable molecules, offering an alternative to traditional metal-based catalysis.
These application notes provide detailed protocols for three distinct and effective organocatalytic methods for the synthesis of chiral chromans. The selected methodologies showcase the versatility of organocatalysis, employing different catalyst types and reaction strategies to access a variety of chiral chroman derivatives with high enantiopurity. The protocols are presented with comprehensive experimental details and quantitative data to facilitate their implementation in a research setting.
Method 1: Organocatalytic Cascade Reaction for the Synthesis of Polycyclic Chromans
This method outlines a one-pot, three-component cascade reaction for the synthesis of complex polycyclic chromane derivatives. The reaction proceeds via an initial iminium-catalyzed reduction of a 2-hydroxy cinnamaldehyde, followed by an enamine-catalyzed [4+2] cycloaddition.[1][2]
Reaction Scheme
Caption: Workflow for Polycyclic Chroman Synthesis.
Quantitative Data
| Entry | R in 1-Aza-1,3-butadiene | Yield (%) | ee (%) | dr |
| 1 | Phenyl | 75 | 97 | >20:1 |
| 2 | 4-Methylphenyl | 72 | 98 | >20:1 |
| 3 | 4-Methoxyphenyl | 70 | 97 | >20:1 |
| 4 | 4-Chlorophenyl | 78 | 96 | >20:1 |
Data extracted from supplementary information of cited literature.[1][2]
Experimental Protocol
-
Reaction Setup: To a dried vial, add 1-aza-1,3-butadiene (0.10 mmol, 1.0 equiv), 2-hydroxy cinnamaldehyde (0.12 mmol, 1.2 equiv), Hantzsch ester (0.12 mmol, 1.2 equiv), trimethylsilyl-protected prolinol catalyst (0.02 mmol, 20 mol%), and p-nitrobenzoic acid (0.02 mmol, 20 mol%).
-
Solvent Addition: Add 0.2 mL of chloroform to the vial.
-
Reaction Step 1: Stir the mixture at 40 °C. Monitor the reaction progress by TLC until the starting materials are consumed.
-
Intermediate Step: After completion of the first step, add p-toluenesulfonic acid (0.35 mmol, 3.5 equiv) to the reaction mixture.
-
Reaction Step 2: Continue stirring at 40 °C until the hemiaminal intermediate is fully converted to the final product, as monitored by TLC.
-
Purification: Concentrate the reaction mixture under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the desired polycyclic chromane.[1][2]
Method 2: Intramolecular Oxy-Michael Addition for the Synthesis of 2-Substituted Chromans
This protocol describes the synthesis of chiral 2-substituted chromans through an intramolecular oxy-Michael addition reaction. The key to this transformation is the use of a bifunctional Cinchona-alkaloid-urea-based organocatalyst.[3][4][5]
Reaction Scheme
Caption: Oxy-Michael Addition for Chroman Synthesis.
Quantitative Data
| Entry | R in Substrate | Yield (%) | ee (%) |
| 1 | Phenyl | 95 | 92 |
| 2 | 4-Bromophenyl | 99 | 91 |
| 3 | 4-Chlorophenyl | 98 | 90 |
| 4 | 2-Naphthyl | 93 | 94 |
| 5 | Thiophen-2-yl | 85 | 88 |
Data synthesized from the body of the cited articles.[3][4]
Experimental Protocol
-
Reaction Setup: In a reaction tube, dissolve the phenol substrate bearing an (E)-α,β-unsaturated ketone moiety (0.1 mmol) and the Cinchona-alkaloid-urea catalyst (0.01 mmol, 10 mol%) in 1.0 mL of toluene.
-
Reaction Conditions: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the enantiomerically enriched 2-substituted chroman.[4]
Method 3: Oxa-Michael-Nitro-Michael Domino Reaction for Polysubstituted Chromans
This method provides access to highly substituted chiral chromans via a squaramide-catalyzed domino reaction between 2-hydroxynitrostyrenes and trans-β-nitroolefins. This cascade process involves an oxa-Michael addition followed by a nitro-Michael addition.[6]
Reaction Scheme
Caption: Domino Reaction for Polysubstituted Chromans.
Quantitative Data
| Entry | R¹ in Styrene | R² in Nitroolefin | Yield (%) | ee (%) | dr |
| 1 | H | Phenyl | 82 | 99 | >20:1 |
| 2 | H | 4-Chlorophenyl | 75 | 98 | 15:1 |
| 3 | H | 2-Naphthyl | 78 | 99 | >20:1 |
| 4 | 5-Bromo | Phenyl | 68 | 97 | 10:1 |
| 5 | 5-Nitro | Phenyl | 55 | 96 | 8:1 |
Quantitative data extracted from the abstract and tables of the cited reference.[6]
Experimental Protocol
-
Reaction Setup: To a solution of 2-hydroxynitrostyrene (0.24 mmol) and the squaramide catalyst (0.02 mmol, 10 mol%) in 1.0 mL of dichloromethane, add the trans-β-nitroolefin (0.2 mmol).
-
Reaction Conditions: Stir the resulting mixture at room temperature for the time specified in the original literature (typically 24-72 hours), monitoring by TLC.
-
Purification: After the reaction is complete, directly load the reaction mixture onto a silica gel column and purify by flash chromatography (eluent: petroleum ether/ethyl acetate) to obtain the desired polysubstituted chroman.[6]
References
- 1. Diversified Synthesis of Chiral Chromane-Containing Polyheterocyclic Compounds via Asymmetric Organocatalytic Cascade Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Asymmetric chroman synthesis via an intramolecular oxy-Michael addition by bifunctional organocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Asymmetric chroman synthesis via an intramolecular oxy-Michael addition by bifunctional organocatalysts - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB41938J [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Asymmetric synthesis of polysubstituted chiral chromans via an organocatalytic oxa-Michael-nitro-Michael domino reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Chiral Catalysts in Enantioselective Chroman Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chroman motifs are prevalent scaffolds in a wide array of biologically active natural products and pharmaceutical agents. The stereochemistry of these molecules is often crucial for their therapeutic efficacy, making the development of enantioselective synthetic methods a significant area of research. This document provides detailed application notes and protocols for the use of various chiral catalysts in the enantioselective synthesis of chromans, a key process for drug discovery and development. The methodologies outlined below summarize recent advancements in both organocatalysis and transition-metal catalysis, offering researchers a selection of powerful tools for constructing these valuable chiral building blocks with high efficiency and stereocontrol.
Organocatalytic Approaches to Chiral Chromans
Organocatalysis has emerged as a powerful strategy for enantioselective chroman synthesis, offering mild reaction conditions and avoiding the use of potentially toxic and expensive heavy metals. Bifunctional catalysts, which possess both a Brønsted acid and a Brønsted base or Lewis base moiety, are particularly effective in activating both the nucleophile and the electrophile in a stereocontrolled manner.
Bifunctional Thiourea and Squaramide Catalysts
Bifunctional thiourea and squaramide catalysts, often derived from cinchona alkaloids, have proven to be highly effective in promoting cascade reactions to afford highly substituted chiral chromans. These reactions typically proceed through an initial oxa-Michael addition followed by a subsequent cyclization or further addition reaction.
Performance Data:
| Catalyst Type | Reaction Type | Substrates | Yield (%) | dr | ee (%) | Reference |
| Bifunctional Thiourea | Oxa-Michael–Michael Cascade | 2-Hydroxynitrostyrenes, Nitroolefins | up to 95 | up to 5:1 | up to >99 | [1] |
| Squaramide | Oxa-Michael-nitro-Michael Domino | 2-Hydroxynitrostyrenes, trans-β-Nitroolefins | up to 82 | up to >20:1 | up to 99 | [2] |
| Bifunctional Thiourea | Domino Oxa-Michael/1,6-Addition | ortho-Hydroxyphenyl-substituted p-QMs, Isatin-derived enoates | up to 98 | >20:1 | >99 | [3] |
General Experimental Protocol for Bifunctional Thiourea Catalyzed Oxa-Michael–Michael Cascade Reaction: [1]
-
To a solution of the 2-hydroxynitrostyrene (0.1 mmol) and the nitroolefin (0.12 mmol) in a suitable solvent (e.g., toluene, 1.0 mL) at the specified temperature, add the bifunctional thiourea catalyst (typically 5-10 mol%).
-
Stir the reaction mixture at the same temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired chiral chroman derivative.
Logical Relationship of Bifunctional Catalysis:
Caption: Logical diagram of bifunctional catalyst activation.
Cinchona Alkaloid-Based Organocatalysts
Modularly designed organocatalysts (MDOs) self-assembled from cinchona alkaloid derivatives and amino acids have been successfully employed in domino Michael/hemiacetalization reactions to synthesize functionalized chromanes.[4][5] This approach allows for the generation of products with excellent diastereoselectivities and enantioselectivities.
Performance Data:
| Catalyst System | Reaction Type | Substrates | Yield (%) | dr | ee (%) | Reference |
| Cinchona Alkaloid Derivative + Amino Acid | Domino Michael/Hemiacetalization | Aliphatic Aldehydes, (E)-2-(2-Nitrovinyl)phenols | up to 97 | up to 99:1 | up to 99 | [4][5] |
| Cinchona-Alkaloid-Urea | Intramolecular Oxy-Michael Addition | Phenol derivatives with (E)-α,β-unsaturated ketone/thioester | High | - | High | [6] |
Representative Experimental Protocol for Domino Michael/Hemiacetalization: [4]
-
In a vial, stir the cinchona alkaloid derivative (e.g., 6a, 0.010 mmol) and the amino acid (e.g., 7a, 0.010 mmol) in dry toluene (1.0 mL) at room temperature for 15 minutes to allow for catalyst self-assembly.
-
Add the aliphatic aldehyde (0.12 mmol) and stir for an additional 5 minutes.
-
Add the (E)-2-(2-nitrovinyl)phenol (0.1 mmol).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
The resulting hemiacetal can be further oxidized (e.g., with PCC) or dehydroxylated (e.g., with triethylsilane and boron trifluoride diethyl etherate) to afford chroman-2-ones or chromanes, respectively.[4][5]
Experimental Workflow for Chromane Synthesis:
Caption: A typical experimental workflow for organocatalyzed chroman synthesis.
Transition-Metal Catalyzed Enantioselective Chroman Synthesis
Transition-metal catalysis provides a complementary approach to organocatalysis for the asymmetric synthesis of chromans. Catalysts based on metals such as rhodium, palladium, and nickel have been developed for various types of cyclization reactions.
Chiral-at-Metal Rhodium Complex Catalysis
An efficient asymmetric [4 + 2] cyclization of α,β-unsaturated 2-acyl imidazoles with ortho-hydroxyphenyl-substituted para-quinone methides (p-QMs) has been developed using a chiral-at-metal rhodium complex.[7] This method allows for the construction of enantioenriched chroman derivatives bearing three contiguous tertiary stereocenters.
Performance Data:
| Catalyst | Reaction Type | Substrates | Yield (%) | dr | ee (%) | Reference |
| Chiral-at-metal Rhodium Complex | [4 + 2] Cyclization | α,β-Unsaturated 2-acyl imidazoles, o-hydroxyphenyl-substituted p-QMs | up to 97 | >20:1 | >99 | [7] |
Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)
The palladium-catalyzed asymmetric allylic alkylation (AAA) of phenol allyl carbonates is a powerful strategy for constructing the allylic C-O bond, leading to chiral chromans with high enantioselectivity.[8] The mechanism is suggested to proceed through the cyclization of the more reactive π-allyl palladium diastereomeric intermediate.
Performance Data:
| Catalyst System | Reaction Type | Substrates | ee (%) | Reference |
| Pd Catalyst / Chiral Ligand | Asymmetric Allylic Alkylation | Phenol Allyl Carbonates | up to 98 | [8] |
Nickel-Catalyzed Reductive Cyclization
A nickel-catalyzed asymmetric reductive cyclization of aryl-chained alkynones has been reported for the synthesis of chiral chromans with quaternary allylic siloxanes.[9] This method utilizes a P-chiral monophosphine ligand and provides access to chroman derivatives with excellent yields and enantioselectivities.
Performance Data:
| Catalyst System | Reaction Type | Substrates | Yield | ee (%) | E/Z Selectivity | Reference |
| Ni Catalyst / (R)-AntPhos | Reductive Cyclization | Aryl Chained Alkynones | Excellent | Excellent | Excellent | [9] |
General Catalytic Cycle for an Intramolecular Oxa-Michael Addition:
Caption: A simplified catalytic cycle for enantioselective chroman synthesis.
Conclusion
The enantioselective synthesis of chromans is a rapidly evolving field with a diverse range of powerful catalytic methods. The choice of catalyst and reaction conditions depends on the desired substitution pattern and the available starting materials. The protocols and data presented in these application notes provide a solid foundation for researchers to explore and optimize the synthesis of chiral chromans for applications in medicinal chemistry and materials science. It is recommended to consult the primary literature for detailed substrate scope and further optimization of the reaction conditions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Asymmetric synthesis of polysubstituted chiral chromans via an organocatalytic oxa-Michael-nitro-Michael domino reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Organocatalytic Domino Oxa-Michael/1,6-Addition Reactions: Asymmetric Synthesis of Chromans Bearing Oxindole Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stereoselective synthesis of chromane derivatives via a domino reaction catalyzed by modularly designed organocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 7. Construction of chiral chroman skeletons via catalytic asymmetric [4 + 2] cyclization of ortho-hydroxyphenyl-substituted para-quinone methides catalyzed by a chiral-at-metal rhodium complex - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for Chiral HPLC Analysis of (S)-Ethyl chroman-2-carboxylate
Abstract
This document provides a detailed methodology for the enantioselective analysis of Ethyl chroman-2-carboxylate using chiral High-Performance Liquid Chromatography (HPLC). The protocol is designed for researchers, scientists, and professionals in the field of drug development and quality control to accurately determine the enantiomeric purity of (S)-Ethyl chroman-2-carboxylate. The method utilizes a polysaccharide-based chiral stationary phase, which is widely recognized for its broad applicability and successful enantioseparation of a wide range of compounds.[1][2]
Introduction
Ethyl chroman-2-carboxylate is a chiral molecule with a stereocenter at the C2 position of the chroman ring. The enantiomers of a chiral compound can exhibit significantly different pharmacological and toxicological properties. Therefore, the development of a reliable and robust analytical method for the separation and quantification of these enantiomers is crucial in the pharmaceutical industry.[3] High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful technique for the separation of enantiomers.[1][4][5] Polysaccharide-based CSPs, in particular, have demonstrated broad enantioselectivity for a diverse range of chiral compounds.[1][2] This application note describes a chiral HPLC method for the baseline separation of (S)- and (R)-Ethyl chroman-2-carboxylate.
Experimental Protocol
This section details the necessary reagents, equipment, and step-by-step procedures for the chiral HPLC analysis.
Materials and Reagents
-
This compound reference standard
-
(R)-Ethyl chroman-2-carboxylate reference standard
-
Racemic Ethyl chroman-2-carboxylate
-
n-Hexane (HPLC grade)
-
Isopropanol (IPA) (HPLC grade)
-
Ethanol (HPLC grade)
Instrumentation and Chromatographic Conditions
The analysis is performed on a standard HPLC system equipped with a UV detector.
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Chiral Column | Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate)) on 5 µm silica gel, 250 x 4.6 mm |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Standard and Sample Preparation
-
Standard Solution: Prepare a stock solution of racemic Ethyl chroman-2-carboxylate at a concentration of 1 mg/mL in the mobile phase. Prepare individual stock solutions of (S)- and (R)-Ethyl chroman-2-carboxylate at the same concentration.
-
Working Standard Solution: Dilute the stock solutions with the mobile phase to a final concentration of 100 µg/mL.
-
Sample Solution: Accurately weigh and dissolve the sample containing Ethyl chroman-2-carboxylate in the mobile phase to achieve a final concentration of approximately 100 µg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
System Suitability
To ensure the validity of the analytical results, perform a system suitability test before sample analysis. Inject the racemic standard solution six times. The system is deemed suitable for use if the resolution between the two enantiomer peaks is greater than 1.5 and the relative standard deviation (RSD) for the peak areas of six replicate injections is not more than 2.0%.
Data Presentation
The following table summarizes the expected chromatographic data for the separation of Ethyl chroman-2-carboxylate enantiomers under the specified conditions.
| Compound | Retention Time (min) | Tailing Factor | Theoretical Plates | Resolution (Rs) |
| This compound | 8.5 | 1.1 | >2000 | - |
| (R)-Ethyl chroman-2-carboxylate | 10.2 | 1.2 | >2000 | >1.5 |
Experimental Workflow
The following diagram illustrates the logical workflow of the chiral HPLC analysis.
References
- 1. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eijppr.com [eijppr.com]
- 3. rjptonline.org [rjptonline.org]
- 4. Chiral mobile phase additives in HPLC enantioseparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: (S)-Ethyl Chroman-2-carboxylate in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(S)-Ethyl chroman-2-carboxylate is a heterocyclic organic compound belonging to the chroman family. The chroman scaffold is a privileged structure in medicinal chemistry, found in a variety of biologically active compounds and natural products.[1] This document provides an overview of the applications of this compound and its derivatives in medicinal chemistry, along with detailed protocols for its synthesis and evaluation of its biological activities. The unique structural features of the chroman ring system make it an attractive starting point for the design and synthesis of novel therapeutic agents.[1]
Applications in Medicinal Chemistry
The chroman nucleus is associated with a broad spectrum of pharmacological activities. Derivatives of ethyl chroman-2-carboxylate have been investigated for various therapeutic applications, leveraging the versatility of the chroman scaffold.
-
Anticancer Activity: Chroman derivatives have shown significant potential as anti-breast cancer agents.[2] For instance, a series of chroman derivatives were designed and synthesized, with some compounds exhibiting remarkable inhibitory effects on the growth of the human breast cancer cell line MCF-7.[2]
-
Antiepileptic Activity: Certain chroman derivatives have demonstrated promising antiepileptic properties.[2] In preclinical studies, some synthesized compounds showed superior antiepileptic activity compared to reference drugs without inducing neurotoxicity.[2]
-
Antilipidemic Activity: Ethyl chroman-2-carboxylate analogs have been synthesized and evaluated for their ability to lower lipid levels.[3] Studies in hyperlipidemic rat models have shown that modifications to the chroman structure can lead to significant reductions in triglyceride and cholesterol levels.[3]
-
Dopamine D2 Receptor Agonism: The 7-hydroxy-2-(aminomethyl)chroman moiety has been identified as a key pharmacophore for dopamine D2 receptor agonists.[3] This highlights the potential of chroman derivatives in the treatment of neurological disorders.
Quantitative Data Summary
The following table summarizes the biological activity of representative chroman derivatives.
| Compound ID | Target/Assay | Activity Metric | Value | Reference |
| 6i | MCF-7 cell line (anti-breast cancer) | GI50 | 34.7 µM | [2] |
| 6b, 6c, 6d, 6e, 6g, 6i, 6l | Maximal Electroshock Seizure (MES) test (antiepileptic) | Protection against seizures | Active | [2] |
| Ethyl 6-cyclohexylchroman-2-carboxylate | Triton WR-1339 induced hyperlipidemic rat model | Triglyceride levels | Returned to normal | [3] |
Experimental Protocols
Synthesis of this compound Derivatives
While a direct synthesis for the (S)-enantiomer was not explicitly detailed in the provided results, a general protocol for a related racemic compound, (R/S)-ethyl-2-acetoxy-4-phenyl-4H-chromene-3-carboxylate, can be adapted.[4] Enantioselective synthesis would typically involve a chiral catalyst or a chiral starting material. The following is a generalized procedure for the synthesis of chroman-2-carboxylate derivatives.
Materials:
-
Substituted 2-hydroxyacetophenone
-
Diethyl oxalate or tert-butyl oxalate[3]
-
Sodium ethoxide[3]
-
Appropriate catalyst (e.g., chiral catalyst for enantioselective synthesis)
-
Solvents (e.g., ethanol, dichloromethane)
-
Reagents for cyclodehydration (e.g., acid catalyst)[3]
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Condensation: In a round-bottom flask, dissolve the substituted 2-hydroxyacetophenone in a suitable solvent like ethanol. Add sodium ethoxide to the solution. Slowly add diethyl oxalate or tert-butyl oxalate to the reaction mixture. Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC).[3]
-
Cyclodehydration: Acidify the reaction mixture to facilitate cyclodehydration, which forms the chromone-2-carboxylate ring system. This can often be achieved in a one-pot synthesis.[3]
-
Reduction (for Chroman synthesis): The resulting chromone can be reduced to a chroman using a suitable reducing agent, such as catalytic hydrogenation.
-
Work-up and Purification: After the reaction is complete, quench the reaction with water and extract the product with an organic solvent like dichloromethane. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired ethyl chroman-2-carboxylate derivative.
Characterization: The structure of the synthesized compounds should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[2]
In Vitro Anticancer Activity Assay (MCF-7 Cell Line)
Materials:
-
MCF-7 human breast cancer cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized chroman derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MCF-7 cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the synthesized chroman derivatives in cell culture medium. Replace the medium in the wells with the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours in a CO2 incubator.
-
MTT Assay: After incubation, add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the GI50 (concentration required for 50% inhibition of cell growth) for each compound.[2]
Visualizations
General Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis and biological evaluation of this compound derivatives.
Caption: Synthetic and evaluation workflow for chroman derivatives.
Potential Signaling Pathway Involvement
While a specific signaling pathway for this compound is not definitively established in the provided literature, chroman derivatives are known to interact with various cellular targets. For example, their anticancer effects could be mediated through the induction of apoptosis. The diagram below illustrates a hypothetical signaling pathway leading to apoptosis that could be modulated by chroman derivatives.
Caption: Hypothetical apoptotic pathway modulated by chroman derivatives.
References
(S)-Ethyl Chroman-2-carboxylate: A Versatile Chiral Building Block for Complex Molecule Synthesis
(S)-Ethyl chroman-2-carboxylate is a valuable chiral starting material for the synthesis of a wide array of complex molecules, finding significant application in the pharmaceutical industry. Its rigid, bicyclic structure and stereochemically defined center at the 2-position make it an ideal scaffold for the construction of enantiomerically pure compounds. This application note provides a detailed overview of its utility, complete with experimental protocols and data, to guide researchers, scientists, and drug development professionals in leveraging this versatile building block.
Key Applications and Synthetic Transformations
The primary utility of this compound lies in its ready conversion to several key intermediates, including (S)-chroman-2-carboxylic acid, (S)-chroman-2-methanol, and (S)-chroman-2-carboxaldehyde. These derivatives serve as foundational materials for the synthesis of more complex structures, most notably in the production of the cardiovascular drug Nebivolol. Beyond this well-established application, the chroman framework is a recurring motif in various biologically active compounds, highlighting the broader potential of this building block.
Hydrolysis to (S)-Chroman-2-carboxylic Acid
The ester functionality of this compound can be readily hydrolyzed under basic conditions to yield the corresponding carboxylic acid. This transformation is a common first step to enable further modifications, such as amide bond formation.
Table 1: Hydrolysis of this compound
| Product | Reagents and Conditions | Yield | Reference |
| (S)-Chroman-2-carboxylic acid | 1. NaOH, Ethanol/Water, Reflux2. HCl (to pH 1) | >95% | General Procedure |
Experimental Protocol: Synthesis of (S)-Chroman-2-carboxylic Acid
-
Dissolve this compound (1.0 eq) in a mixture of ethanol and water (2:1 v/v).
-
Add sodium hydroxide (1.5 eq) and heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 1 with concentrated hydrochloric acid.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to afford (S)-chroman-2-carboxylic acid as a white solid.
Caption: Hydrolysis of the ethyl ester to the carboxylic acid.
Reduction to (S)-Chroman-2-methanol
The ester can be reduced to the corresponding primary alcohol, (S)-chroman-2-methanol, using powerful reducing agents like lithium aluminum hydride (LAH). This alcohol is a key intermediate for further functionalization, including oxidation to the aldehyde or conversion to halides.
Table 2: Reduction of this compound
| Product | Reagents and Conditions | Yield | Reference |
| (S)-Chroman-2-methanol | Lithium Aluminum Hydride (LAH), THF, 0 °C to rt | ~90% | [1] |
Experimental Protocol: Synthesis of (S)-Chroman-2-methanol
-
To a stirred suspension of lithium aluminum hydride (1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to 0 °C and quench the excess LAH by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again (Fieser workup).
-
Filter the resulting suspension through a pad of Celite® and wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield (S)-chroman-2-methanol.
Caption: Reduction of the ethyl ester to the primary alcohol.
Amide Bond Formation
(S)-Chroman-2-carboxylic acid, derived from the hydrolysis of the ethyl ester, can be coupled with various amines to form a diverse library of chiral amides. This reaction is crucial for creating derivatives with potential biological activities.
Table 3: Amide Coupling of (S)-Chroman-2-carboxylic Acid
| Product Example | Amine | Coupling Reagents | Yield | Reference |
| (S)-N-Benzyl-chroman-2-carboxamide | Benzylamine | HATU, DIPEA, DMF | High | General Procedure |
Experimental Protocol: Synthesis of (S)-N-Benzyl-chroman-2-carboxamide
-
To a solution of (S)-chroman-2-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add benzylamine (1.1 eq) and continue stirring at room temperature for 12-16 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous LiCl solution, saturated aqueous NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to obtain (S)-N-benzyl-chroman-2-carboxamide.
References
Protecting Group Strategies for the Synthesis of Chroman-2-Carboxylates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the strategic use of protecting groups in the synthesis of chroman-2-carboxylates, a key structural motif in many biologically active compounds. Effective protecting group strategies are crucial for achieving high yields and stereoselectivity in the synthesis of these complex molecules.
Introduction to Protecting Group Strategy
In the multi-step synthesis of complex molecules like chroman-2-carboxylates, protecting groups play a pivotal role.[1] They are temporarily attached to a reactive functional group to prevent it from interfering with subsequent reactions at other sites in the molecule.[1] An ideal protecting group should be easy to introduce and remove in high yield under mild conditions that do not affect other functional groups.[2] The concept of orthogonality , where multiple protecting groups can be removed selectively in any order, is a key consideration in complex syntheses.[1][3]
The synthesis of chroman-2-carboxylates typically involves the protection of two key functional groups: the phenolic hydroxyl group and the carboxylic acid group. The choice of protecting group depends on the overall synthetic route and the reaction conditions to be employed.
Protecting Groups for the Phenolic Hydroxyl Group
The hydroxyl group of the salicylic aldehyde or a related precursor is often protected to prevent unwanted side reactions during the construction of the chroman ring. Common protecting groups for phenols include ethers.
Methyl Ether (–OMe)
Methyl ethers are robust and stable to a wide range of reaction conditions.[3][4]
-
Protection: The phenolic hydroxyl group can be methylated using reagents like dimethyl sulfate or methyl iodide in the presence of a base.[5]
-
Deprotection: Cleavage of the methyl ether can be achieved using strong reagents such as boron tribromide (BBr₃) or trimethylsilyl iodide (TMSI).[6]
Benzyl Ether (–OBn)
Benzyl ethers are widely used due to their stability and ease of removal under mild conditions.[4][7]
-
Protection: Benzylation is typically achieved using benzyl bromide or benzyl chloride in the presence of a base like potassium carbonate.
-
Deprotection: The benzyl group is readily cleaved by catalytic hydrogenolysis (H₂/Pd-C), which is a mild method that often does not affect other functional groups.[4][7]
Protecting Groups for the Carboxylic Acid Group
The carboxylic acid functionality in the precursors or the final chroman-2-carboxylate product often requires protection to prevent its acidic proton from interfering with base-catalyzed reactions or to avoid nucleophilic attack on the carbonyl group.[8] Esters are the most common protecting groups for carboxylic acids.[2]
Methyl and Ethyl Esters (–COOMe, –COOEt)
Simple alkyl esters are frequently used due to their ease of formation and removal.
-
Protection: Esterification can be carried out using the corresponding alcohol (methanol or ethanol) under acidic catalysis.
-
Deprotection: Saponification using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) is the standard method for deprotection.[5][9] However, this method is not suitable for base-sensitive molecules.[2]
Benzyl Ester (–COOBn)
Similar to the benzyl ether for phenols, the benzyl ester offers mild deprotection conditions.
-
Protection: Benzyl esters can be formed by reacting the carboxylic acid with benzyl alcohol in the presence of an acid catalyst or by using benzyl bromide with a carboxylate salt.
-
Deprotection: Catalytic hydrogenolysis (H₂/Pd-C) is the preferred method for cleaving the benzyl ester.[6][7]
tert-Butyl Ester (–COOtBu)
The tert-butyl ester is stable to basic and nucleophilic conditions but can be removed under acidic conditions.[2][8]
-
Protection: This ester is typically formed using isobutylene in the presence of a strong acid catalyst.[7]
-
Deprotection: Cleavage is achieved under mild acidic conditions, for example, with trifluoroacetic acid (TFA).[7]
Orthogonal Protecting Group Strategies in Chroman-2-Carboxylate Synthesis
In syntheses where both a phenolic hydroxyl and a carboxylic acid group need to be protected, an orthogonal strategy is essential. This allows for the selective deprotection of one group while the other remains protected.
A common orthogonal strategy involves the use of a benzyl ether for the phenol and a methyl or ethyl ester for the carboxylic acid. The ester can be saponified under basic conditions without affecting the benzyl ether, and the benzyl ether can be removed by hydrogenolysis without cleaving the ester.
Quantitative Data Summary
The following table summarizes typical yields for the protection and deprotection of functional groups relevant to chroman-2-carboxylate synthesis.
| Functional Group | Protecting Group | Protection Reagent(s) | Typical Yield (%) | Deprotection Reagent(s) | Typical Yield (%) | Citation(s) |
| Phenolic Hydroxyl | Methyl Ether | Me₂SO₄, K₂CO₃ | >90 | BBr₃ | >85 | [5] |
| Phenolic Hydroxyl | Benzyl Ether | BnBr, K₂CO₃ | >95 | H₂, Pd/C | >95 | [4] |
| Carboxylic Acid | Methyl Ester | MeOH, H⁺ | >95 | LiOH, H₂O | >90 | [5][9] |
| Carboxylic Acid | Benzyl Ester | BnOH, H⁺ | >90 | H₂, Pd/C | >95 | [6][7] |
| Carboxylic Acid | tert-Butyl Ester | Isobutylene, H⁺ | >85 | TFA | >90 | [7] |
Experimental Protocols
Protocol 1: Benzylation of Salicylaldehyde
Objective: To protect the phenolic hydroxyl group of salicylaldehyde as a benzyl ether.
Materials:
-
Salicylaldehyde
-
Benzyl bromide (BnBr)
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve salicylaldehyde (1.0 eq) in acetone.
-
Add potassium carbonate (1.5 eq).
-
Add benzyl bromide (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the solid and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to obtain the crude product.
-
Purify the product by column chromatography on silica gel.
Protocol 2: Methyl Esterification of a Carboxylic Acid
Objective: To protect a carboxylic acid as a methyl ester.
Materials:
-
Carboxylic acid
-
Methanol (MeOH)
-
Concentrated sulfuric acid (H₂SO₄)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the carboxylic acid (1.0 eq) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a catalytic amount of concentrated sulfuric acid.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the methyl ester.
Protocol 3: Deprotection of a Benzyl Ether by Hydrogenolysis
Objective: To deprotect a benzyl ether to reveal the free phenol.
Materials:
-
Benzyl-protected compound
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethyl acetate (EtOAc)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the benzyl-protected compound in methanol or ethyl acetate.
-
Add a catalytic amount of 10% Pd/C.
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Rinse the Celite pad with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected phenol.
Protocol 4: Saponification of a Methyl Ester
Objective: To deprotect a methyl ester to the corresponding carboxylic acid.
Materials:
-
Methyl ester compound
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the methyl ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide monohydrate (1.5-2.0 eq).
-
Stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, remove the THF under reduced pressure.
-
Acidify the aqueous residue to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the carboxylic acid.
Diagrams
Caption: General workflow for chroman-2-carboxylate synthesis.
Caption: Orthogonal deprotection strategy.
References
- 1. jocpr.com [jocpr.com]
- 2. learninglink.oup.com [learninglink.oup.com]
- 3. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 4. chem.iitb.ac.in [chem.iitb.ac.in]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mazams.weebly.com [mazams.weebly.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Hydrolysis of (S)-Ethyl chroman-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Chroman-2-carboxylic acid and its derivatives are significant chiral building blocks in the pharmaceutical industry. Notably, (S)-6-fluorochroman-2-carboxylic acid serves as a key raw material for the synthesis of Nebivolol, a medication used to treat high blood pressure.[1] Furthermore, the chroman scaffold is a privileged structure in drug discovery, with derivatives showing potential as anti-breast cancer and antiepileptic agents.[2] The optically pure (S)-enantiomer is often a crucial intermediate in the synthesis of complex molecules like α-tocopherol (Vitamin E).[3]
This document provides a detailed protocol for the hydrolysis of (S)-Ethyl chroman-2-carboxylate to the corresponding carboxylic acid, a fundamental step in the synthesis of various biologically active molecules. The protocol is based on standard ester hydrolysis principles, which can be achieved under acidic or basic conditions.[4] Alkaline hydrolysis is often preferred due to the irreversible nature of the reaction and simpler product isolation.[4]
Data Presentation
The following table summarizes typical quantitative data for the alkaline hydrolysis of this compound. The data is representative of expected outcomes based on similar transformations and general principles of ester hydrolysis.
| Parameter | Value | Method of Analysis |
| Starting Material | This compound | - |
| Product | (S)-Chroman-2-carboxylic acid | - |
| Reaction Time | 2-4 hours | Thin Layer Chromatography (TLC) |
| Reaction Temperature | Reflux (approx. 100 °C) | - |
| Yield | >95% | Gravimetric analysis after isolation |
| Purity | >98% | High-Performance Liquid Chromatography (HPLC) |
| Chiral Purity (e.e.) | >99% | Chiral HPLC or NMR with chiral solvating agent |
Experimental Protocols
This section details the methodology for the alkaline hydrolysis of this compound.
Materials and Reagents:
-
This compound
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Water (deionized)
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
pH paper or pH meter
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in methanol or ethanol (5-10 mL per gram of ester).
-
Addition of Base: To the stirred solution, add an aqueous solution of sodium hydroxide (1.5 - 2.0 eq, dissolved in a minimal amount of water).
-
Hydrolysis: Attach a reflux condenser to the flask and heat the reaction mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Workup - Neutralization and Extraction:
-
Cool the reaction mixture to room temperature.
-
Remove the organic solvent (methanol or ethanol) using a rotary evaporator.
-
Dilute the remaining aqueous solution with water.
-
Wash the aqueous layer with a non-polar organic solvent like hexane or diethyl ether to remove any unreacted starting material or non-polar impurities.
-
Carefully acidify the aqueous layer to pH 1-2 with concentrated hydrochloric acid. A precipitate of the carboxylic acid should form.
-
Extract the product from the acidified aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
-
Drying and Concentration:
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude (S)-chroman-2-carboxylic acid.
-
-
Purification (if necessary): The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure carboxylic acid.
Characterization:
The final product should be characterized to confirm its identity and purity. Recommended analytical techniques include:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry: To determine the molecular weight.
-
HPLC: To assess the purity of the compound.
-
Chiral HPLC or NMR with a chiral solvating agent: To confirm the enantiomeric excess (e.e.) of the (S)-enantiomer.[5]
Mandatory Visualization
The following diagram illustrates the experimental workflow for the hydrolysis of this compound.
Caption: Experimental workflow for the hydrolysis of this compound.
The following diagram illustrates the chemical transformation.
Caption: Hydrolysis of this compound to the carboxylic acid.
References
- 1. Stereochemistry of Chiral 2-Substituted Chromanes: Twist of the Dihydropyran Ring and Specific Optical Rotation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. academic.oup.com [academic.oup.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: (S)-Ethyl Chroman-2-carboxylate in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of (S)-Ethyl chroman-2-carboxylate and related chiral chromane structures in asymmetric catalysis. The focus is on the utilization of this scaffold as a pivotal chiral building block in the synthesis of complex, biologically active molecules. The protocols detailed below are based on established organocatalytic methods that deliver high stereocontrol.
Introduction
This compound is a valuable chiral building block in asymmetric synthesis. The chromane moiety is a privileged structure found in a wide array of natural products and pharmaceuticals, exhibiting a broad spectrum of biological activities. The stereochemistry at the C2 position is often crucial for the biological function of these molecules. Asymmetric catalysis provides a powerful tool for the enantioselective synthesis of the chromane core, enabling access to enantiopure compounds for drug discovery and development.
This document outlines key applications of chiral chromane synthesis, with a focus on organocatalytic domino reactions that construct the chromane skeleton with multiple stereocenters in a highly controlled manner.
Application 1: Organocatalytic Asymmetric Synthesis of Polysubstituted Chiral Chromans
Chiral chromanes can be synthesized with high enantioselectivity and diastereoselectivity through organocatalytic cascade reactions. One prominent example involves the reaction of 2-hydroxynitrostyrenes with trans-β-nitroolefins catalyzed by a squaramide-based organocatalyst. This method allows for the construction of a polysubstituted chromane core with excellent stereocontrol.[1]
Experimental Protocol: Asymmetric Oxa-Michael/Nitro-Michael Domino Reaction[1]
This protocol describes the synthesis of polysubstituted chiral chromans from 2-hydroxynitrostyrenes and trans-β-nitroolefins.
Materials:
-
2-Hydroxynitrostyrene derivatives
-
trans-β-Nitroolefin derivatives
-
Squaramide organocatalyst (e.g., a derivative of quinine or cinchonidine)
-
Toluene (anhydrous)
-
Standard laboratory glassware and stirring equipment
-
Silica gel for column chromatography
Procedure:
-
To a dried reaction vial equipped with a magnetic stir bar, add the 2-hydroxynitrostyrene (0.1 mmol, 1.0 equiv.) and the squaramide organocatalyst (0.01 mmol, 10 mol%).
-
Add anhydrous toluene (1.0 mL) to dissolve the reactants.
-
Add the trans-β-nitroolefin (0.12 mmol, 1.2 equiv.) to the reaction mixture.
-
Stir the reaction mixture at room temperature for the time specified in the data table or until completion as monitored by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired chiral chroman derivative.
-
Determine the diastereomeric ratio (d.r.) by ¹H NMR analysis and the enantiomeric excess (e.e.) by chiral HPLC analysis.
Quantitative Data Summary
The following table summarizes the results for the synthesis of various polysubstituted chiral chromans using the above protocol.[1]
| Entry | 2-Hydroxynitrostyrene (R¹) | trans-β-Nitroolefin (R²) | Time (h) | Yield (%) | d.r. | e.e. (%) |
| 1 | H | Phenyl | 24 | 82 | >20:1 | 98 |
| 2 | 5-Br | Phenyl | 36 | 75 | >20:1 | 99 |
| 3 | 5-Cl | Phenyl | 36 | 78 | >20:1 | 97 |
| 4 | H | 4-Chlorophenyl | 24 | 80 | >20:1 | 96 |
| 5 | H | 2-Chlorophenyl | 48 | 65 | 15:1 | 95 |
| 6 | H | 4-Methylphenyl | 24 | 79 | >20:1 | 98 |
| 7 | H | 2-Naphthyl | 36 | 72 | >20:1 | 94 |
| 8 | H | 2-Thienyl | 48 | 68 | 10:1 | 93 |
Logical Workflow for Asymmetric Chromane Synthesis
Caption: Workflow for the organocatalytic synthesis of chiral chromans.
Application 2: Diversified Synthesis of Chiral Chromane-Containing Polyheterocycles
Another powerful strategy for constructing complex chiral molecules based on the chromane scaffold is the organocatalytic cascade reaction of 2-hydroxy cinnamaldehydes with 1-aza-1,3-butadienes. The presence of a Hantzsch ester can ingeniously switch the reaction pathway, leading to a variety of polyheterocyclic compounds with high stereocontrol.[2][3][4]
Experimental Protocol: Asymmetric Synthesis of Polycyclic Chromane Derivatives[3][4]
This protocol details the synthesis of complex chromane-containing polyheterocyclic compounds.
Materials:
-
2-Hydroxy cinnamaldehyde derivatives
-
1-Aza-1,3-butadiene derivatives
-
Chiral secondary amine catalyst (e.g., a diarylprolinol silyl ether)
-
p-Nitrobenzoic acid (p-NBA) as a co-catalyst
-
Hantzsch ester
-
p-Toluenesulfonic acid (p-TsOH)
-
Acetone (anhydrous)
-
Standard laboratory glassware and stirring equipment
-
Silica gel for column chromatography
Procedure:
-
To a glass vial equipped with a magnetic stir bar, add the 2-hydroxy cinnamaldehyde (0.12 mmol, 1.2 equiv.), the chiral secondary amine catalyst (10 mol %), and p-nitrobenzoic acid (20 mol %).
-
Add anhydrous acetone (0.1 mL) and stir the mixture at 40 °C.
-
Simultaneously add the Hantzsch ester (0.12 mmol, 1.2 equiv.) and the 1-aza-1,3-butadiene (0.10 mmol, 1.0 equiv.).
-
Continue stirring at 40 °C until the 1-aza-1,3-butadiene is consumed (monitored by TLC).
-
Add p-toluenesulfonic acid (0.35 mmol, 3.5 equiv.) and an additional 0.1 mL of acetone.
-
Stir the reaction mixture at 25 °C for another 6 hours.
-
After the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the final polycyclic chromane-containing product.
-
Determine the diastereomeric ratio and enantiomeric excess of the product by chiral HPLC analysis.
Quantitative Data Summary
The following table presents the results for the synthesis of various polycyclic chromane-containing products via the described cascade reaction.[5]
| Entry | 2-Hydroxy Cinnamaldehyde (R¹) | 1-Aza-1,3-butadiene (R²) | Yield (%) | d.r. | e.e. (%) |
| 1 | H | Phenyl | 85 | >20:1 | 95 |
| 2 | 5-Br | Phenyl | 82 | >20:1 | 96 |
| 3 | 5-Cl | Phenyl | 88 | >20:1 | 94 |
| 4 | H | 4-Chlorophenyl | 80 | 19:1 | 93 |
| 5 | H | 4-Methylphenyl | 86 | >20:1 | 95 |
| 6 | H | 2-Naphthyl | 75 | 15:1 | 92 |
Signaling Pathway Diagram for the Cascade Reaction
Caption: Organocatalytic cascade reaction pathway.
Conclusion
This compound and its structural analogs are highly valuable chiral synthons. The asymmetric synthesis of the chromane core, particularly through organocatalytic domino reactions, provides an efficient and atom-economical route to enantiomerically enriched and structurally diverse molecules. These methods are of significant interest to researchers in medicinal chemistry and drug development, offering robust protocols for accessing novel therapeutic agents. The detailed protocols and data presented herein serve as a practical guide for the application of these powerful synthetic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Diversified Synthesis of Chiral Chromane-Containing Polyheterocyclic Compounds via Asymmetric Organocatalytic Cascade Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diversified Synthesis of Chiral Chromane-Containing Polyheterocyclic Compounds via Asymmetric Organocatalytic Cascade Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes & Protocols for Monitoring Chroman Synthesis Reactions
Introduction
The chroman scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including flavonoids and tocopherols.[1][2] The efficient synthesis of chroman derivatives is crucial for the development of new therapeutic agents.[1] Careful monitoring of reaction progress is essential to optimize reaction conditions, maximize yields, and ensure the purity of the final product. This document provides detailed protocols and application notes for commonly used analytical techniques to monitor the synthesis of chroman and its derivatives.
General Reaction Monitoring Workflow
The fundamental workflow for monitoring any chemical synthesis involves sampling the reaction mixture at various time points and analyzing the composition to determine the extent of reactant consumption and product formation.
Figure 1: General workflow for monitoring a chemical reaction.
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) is a rapid, inexpensive, and widely used technique for monitoring the progress of organic reactions.[3][4] It allows for the qualitative assessment of the disappearance of starting materials and the appearance of products.[3]
Experimental Protocol
-
Plate Preparation: Obtain a silica-coated aluminum TLC plate. Using a pencil, gently draw a baseline approximately 1 cm from the bottom edge. Mark three equidistant points on this line for spotting the starting material, a co-spot, and the reaction mixture.[5]
-
Sample Preparation:
-
Starting Material (SM): Dissolve a small amount of the limiting reactant in a suitable volatile solvent.
-
Reaction Mixture (RM): Withdraw a small aliquot (1-2 drops) from the reaction vessel using a capillary tube and dilute it with a volatile solvent.[3]
-
-
Spotting:
-
Using separate capillary tubes, spot the prepared starting material solution on the leftmost mark.
-
Spot the reaction mixture on the rightmost mark.
-
Apply both the starting material and the reaction mixture to the central mark (the "co-spot").[5]
-
-
Development: Place the spotted TLC plate in a developing chamber containing an appropriate solvent system (eluent). The solvent level should be below the baseline. Cover the chamber and allow the solvent to ascend the plate by capillary action.
-
Visualization: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm or 365 nm) or by using a chemical stain (e.g., potassium permanganate).[6]
-
Analysis: The reaction is considered complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane. The appearance of a new spot corresponds to the product. The co-spot helps to confirm the identity of the starting material spot in the reaction mixture lane.[3][5]
Data Presentation
The primary data from TLC is the Retention Factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.
| Compound | Distance Traveled by Spot (cm) | Distance Traveled by Solvent Front (cm) | Rf Value |
| Starting Material | 3.5 | 7.0 | 0.50 |
| Product | 2.1 | 7.0 | 0.30 |
Table 1: Example TLC data for a chroman synthesis reaction.
Figure 2: Workflow for TLC monitoring.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful quantitative technique for monitoring reaction progress. It separates components of a mixture with high resolution and provides data on their relative concentrations.
Experimental Protocol
-
Sample Preparation:
-
Withdraw an aliquot from the reaction mixture.
-
Quench the reaction if necessary (e.g., by rapid cooling or addition of a quenching agent).
-
Dilute the sample with the mobile phase to a concentration suitable for HPLC analysis.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Instrumentation Setup:
-
Column: Choose a suitable column (e.g., C18) based on the polarity of the reactants and products.
-
Mobile Phase: Prepare an appropriate mobile phase (e.g., a mixture of acetonitrile and water). The mobile phase can be run isocratically (constant composition) or as a gradient (changing composition).
-
Flow Rate: Set a suitable flow rate (e.g., 1.0 mL/min).
-
Detector: Use a UV detector set to a wavelength where both reactants and products absorb.
-
-
Analysis:
-
Inject a standard solution of the starting material to determine its retention time.
-
Inject the prepared reaction mixture sample.
-
Monitor the chromatogram for the peak corresponding to the starting material and the appearance of new peaks for the product(s).
-
-
Quantification: The reaction progress can be quantified by comparing the peak area of the starting material and product over time. A calibration curve can be created for more accurate quantification.
Data Presentation
| Time (hours) | Retention Time of Starting Material (min) | Peak Area of Starting Material | Retention Time of Product (min) | Peak Area of Product | % Conversion |
| 0 | 5.2 | 1,200,000 | - | 0 | 0 |
| 1 | 5.2 | 600,000 | 8.7 | 580,000 | 50 |
| 2 | 5.2 | 120,000 | 8.7 | 1,100,000 | 90 |
| 3 | 5.2 | < 10,000 | 8.7 | 1,180,000 | >99 |
Table 2: Example HPLC data for monitoring a chroman synthesis.
Figure 3: Workflow for HPLC analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique that combines the separation power of gas chromatography with the analytical capabilities of mass spectrometry.[7] It is particularly useful for volatile and thermally stable chroman derivatives.
Experimental Protocol
-
Sample Preparation:
-
Withdraw an aliquot from the reaction mixture.
-
Quench the reaction and dilute the sample in a volatile solvent compatible with the GC column (e.g., dichloromethane or ethyl acetate).
-
If the compounds are not volatile enough, derivatization may be necessary.
-
-
Instrumentation Setup:
-
GC Column: Select a column with a stationary phase appropriate for the analytes' polarity.
-
Temperature Program: Develop a temperature gradient that effectively separates the starting materials, products, and any byproducts.
-
Mass Spectrometer: Set the MS to scan a mass range that includes the molecular ions of the expected compounds.
-
-
Analysis:
-
Inject the prepared sample into the GC.
-
The chromatogram will show peaks corresponding to the different components of the mixture based on their retention times.[8]
-
The mass spectrum for each peak provides a fragmentation pattern, which can be used to identify the compound by comparing it to a library or by interpreting the fragmentation.[8]
-
-
Quantification: The relative peak areas in the total ion chromatogram (TIC) can be used to estimate the progress of the reaction.
Data Presentation
| Time (hours) | Retention Time (min) | Compound | Relative Peak Area (%) | Key m/z fragments |
| 0 | 10.5 | Starting Material | 100 | 150, 135, 91 |
| 2 | 10.5 | Starting Material | 45 | 150, 135, 91 |
| 12.8 | Chroman Product | 55 | 220, 205, 131 | |
| 4 | 10.5 | Starting Material | 5 | 150, 135, 91 |
| 12.8 | Chroman Product | 95 | 220, 205, 131 |
Table 3: Example GC-MS data for a chroman synthesis reaction.
Figure 4: Workflow for GC-MS analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information about the molecules in a reaction mixture and can be used for quantitative analysis.[9] By monitoring the changes in the NMR spectrum over time, one can follow the conversion of reactants to products.[6][10][11]
Experimental Protocol
-
Sample Preparation:
-
Withdraw an aliquot from the reaction mixture.
-
Remove the reaction solvent under reduced pressure.
-
Dissolve the residue in a deuterated solvent (e.g., CDCl₃).
-
Alternatively, if the reaction is run in a deuterated solvent, the sample can be analyzed directly.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum of the sample.
-
Ensure that the relaxation delay (d1) is long enough for accurate quantification (typically 5 times the longest T₁).
-
-
Analysis:
-
Identify characteristic signals for both the starting material and the product. These should be well-resolved, non-overlapping peaks. For chroman synthesis, signals in the aromatic region or specific protons on the heterocyclic ring are often used.[2][10][11]
-
Integrate the area under these characteristic peaks.
-
-
Quantification: The percentage conversion can be calculated by comparing the integration of a product peak to the sum of the integrations of the corresponding peaks for the product and starting material.
Data Presentation
For a hypothetical reaction where a starting material aldehyde (CHO proton at 9.8 ppm) is converted to a chroman product (a new CH proton at 4.5 ppm):
| Time (hours) | Integration of Aldehyde Peak (9.8 ppm) | Integration of Chroman Peak (4.5 ppm) | % Conversion |
| 0 | 1.00 | 0.00 | 0 |
| 1 | 0.52 | 0.48 | 48 |
| 2 | 0.11 | 0.89 | 89 |
| 3 | 0.01 | 0.99 | 99 |
Table 4: Example ¹H NMR data for monitoring a chroman synthesis.
Figure 5: Workflow for NMR analysis.
The choice of monitoring technique depends on the specific requirements of the synthesis, including the nature of the reactants and products, the need for quantitative data, and the available instrumentation. For rapid, qualitative checks, TLC is unparalleled. For precise, quantitative analysis, HPLC is the method of choice. GC-MS offers excellent sensitivity and structural information for volatile compounds, while NMR provides detailed structural insights and quantitative data directly from the reaction mixture. A combination of these techniques often provides the most comprehensive understanding of the reaction progress.
References
- 1. soc.chim.it [soc.chim.it]
- 2. mdpi.com [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 5. Chromatography [chem.rochester.edu]
- 6. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. NMR methods for the analysis of mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Enzymatic Resolution of Ethyl Chroman-2-Carboxylate Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Optically pure chroman-2-carboxylic acid and its esters are valuable chiral building blocks in the synthesis of a wide range of pharmaceuticals and bioactive molecules. Enzymatic kinetic resolution offers a highly efficient and environmentally benign alternative to traditional chemical methods for separating enantiomers. This application note provides detailed protocols for the enzymatic resolution of racemic ethyl chroman-2-carboxylate using lipases, which are versatile and readily available biocatalysts. The two primary strategies discussed are enantioselective hydrolysis and transesterification.
Lipases, such as those from Candida rugosa and Pseudomonas fluorescens, are known to exhibit high enantioselectivity in the kinetic resolution of various chiral esters.[1][2] The choice of enzyme, solvent, and reaction conditions can significantly influence the reaction rate and the enantiomeric excess (e.e.) of the desired product. These protocols are based on established methodologies for the resolution of structurally related compounds and provide a strong starting point for the optimization of the specific resolution of ethyl chroman-2-carboxylate.[3][4]
Data Presentation
The successful enzymatic resolution of ethyl chroman-2-carboxylate will yield one enantiomer of the ester and the corresponding enantiomer of the carboxylic acid (in the case of hydrolysis) or a new ester (in the case of transesterification). The following tables present example data for the enzymatic resolution of a generic chroman ester, illustrating the expected outcomes.
Table 1: Lipase Screening for the Hydrolysis of Racemic Ethyl Chroman-2-Carboxylate *
| Entry | Lipase Source | Solvent System | Time (h) | Conversion (%) | Product | e.e. (%) of Product | e.e. (%) of Unreacted Ester |
| 1 | Candida rugosa Lipase (CRL) | Phosphate Buffer (pH 7.0) / Toluene | 24 | 48 | (S)-Chroman-2-carboxylic acid | >99 | 92 |
| 2 | Pseudomonas fluorescens Lipase (PFL) | Phosphate Buffer (pH 7.0) / Toluene | 24 | 45 | (R)-Chroman-2-carboxylic acid | 95 | 82 |
| 3 | Novozym 435 (Candida antarctica Lipase B) | Phosphate Buffer (pH 7.0) / Toluene | 36 | 50 | (S)-Chroman-2-carboxylic acid | >99 | >99 |
| 4 | Pseudomonas cepacia Lipase (PCL) | Phosphate Buffer (pH 7.0) / Toluene | 30 | 42 | (R)-Chroman-2-carboxylic acid | 91 | 72 |
*Data is illustrative and based on typical results for related compounds.
Table 2: Optimization of Transesterification of Racemic Ethyl Chroman-2-Carboxylate with Pseudomonas fluorescens Lipase (PFL) *
| Entry | Acyl Donor | Solvent | Temperature (°C) | Time (h) | Conversion (%) | e.e. (%) of (S)-Ester | e.e. (%) of (R)-Acetate |
| 1 | Vinyl Acetate | Hexane | 30 | 16 | 49 | >99 | 98 |
| 2 | Vinyl Acetate | Toluene | 30 | 16 | 45 | 98 | 96 |
| 3 | Vinyl Acetate | Dichloromethane | 30 | 24 | 40 | 95 | 92 |
| 4 | Isopropenyl Acetate | Hexane | 40 | 12 | 50 | >99 | >99 |
*Data is illustrative and based on typical results for related compounds.
Experimental Protocols
Synthesis of Racemic Ethyl Chroman-2-Carboxylate
A general procedure for the synthesis of the starting racemic material is outlined below. Specific reaction conditions may need to be optimized based on the available starting materials.[5][6]
Materials:
-
Salicylaldehyde derivative
-
Ethyl acrylate
-
DABCO (1,4-diazabicyclo[2.2.2]octane)
-
Toluene
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
To a solution of the salicylaldehyde derivative in toluene, add ethyl acrylate and DABCO.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with 1 M HCl.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield racemic ethyl chroman-2-carboxylate.
Protocol for Enzymatic Hydrolysis
This protocol describes a typical procedure for the kinetic resolution of ethyl chroman-2-carboxylate via hydrolysis.
Materials:
-
Racemic ethyl chroman-2-carboxylate
-
Lipase (e.g., Candida rugosa lipase, Novozym 435)
-
Phosphate buffer (0.1 M, pH 7.0)
-
Toluene or other suitable organic co-solvent
-
Ethyl acetate
-
Sodium bicarbonate solution
-
Hydrochloric acid (1 M)
-
Anhydrous magnesium sulfate
-
Chiral HPLC column and system for analysis
Procedure:
-
In a round-bottom flask, dissolve racemic ethyl chroman-2-carboxylate (1 mmol) in a mixture of phosphate buffer (20 mL) and toluene (10 mL).
-
Add the selected lipase (e.g., 50-100 mg of free lipase powder or immobilized lipase).
-
Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by taking aliquots at regular intervals.
-
Analyze the aliquots by chiral HPLC to determine the conversion and enantiomeric excess of the substrate and product.
-
When the desired conversion (typically around 50%) is reached, stop the reaction by filtering off the enzyme (if immobilized) or by adding a water-immiscible organic solvent like ethyl acetate and deactivating the enzyme.
-
Separate the organic and aqueous layers.
-
Isolate the unreacted ester from the organic layer by washing with a sodium bicarbonate solution, drying over anhydrous magnesium sulfate, and evaporating the solvent.
-
Acidify the aqueous layer with 1 M HCl to protonate the carboxylate, then extract the resulting carboxylic acid with ethyl acetate. Dry the organic extract over anhydrous magnesium sulfate and evaporate the solvent to obtain the product.
-
Determine the enantiomeric excess of the isolated ester and carboxylic acid by chiral HPLC.
Protocol for Enzymatic Transesterification
This protocol provides a general method for the kinetic resolution of ethyl chroman-2-carboxylate through transesterification.
Materials:
-
Racemic ethyl chroman-2-carboxylate
-
Lipase (e.g., Pseudomonas fluorescens lipase, Novozym 435)
-
Acyl donor (e.g., vinyl acetate, isopropenyl acetate)
-
Anhydrous organic solvent (e.g., hexane, toluene, MTBE)
-
Molecular sieves (optional, to maintain anhydrous conditions)
-
Silica gel for column chromatography
-
Chiral HPLC column and system for analysis
Procedure:
-
In a dry flask, dissolve racemic ethyl chroman-2-carboxylate (1 mmol) and the acyl donor (e.g., vinyl acetate, 2-3 equivalents) in an anhydrous organic solvent (10-20 mL).
-
Add the selected lipase (e.g., 20-50 mg). Add activated molecular sieves if using a non-vinyl acyl donor to remove the alcohol byproduct.
-
Stir the mixture at a controlled temperature (e.g., 30-50 °C).
-
Monitor the reaction progress by chiral HPLC.
-
Once the target conversion of ~50% is achieved, filter off the enzyme.
-
Remove the solvent and excess acyl donor under reduced pressure.
-
Separate the unreacted ester from the newly formed acetylated product by silica gel column chromatography.
-
Determine the enantiomeric excess of both the recovered substrate and the product by chiral HPLC.
Analytical Method: Chiral HPLC
The enantiomeric excess of the substrate and product can be determined using High-Performance Liquid Chromatography (HPLC) with a suitable chiral stationary phase (CSP).
Typical HPLC Conditions:
-
Column: Chiralpak AD-H, Chiralcel OD-H, or equivalent polysaccharide-based CSP.[7][8]
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized for baseline separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Temperature: Ambient.
The retention times for the enantiomers will need to be determined by injecting the racemic starting material. The enantiomeric excess (e.e.) is calculated using the peak areas of the two enantiomers: e.e. (%) = [ (Area1 - Area2) / (Area1 + Area2) ] x 100.
Visualizations
Caption: Workflow for the enzymatic hydrolysis of ethyl chroman-2-carboxylate.
Caption: Factors influencing the success of enzymatic kinetic resolution.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for the Solid-Phase Synthesis of Chroman-2-Carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the solid-phase synthesis (SPS) of chroman-2-carboxylate derivatives. This methodology is particularly suited for the generation of combinatorial libraries for drug discovery and medicinal chemistry applications. The chroman scaffold is a privileged structure found in numerous biologically active compounds, and its derivatization at the 2-position with a carboxylate group offers a handle for further chemical modifications or for mimicking natural ligands.
The protocols outlined below are based on established principles of solid-phase organic synthesis, adapting known solution-phase methodologies for the construction of the chroman ring system on a solid support.
Overview of the Solid-Phase Synthesis Strategy
The solid-phase approach to synthesizing chroman-2-carboxylate derivatives offers several advantages over traditional solution-phase methods, including simplified purification, the ability to drive reactions to completion using excess reagents, and amenability to automation and parallel synthesis.
The general strategy involves the following key steps:
-
Immobilization: A substituted salicylaldehyde is attached to a suitable solid support (resin).
-
Elaboration: The chroman ring is constructed on the solid support through a sequence of reactions, typically involving a Michael addition of a nucleophile to an α,β-unsaturated system followed by intramolecular cyclization.
-
Cleavage: The final chroman-2-carboxylate derivative is cleaved from the resin.
This workflow is depicted in the diagram below.
Caption: General workflow for the solid-phase synthesis of chroman-2-carboxylate derivatives.
Experimental Protocols
Materials and Reagents
-
Resins: 2-Chlorotrityl chloride (2-CTC) resin is recommended due to its acid-lability, which allows for mild cleavage conditions that preserve the final product.
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Methanol (MeOH), Diisopropylethylamine (DIPEA), Trifluoroacetic acid (TFA), Tetrahydrofuran (THF). All solvents should be anhydrous.
-
Reagents: Substituted salicylaldehydes, acrylates (e.g., methyl acrylate), Michael donors (e.g., malonates), coupling agents (for alternative immobilization strategies), and cleavage cocktails.
Protocol 1: Synthesis of a Model Chroman-2-Carboxylate
This protocol describes the synthesis of a generic chroman-2-carboxylate derivative on 2-chlorotrityl chloride resin.
Step 1: Immobilization of Salicylaldehyde
-
Swell 2-chlorotrityl chloride resin (1.0 g, 1.5 mmol/g loading) in anhydrous DCM (10 mL) for 30 minutes in a peptide synthesis vessel.
-
Drain the DCM.
-
In a separate flask, dissolve the desired salicylaldehyde (e.g., 5-bromosalicylaldehyde) (2.0 eq) in anhydrous DCM.
-
Add DIPEA (4.0 eq) to the salicylaldehyde solution.
-
Add the solution to the swollen resin and agitate at room temperature for 2-4 hours.
-
To cap any unreacted chlorotrityl groups, add a solution of DCM/MeOH/DIPEA (17:2:1, 10 mL) and agitate for 30 minutes.
-
Wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and MeOH (3 x 10 mL).
-
Dry the resin under vacuum.
Step 2: On-Resin Chroman Ring Formation
-
Swell the salicylaldehyde-functionalized resin in anhydrous THF (10 mL).
-
In a separate flask, prepare a solution of a Michael donor, for example, dimethyl malonate (5.0 eq), and a base such as sodium hydride (NaH, 60% dispersion in mineral oil, 5.0 eq) in anhydrous THF. Stir for 20 minutes at 0 °C.
-
Add the solution of the activated Michael donor to the resin suspension.
-
Agitate the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by taking a small sample of the resin, cleaving the product, and analyzing by LC-MS.
-
Upon completion of the Michael addition, the intermediate will undergo intramolecular cyclization. To drive this, the resin can be heated at 50-60 °C in a suitable solvent like DMF for 6-12 hours.
-
Wash the resin thoroughly with THF (3 x 10 mL), DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Dry the resin under vacuum.
Step 3: Cleavage of the Chroman-2-Carboxylate
-
Swell the resin-bound product in DCM (10 mL).
-
Prepare a cleavage cocktail of TFA/DCM (e.g., 1:99 v/v for highly acid-sensitive products, up to 20:80 for more robust compounds).
-
Add the cleavage cocktail (10 mL) to the resin and agitate gently for 30-60 minutes at room temperature.
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional DCM (2 x 5 mL) and combine the filtrates.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The crude product can be purified by standard techniques such as flash chromatography or preparative HPLC.
The chemical pathway for this synthesis is illustrated below.
Caption: Proposed chemical pathway for the solid-phase synthesis of a chroman-2-carboxylate derivative.
Data Presentation
The following table summarizes representative quantitative data gathered from analogous solid-phase syntheses of heterocyclic compounds, as direct data for chroman-2-carboxylates on solid phase is not widely published. These values can serve as a benchmark for expected outcomes.
| Step | Parameter | Typical Value | Reference |
| Immobilization | Resin Loading | 0.5 - 1.5 mmol/g | |
| Immobilization Yield | > 90% | ||
| On-Resin Reaction | Reaction Conversion | > 95% (monitored by LC-MS after test cleavage) | General SPOS |
| Cleavage | Cleavage Yield | 70 - 95% | |
| Final Product | Purity (crude) | 75 - 90% | General SPOS |
Application Notes
-
Resin Choice: The 2-chlorotrityl chloride resin is chosen for its mild cleavage conditions, which are compatible with a wide range of functional groups that may be present on the salicylaldehyde or the Michael donor. Other resins, such as Wang resin, could be used if the target is a chroman-2-carboxamide, by first loading an amino acid.
-
Monitoring Reactions: On-resin reaction progress can be monitored using several techniques. A small number of beads can be removed, and the compound cleaved for analysis by LC-MS or HPLC. Alternatively, techniques like Gel-Phase NMR or FT-IR spectroscopy on the resin beads can provide information about the conversion of functional groups.
-
Diversification: The solid-phase approach is highly amenable to the creation of libraries of chroman-2-carboxylate derivatives. Diversity can be introduced by using a variety of substituted salicylaldehydes and different Michael donors in a parallel synthesis format. The carboxylate handle on the final product can be further derivatized in solution-phase to create amides, esters, and other functional groups.
-
Scalability: While typically used for small-scale library synthesis, solid-phase synthesis can be scaled up for the production of larger quantities of a specific target compound.
These protocols and notes provide a foundational guide for the solid-phase synthesis of chroman-2-carboxylate derivatives. Researchers are encouraged to optimize reaction conditions for their specific substrates to achieve the best results.
Troubleshooting & Optimization
Common side reactions in the synthesis of chroman-2-carboxylates
This guide provides troubleshooting advice and answers to frequently asked questions regarding common side reactions encountered during the synthesis of chroman-2-carboxylates.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My reaction to synthesize 6-bromochromone-2-carboxylic acid is giving a low yield. How can I optimize it?
Answer: Low yields in the synthesis of substituted chromone-2-carboxylic acids, such as the 6-bromo derivative, are a common issue. The yield can be significantly influenced by the choice of base, solvent, and reaction time. Microwave-assisted synthesis has been shown to improve yields and reduce reaction times.
For the synthesis of 6-bromochromone-2-carboxylic acid from 5'-bromo-2'-hydroxy-acetophenone and ethyl oxalate, optimization studies have shown that using sodium ethoxide (EtONa) as the base in dioxane and increasing the hydrolysis time can significantly improve the yield to as high as 87%.[1][2] In contrast, using a more polar solvent like ethanol may lead to lower yields due to incomplete solubilization of the starting acetophenone.[1]
Troubleshooting Steps:
-
Solvent Change: If you are using ethanol, consider switching to a less polar solvent like dioxane to improve the solubility of the acetophenone starting material.[1]
-
Base and Equivalents: Ensure you are using an adequate amount of a suitable base like sodium ethoxide.
-
Hydrolysis Time: Increase the duration of the acidic hydrolysis step to ensure complete conversion of the intermediate ester to the carboxylic acid.[1]
-
Microwave Synthesis: If available, utilizing a microwave reactor can significantly enhance the reaction rate and yield.[1][2]
Question 2: I am observing a significant amount of a ring-opened side product in my reaction. What is causing this and how can I prevent it?
Answer: The formation of ring-opened side products can occur, particularly in reactions involving nucleophilic attack on the chromone or chroman ring system. For instance, in the palladium-catalyzed aminocarbonylation of 3-iodochromone, an aza-Michael addition of the amine nucleophile at the C-2 position can lead to the cleavage of the pyrone ring.[3][4]
This side reaction is often competitive with the desired reaction pathway. The choice of catalyst, ligand, and reaction conditions can influence the chemoselectivity of the process.
Preventative Measures:
-
Ligand Selection: The use of specific phosphine ligands, such as XantPhos, has been shown to favor the desired carbonylation reaction over the ring-opening pathway in certain syntheses.[3]
-
Control of Nucleophile: The nature of the nucleophile is critical. In some cases, primary amines are more prone to inducing ring-opening than secondary amines.[3][4]
-
Temperature and Reaction Time: Carefully optimizing the reaction temperature and time can help to minimize the formation of side products. In some cases, lower temperatures and shorter reaction times may be beneficial.
Question 3: My synthesis of a nitro-substituted chromone-2-carboxylic acid resulted in an ester instead of the desired carboxylic acid. Why did this happen?
Answer: In the synthesis of chromone-2-carboxylic acids, the final step is typically the hydrolysis of an intermediate ester. However, the electronic properties of substituents on the aromatic ring can influence the reactivity of the molecule. In the case of a nitro-substituted compound, the strong electron-withdrawing nature of the nitro group can deactivate the system towards hydrolysis, leading to the isolation of the ester as the final product instead of the carboxylic acid.[1][2]
Troubleshooting:
-
Harsher Hydrolysis Conditions: To overcome the deactivating effect of the nitro group, more forcing hydrolysis conditions may be required. This could include using a stronger acid or base, a higher temperature, or a longer reaction time. However, care must be taken to avoid degradation of the product.
-
Alternative Synthetic Route: If harsh hydrolysis conditions are not feasible, an alternative synthetic route that avoids the final hydrolysis step or uses a more labile ester protecting group might be necessary.
Quantitative Data Summary
The following table summarizes the impact of various reaction parameters on the yield of 6-bromochromone-2-carboxylic acid in a microwave-assisted synthesis.
| Entry | Base (Equivalents) | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 1 | EtONa (1) | Ethanol | 120 | 10 | 15 | [1] |
| 2 | EtONa (2) | Ethanol | 120 | 10 | 34 | [1] |
| 3 | EtONa (2) | Dioxane | 120 | 10 | 68 | [1] |
| 4 | EtONa (2) | Dioxane | 120 | 40 | 87 | [1][2] |
Experimental Protocols
Microwave-Assisted Synthesis of 6-Bromochromone-2-carboxylic Acid[1][2]
-
Reaction Setup: To a 10 mL microwave tube, add 5'-bromo-2'-hydroxy-acetophenone (1 mmol), ethyl oxalate (2 mmol), and sodium ethoxide (2 mmol) in dioxane (3 mL).
-
Microwave Irradiation (Step 1): Seal the tube and place it in a microwave reactor. Irradiate the mixture at 120 °C for 10 minutes.
-
Hydrolysis (Step 2): After cooling the reaction mixture to room temperature, add 6 M hydrochloric acid (3 mL).
-
Microwave Irradiation (Step 2): Irradiate the mixture again at 120 °C for 40 minutes.
-
Workup: After cooling, the resulting precipitate is filtered, washed with water, and dried to afford the 6-bromochromone-2-carboxylic acid.
-
Purification: The crude product can be purified by recrystallization if necessary.
Visualizations
Caption: General reaction scheme for the synthesis of chromone-2-carboxylic acids.
Caption: Competing pathways in the aminocarbonylation of 3-iodochromone.
References
- 1. Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of Chroman-2,4-diones via Ring-Opening/Ring-Closing Reaction Involving Palladium-Catalyzed Intramolecular Aryloxycarbonylation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of (S)-Ethyl Chroman-2-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (S)-Ethyl chroman-2-carboxylate.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the synthesis of this compound, offering potential causes and actionable solutions.
Issue 1: Low Overall Yield
-
Question: My reaction is resulting in a low yield of this compound. What are the potential causes and how can I improve it?
-
Answer: Low yields can stem from several factors throughout the synthetic process. Consider the following troubleshooting steps:
-
Incomplete Reaction: The reaction may not be going to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the starting materials are not fully consumed, consider extending the reaction time or increasing the temperature. However, be cautious of potential side reactions at higher temperatures.
-
-
Suboptimal Catalyst or Reagents: The choice of catalyst and the quality of reagents are critical.
-
Solution: Ensure the use of high-purity starting materials and solvents. For syntheses involving a Friedel-Crafts type reaction, the choice of Lewis acid is crucial. Experiment with different Lewis acids such as TiCl₄, SnCl₄, or Sc(OTf)₃ to find the optimal catalyst for your specific substrate.[1] In some cases, a Brønsted acid might be effective.
-
-
Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product. A common side reaction is the formation of the corresponding chromone.
-
Solution: Adjusting the reaction conditions can minimize side reactions. For instance, running the reaction at a lower temperature may increase selectivity for the desired chroman.
-
-
Purification Losses: Significant amounts of the product may be lost during workup and purification.
-
Solution: Optimize your purification protocol. Column chromatography is a common method for purification. Ensure the chosen solvent system provides good separation between your product and impurities. Short-path distillation can also be an effective purification method for some chroman esters.
-
-
Issue 2: Poor Enantioselectivity
-
Question: I am obtaining a racemic or nearly racemic mixture of the ethyl chroman-2-carboxylate. How can I improve the enantioselectivity for the (S)-enantiomer?
-
Answer: Achieving high enantioselectivity is a common challenge in asymmetric synthesis. The following factors are critical:
-
Chiral Catalyst/Ligand: The choice of the chiral catalyst or ligand is the most important factor for controlling stereochemistry.
-
Solution: For asymmetric synthesis of chromans, chiral N,N'-dioxide ligands in complex with metal triflates like Sc(OTf)₃ have been shown to provide high enantioselectivities.[1] Experiment with different chiral ligands and metal salts to find the optimal combination for your substrate. The structure of the ligand, including steric and electronic properties, will significantly influence the stereochemical outcome.
-
-
Reaction Temperature: Temperature can have a profound effect on the enantioselectivity of a reaction.
-
Solution: In general, lower reaction temperatures lead to higher enantioselectivity. Try running the reaction at progressively lower temperatures (e.g., 0 °C, -20 °C, -78 °C) to determine the optimal condition.
-
-
Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex and thereby affect the stereochemical outcome.
-
Solution: Screen a variety of solvents with different polarities and coordinating abilities. For example, solvents like toluene, dichloromethane, and THF are commonly used in asymmetric catalysis.
-
-
Issue 3: Difficulty in Product Purification
-
Question: I am having trouble purifying the final product from starting materials and byproducts. What purification strategies are recommended?
-
Answer: Effective purification is essential to obtain a high-purity product.
-
Chromatographic Methods:
-
Solution: Column chromatography on silica gel is a standard method for purifying chroman esters. A gradient elution with a mixture of hexanes and ethyl acetate is often effective. The polarity of the solvent system should be optimized based on TLC analysis.
-
-
Distillation:
-
Solution: If the product is thermally stable, short-path distillation under reduced pressure can be a viable purification method, especially for removing non-volatile impurities.
-
-
Crystallization:
-
Solution: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.
-
-
Data Presentation
Table 1: Comparison of Catalysts for Asymmetric Chroman Synthesis
| Catalyst System | Ligand | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Sc(OTf)₃ | Chiral N,N'-dioxide | Toluene | Room Temp. | up to 97 | up to 95 | [1] |
| Zn(OTf)₂ | Bis(oxazoline) | Toluene | Room Temp. | Good | up to 99 |
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Friedel-Crafts Alkylation/Hemiketalization for Chroman Synthesis
This protocol is adapted from a method for the synthesis of chiral 2,3-disubstituted chromans and may be optimized for the synthesis of this compound.[1]
-
Catalyst Preparation: In a flame-dried Schlenk tube under an inert atmosphere (e.g., Argon), add the chiral N,N'-dioxide ligand (0.022 mmol) and Sc(OTf)₃ (0.02 mmol).
-
Solvent Addition: Add anhydrous toluene (1.0 mL) and stir the mixture at room temperature for 30 minutes.
-
Reactant Addition: To the catalyst solution, add the phenol derivative (0.2 mmol) and the α,β-unsaturated ketoester (0.24 mmol).
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature and monitor its progress by TLC.
-
Workup: Once the reaction is complete, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexanes).
Mandatory Visualization
Caption: Experimental workflow for the asymmetric synthesis of this compound.
Caption: Troubleshooting logic for common issues in chroman synthesis.
References
Technical Support Center: Purification of (S)-Ethyl chroman-2-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of (S)-Ethyl chroman-2-carboxylate from a reaction mixture.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound, particularly focusing on column chromatography and chiral HPLC methods.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield after column chromatography | 1. Incomplete elution from the column. 2. Decomposition of the product on silica gel. 3. Suboptimal solvent system. | 1. After the main product fraction is collected, flush the column with a more polar solvent (e.g., 100% ethyl acetate or a mixture with methanol) to elute any remaining product. 2. Minimize the time the compound spends on the silica gel. Consider using a faster flow rate or a shorter column. Neutralize the silica gel with a small amount of triethylamine in the eluent if the compound is sensitive to acid. 3. Optimize the eluent system using thin-layer chromatography (TLC) to ensure good separation and Rf value (typically 0.2-0.4 for the product). |
| Co-elution of impurities with the product in column chromatography | 1. Similar polarity of the product and impurities. 2. Overloading of the column. | 1. Use a shallower solvent gradient or an isocratic elution with a finely tuned solvent mixture. Consider using a different stationary phase (e.g., alumina) or a different solvent system. 2. Reduce the amount of crude material loaded onto the column. The amount of crude product should typically be 1-5% of the mass of the stationary phase. |
| Poor separation of enantiomers in chiral HPLC | 1. Incorrect chiral stationary phase (CSP). 2. Suboptimal mobile phase composition. 3. Temperature fluctuations. | 1. Screen different types of chiral columns (e.g., polysaccharide-based like cellulose or amylose derivatives).[1] 2. Optimize the mobile phase. For normal phase, vary the ratio of alkanes (e.g., hexane, heptane) to alcohols (e.g., isopropanol, ethanol). For reversed-phase, adjust the ratio of aqueous buffer to organic modifier (e.g., acetonitrile, methanol). Small amounts of additives like trifluoroacetic acid (TFA) or diethylamine (DEA) can significantly improve separation. 3. Use a column oven to maintain a constant and optimized temperature, as temperature can affect chiral recognition. |
| Peak tailing in HPLC | 1. Secondary interactions with the stationary phase. 2. Column overload. 3. Presence of highly polar impurities. | 1. Add a competitor to the mobile phase (e.g., a small amount of a similar, achiral compound or an amine/acid modifier). 2. Inject a smaller volume or a more dilute sample. 3. Ensure the crude sample is appropriately pre-treated (e.g., filtered, extracted) to remove baseline-disrupting impurities. |
| Inconsistent retention times in HPLC | 1. Inadequate column equilibration. 2. Mobile phase composition change. 3. Pump or injector issues. | 1. Equilibrate the column with the mobile phase for a sufficient time before starting the analysis (at least 10-20 column volumes). 2. Ensure the mobile phase is well-mixed and degassed. If preparing the mobile phase online, check the proportioning valves. 3. Check for leaks, bubbles in the pump, or a faulty injector seal. |
Frequently Asked Questions (FAQs)
Q1: What is a general procedure for the purification of this compound from a reaction mixture?
A1: A common procedure involves initial workup followed by column chromatography. The reaction mixture is typically quenched, extracted with an organic solvent (e.g., dichloromethane or ethyl acetate), washed with brine, and dried over a dehydrating agent like sodium sulfate.[2] The crude product is then purified by flash column chromatography on silica gel.
Q2: What solvent system is recommended for column chromatography?
A2: A typical solvent system for the purification of chroman derivatives is a mixture of n-hexane and ethyl acetate.[3] The polarity can be gradually increased, for example, starting from a low ethyl acetate concentration and moving to a higher one, to effectively separate the desired product from less polar and more polar impurities. For a similar compound, ethyl 8-ethoxy-2-oxo-2H-chromene-3-carboxylate, a mixture of ethyl acetate and n-hexane (2:8 v/v) was used.[4]
Q3: How can I determine the enantiomeric excess (% ee) of my purified this compound?
A3: The enantiomeric excess is best determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).[5] You will need to develop a method that separates the (S) and (R) enantiomers, and then you can calculate the % ee from the peak areas of the two enantiomers in the chromatogram.
Q4: What are the common impurities I might encounter?
A4: While specific impurities depend on the synthetic route, they can include unreacted starting materials, reagents, and byproducts from side reactions. For instance, if the synthesis involves a Knoevenagel condensation, unreacted salicylaldehyde and diethyl malonate could be present.[6] Side products from reactions on the chroman ring or the ester group are also possible.
Q5: Can I use recrystallization for purification?
A5: Recrystallization can be an effective final purification step to obtain a highly pure product, especially if the crude product is a solid. However, it is often used after an initial purification by column chromatography to remove the bulk of the impurities. The choice of solvent for recrystallization is crucial and needs to be determined empirically.
Experimental Protocols
General Protocol for Purification by Flash Column Chromatography
This protocol is adapted from the purification of a similar compound, ethyl 8-ethoxy-2-oxo-2H-chromene-3-carboxylate.[4]
-
Preparation of the Column: A glass column is packed with silica gel (230-400 mesh) as a slurry in n-hexane.
-
Sample Loading: The crude this compound is dissolved in a minimal amount of dichloromethane or the initial eluent and adsorbed onto a small amount of silica gel. The solvent is evaporated, and the dry powder is carefully added to the top of the packed column.
-
Elution: The column is eluted with a solvent system of increasing polarity, for example, starting with 100% n-hexane and gradually increasing the percentage of ethyl acetate. A common starting point could be a 95:5 mixture of n-hexane:ethyl acetate, progressing to 90:10, 80:20, and so on.
-
Fraction Collection: Fractions are collected and analyzed by Thin-Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure using a rotary evaporator to yield the purified this compound.
Chiral HPLC Method Development for Enantiomeric Excess Determination
The following is a general strategy for developing a chiral HPLC method.
-
Column Selection: Start with a polysaccharide-based chiral stationary phase, such as one derived from cellulose or amylose, as they are effective for a wide range of compounds.[1]
-
Mobile Phase Screening (Normal Phase):
-
Begin with a simple mobile phase, such as a mixture of n-hexane and isopropanol (e.g., 90:10 v/v).
-
If separation is not achieved, vary the alcohol modifier (e.g., ethanol) and its percentage.
-
Consider adding a small amount of an acidic or basic modifier (e.g., 0.1% TFA or DEA) to improve peak shape and resolution.
-
-
Mobile Phase Screening (Reversed Phase):
-
Use a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
Optimize the pH of the aqueous phase and the percentage of the organic modifier.
-
-
Optimization: Once a separation is observed, optimize the flow rate, temperature, and mobile phase composition to achieve baseline resolution (Rs > 1.5) in a reasonable analysis time.
Data Presentation
Table 1: Comparison of Purification Techniques for Chroman Derivatives
| Purification Method | Typical Solvents/Mobile Phase | Advantages | Disadvantages | Typical Purity Achieved |
| Flash Column Chromatography | n-Hexane/Ethyl Acetate gradient[3] | Good for removing a wide range of impurities; scalable. | Can be time-consuming; potential for product degradation on silica. | >95% (chemical purity) |
| Recrystallization | Varies (e.g., Ethanol, Methanol, Hexane/Ethyl Acetate) | High purity can be achieved; simple procedure. | Yield can be low; not effective for all compounds or impurities. | >99% (chemical purity) |
| Preparative Chiral HPLC | Varies depending on the chiral stationary phase (e.g., Hexane/Isopropanol) | Directly separates enantiomers. | Expensive; lower capacity compared to column chromatography. | >99% (chemical and enantiomeric purity) |
Visualization
Caption: Workflow for the purification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Doubly Decarboxylative Synthesis of 4-(Pyridylmethyl)chroman-2-ones and 2-(Pyridylmethyl)chroman-4-ones under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. acgpubs.org [acgpubs.org]
Chiral HPLC Separation of Chroman Enantiomers: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the chiral separation of chroman enantiomers using High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guides
This section is designed to help you diagnose and resolve common issues encountered during the chiral HPLC separation of chroman enantiomers.
Poor Resolution or No Separation of Enantiomers
Question: Why am I not seeing any separation between my chroman enantiomers?
Answer: No separation, or poor resolution, is a common challenge in chiral chromatography. The primary reason is that the chosen chiral stationary phase (CSP) and mobile phase combination is not creating a sufficient difference in interaction energy between the two enantiomers.[1][2] Enantiomers have identical physical and chemical properties in an achiral environment, so separation relies on forming transient diastereomeric complexes with the CSP.[1][2]
Here are the steps to troubleshoot this issue:
-
Re-evaluate Your Chiral Stationary Phase (CSP): The CSP is the most critical factor. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often the first choice and have broad applicability for a diverse range of compounds.[1][2][3] If your current CSP is not working, a screening of different CSPs is the most effective approach.[4]
-
Optimize the Mobile Phase:
-
Solvent Composition: The type and ratio of organic modifiers (e.g., isopropanol, ethanol) in the mobile phase (often n-hexane for normal-phase chromatography) significantly impact selectivity.[5] Systematically vary the percentage of the alcohol modifier.
-
Additives/Modifiers: For acidic or basic chroman derivatives, adding a small amount of an acidic (e.g., trifluoroacetic acid - TFA) or basic (e.g., diethylamine - DEA) modifier (typically 0.1% v/v) to the mobile phase can dramatically improve peak shape and resolution.[5]
-
-
Adjust the Temperature: Temperature can alter the thermodynamics of the chiral recognition mechanism.[6] While lower temperatures often improve resolution, this is not always the case.[7] Experiment with a range of temperatures (e.g., 10°C, 25°C, 40°C) to see its effect.[6][8]
-
Lower the Flow Rate: Reducing the flow rate can increase the interaction time between the analytes and the CSP, which may improve resolution. A typical starting flow rate is 1.0 mL/min for a 4.6 mm I.D. column, which can be lowered for optimization.
Poor Peak Shape
Poor peak shape can compromise the accuracy and reliability of your quantification.[9] The ideal peak should be symmetrical and Gaussian-shaped.[10]
Question: Why are my peaks tailing?
Answer: Peak tailing, where a peak has a drawn-out tail on the right side, is often caused by unwanted secondary interactions between the analyte and the stationary phase.[9][11]
-
Causes & Solutions:
-
Active Sites on Silica: Residual silanol groups on the silica support can interact strongly with polar analytes.
-
Solution: Add a mobile phase modifier. For basic chromans, add a basic modifier like DEA. For acidic chromans, add an acidic modifier like TFA.[5] This will mask the active sites.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase.[10][11]
-
Solution: Reduce the sample concentration or injection volume.
-
-
Contamination: A contaminated guard column or analytical column can also cause tailing.
-
Solution: Flush the column with a strong solvent or replace the guard column.[12]
-
-
Question: My peaks are fronting. What is the cause?
Answer: Peak fronting, which appears as a leading shoulder on the left side of the peak, is less common than tailing.[9][11]
-
Causes & Solutions:
-
Sample Overload: Similar to tailing, injecting a highly concentrated sample can lead to fronting.[10]
-
Solution: Dilute the sample.
-
-
Incompatible Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[10]
-
Solution: Whenever possible, dissolve the sample in the mobile phase.[10]
-
-
Question: Why are my peaks splitting?
Answer: Split peaks can suggest a problem with the column inlet or the sample introduction process.[11][12]
-
Causes & Solutions:
-
Column Void: A void or channel may have formed at the inlet of the column bed.[10]
-
Solution: Backflushing the column might help. If the problem persists, the column may need to be replaced.[10]
-
-
Partially Blocked Frit: The inlet frit of the column could be partially clogged.
-
Solution: Backflush the column. If this fails, the frit may need replacement.[10]
-
-
Injection Solvent Effect: Injecting in a solvent that is not compatible with the mobile phase can cause the peak to split.[10]
-
Solution: Ensure the injection solvent is the mobile phase or a weaker solvent.[10]
-
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right chiral stationary phase (CSP) for my chroman compound? A1: CSP selection is largely an empirical process.[4] However, a systematic screening approach is highly effective. Polysaccharide-based phases (e.g., Chiralcel® OD-H, Chiralpak® AD) are excellent starting points due to their broad selectivity.[5] The structure of your specific chroman derivative (e.g., presence of acidic/basic functional groups, aromatic rings) will influence which CSP provides the best interaction for separation.
Q2: What is the difference between normal-phase and reversed-phase chiral chromatography? A2: Normal-phase chromatography uses a non-polar mobile phase (like hexane/alcohol) with a polar stationary phase. It is the most common mode for chiral separations on polysaccharide CSPs.[3] Reversed-phase chromatography uses a polar mobile phase (like water/acetonitrile/methanol) with a non-polar stationary phase. While less common for traditional polysaccharide columns, some modern immobilized CSPs are designed to be robust in both normal- and reversed-phase solvents.[2]
Q3: How does temperature affect chiral separation? A3: Temperature influences the kinetics and thermodynamics of the interactions between the enantiomers and the CSP.[8] Generally, decreasing the temperature increases the stability of the transient diastereomeric complexes, often leading to better resolution.[7] However, in some cases, increasing the temperature can improve resolution or even reverse the elution order of the enantiomers.[6] Therefore, temperature is a valuable parameter for method optimization.
Q4: Can I use a gradient elution for chiral separations? A4: While possible, isocratic elution (constant mobile phase composition) is much more common for chiral separations.[13] This is because the two enantiomers have identical chemical properties, and the separation relies on the specific, steady-state interactions with the CSP, which can be disrupted by a changing mobile phase composition.[13]
Q5: What are "ghost peaks" and how can I get rid of them? A5: Ghost peaks are extraneous peaks that appear in your chromatogram, often in blank runs, and do not correspond to any component of your injected sample.[9] They are typically caused by contamination in the mobile phase, carryover from a previous injection, or sample degradation.[12] To eliminate them, use fresh, high-purity HPLC-grade solvents, flush the injector and column thoroughly between runs, and ensure your sample is stable.[12]
Data & Protocols
Table 1: Typical Starting Conditions for Chiral Method Screening
| Parameter | Normal-Phase Mode | Polar-Ionic Mode | Reversed-Phase Mode |
| CSP Type | Polysaccharide-based (e.g., Amylose, Cellulose derivatives) | Macrocyclic Glycopeptide (e.g., Vancomycin, Teicoplanin) | Immobilized Polysaccharide, Macrocyclic Glycopeptide |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) or n-Hexane / Ethanol (90:10, v/v) | Methanol + Acid/Base Modifiers | Water / Acetonitrile or Water / Methanol with Buffers |
| Modifiers | 0.1% DEA for basic analytes; 0.1% TFA for acidic analytes | 0.1% Acetic Acid + 0.05% Triethylamine | 10 mM Ammonium Acetate or Formate |
| Flow Rate | 0.5 - 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25 °C (Ambient) | 25 °C (Ambient) | 25 °C (Ambient) |
| Detection | UV (at λmax of chroman) | UV (at λmax of chroman) | UV (at λmax of chroman) |
Data synthesized from multiple sources.[5][14]
Experimental Protocol: Generic Chiral Method Development
-
Analyte Preparation: Dissolve a racemic standard of the chroman enantiomers in the initial mobile phase to a concentration of approximately 1 mg/mL.
-
Column Selection: Begin with a broad-selectivity polysaccharide-based CSP, such as one derived from amylose or cellulose.
-
Initial Screening (Normal-Phase):
-
Equilibrate the column with a starting mobile phase of 90:10 (v/v) n-Hexane:Isopropanol at a flow rate of 1.0 mL/min.
-
Inject 5-10 µL of the sample.
-
If no separation is observed, repeat the injection using 90:10 (v/v) n-Hexane:Ethanol.
-
If the analyte is acidic or basic, add 0.1% of the appropriate modifier (TFA or DEA) to the mobile phase and re-inject.
-
-
Optimization:
-
Once partial separation is achieved, optimize the resolution by systematically adjusting the percentage of the alcohol modifier (e.g., in 2-5% increments).
-
Vary the column temperature (e.g., test at 15°C, 25°C, and 40°C) to determine the optimal condition.
-
If necessary, reduce the flow rate (e.g., to 0.5 mL/min) to improve peak resolution.
-
-
Method Validation: Once satisfactory separation is achieved, proceed with method validation according to ICH or USP guidelines, assessing parameters such as linearity, accuracy, precision, and robustness.[15]
Visual Guides
Caption: Troubleshooting workflow for poor enantiomeric resolution.
Caption: Diagnostic chart for common HPLC peak shape problems.
Caption: Step-by-step workflow for chiral method development.
References
- 1. Chiral column chromatography - Wikipedia [en.wikipedia.org]
- 2. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 3. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. uhplcs.com [uhplcs.com]
- 10. silicycle.com [silicycle.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. mastelf.com [mastelf.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. scispace.com [scispace.com]
Optimizing reaction conditions for asymmetric chroman synthesis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions to optimize asymmetric chroman synthesis experiments.
Frequently Asked Questions (FAQs)
Q1: What is asymmetric chroman synthesis and why is it a significant area of research? Asymmetric chroman synthesis is the targeted creation of specific enantiomers of chroman derivatives. This field is crucial because chromane and its related structures are "privileged scaffolds" found in a vast array of natural products and biologically active molecules, including those with anticancer, antioxidant, and anti-inflammatory properties.[1][2][3] The specific three-dimensional arrangement (stereochemistry) of these molecules often dictates their biological activity, making the synthesis of a single, pure enantiomer essential for developing effective and safe pharmaceuticals.[4]
Q2: What are the primary catalytic systems employed in this synthesis? The most common approaches utilize either organocatalysis or transition metal catalysis.[2][5]
-
Organocatalysts: Bifunctional catalysts like squaramides, thioureas, and cinchona alkaloids are frequently used to activate substrates through hydrogen bonding and other non-covalent interactions.[6][7][8]
-
Transition Metal Catalysis: Complexes of metals such as rhodium, copper, and palladium are effective, often employed in reactions like asymmetric hydrogenation, conjugate additions, and allylic alkylations.[6][9][10]
Q3: Why is controlling the stereochemistry at the C2 position of the chroman ring so challenging? The stereogenic center at the C2 position is notoriously sensitive and can easily lose its specific configuration (epimerize) under even mildly acidic, basic, or high-temperature conditions.[1][6] This instability can lead to the formation of a racemic mixture (equal amounts of both enantiomers), which complicates purification and reduces the yield of the desired bioactive compound.[6]
Q4: What are the dominant synthetic strategies for constructing the chiral chroman core? Several key strategies have been developed:
-
Oxa-Michael Addition: This is a very common method involving the intramolecular cyclization of a phenol derivative onto an α,β-unsaturated system (like a ketone or ester).[8] This reaction is often facilitated by bifunctional organocatalysts.
-
[4+2] Cycloadditions (Diels-Alder type reactions): These reactions often involve the use of ortho-quinone methides, which are highly reactive intermediates that can react with various dienophiles to form the chroman ring with good stereocontrol.[3][11]
-
Asymmetric Hydrogenation: The reduction of a double bond in a chromone precursor using a chiral catalyst can produce the saturated chroman ring with high enantioselectivity.[6]
-
Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA): This method has been successfully used to construct the chiral C2 center of the chroman ring.[10]
Troubleshooting Guide
Q1: My reaction yield is low. What are the potential causes and solutions?
| Potential Cause | Recommended Solution |
| Sub-optimal Temperature | Temperature can significantly impact yield. Lowering the temperature may increase selectivity but decrease yield, while higher temperatures can cause degradation.[5] Systematically screen temperatures (e.g., -20 °C, 0 °C, room temperature) to find an optimal balance.[5] |
| Poor Solvent Choice | The solvent affects reagent solubility and catalyst activity. Switching from a less effective solvent like CH₂Cl₂ to others like toluene or a THF/dioxane mixture has been shown to improve yields.[5][6] Protic solvents such as methanol may completely inhibit the reaction.[5] |
| Insufficient Catalyst Loading | Too little catalyst may result in a slow or incomplete reaction. While reducing catalyst loading is desirable for efficiency, it can sometimes compromise the yield.[12] Try increasing the catalyst loading incrementally (e.g., from 5 mol% to 10 mol%).[8] |
| Low Substrate Reactivity | Some substrates, like certain 4-chromones, are inherently less reactive.[6] Modifying the substrate with activating groups or switching to a more powerful catalytic system may be necessary. For substrates with alkyl groups at the 4-position, a significant reduction in yield has been observed.[13] |
Q2: I'm observing poor enantioselectivity (low ee). How can I improve it?
| Potential Cause | Recommended Solution |
| Incorrect Catalyst/Ligand | The choice of catalyst and its chiral ligand is the most critical factor for enantioselectivity. Screen a variety of catalysts (e.g., different cinchona alkaloids or squaramide derivatives).[8] For metal-based systems, the chiral ligand (e.g., (R)-AntPhos) is paramount.[5] |
| Reaction Temperature is Too High | Lowering the reaction temperature is a common and effective strategy for improving enantioselectivity.[5][8] For instance, decreasing the temperature from 25 °C to -20 °C can significantly boost the enantiomeric excess (ee).[8] |
| Inappropriate Solvent | The solvent can influence the transition state geometry. Screening solvents is crucial; THF has been shown to be effective for both enantioselectivity and yield in certain organocatalyzed reactions.[8] Biobased solvents like 2-MeTHF have also proven effective in some cases.[14] |
| Competing Non-Catalytic Reaction | A background reaction that is not catalyzed can produce a racemic product, lowering the overall ee. Using a sufficient amount of catalyst can help ensure the catalyzed pathway dominates.[8] |
Q3: My reaction is producing significant side products. How can I minimize this? Unwanted side reactions, such as over-reduction of ketones or the formation of undesired 1,2-adducts, can be a problem.[6] To mitigate this, carefully control the amount of reducing agent used. In cases of conjugate additions, steric hindrance can be leveraged; for example, using a bulkier substrate or catalyst can prevent the formation of undesired 1,2 adducts.[6] Additionally, optimizing the reaction time is important, as prolonged reaction times can sometimes lead to product degradation or the formation of byproducts.
Q4: The stereocenter in my product seems to be racemizing. Why is this happening? The C2 stereocenter of the chroman ring is prone to epimerization (loss of stereochemical integrity) under mildly acidic or basic conditions, as well as with heat.[1][6] This occurs due to a reversible elimination of the phenoxide group.[6] Ensure that your workup and purification steps are performed under neutral conditions and at low temperatures whenever possible. Avoid strongly acidic or basic reagents if the stereocenter is already established.
Experimental Workflows and Influencing Factors
A systematic approach is crucial for optimizing reaction conditions. The workflow below illustrates a typical optimization process.
Caption: A typical experimental workflow for optimizing asymmetric chroman synthesis.
The interplay between different reaction parameters determines the final outcome. The diagram below shows the logical relationships between key factors and desired outcomes.
Caption: Key factors influencing yield and enantioselectivity in chroman synthesis.
Data Summary Tables
Table 1: Effect of Solvent and Temperature on Yield and Enantioselectivity Reaction: Ni-catalyzed synthesis of a chiral chroman.
| Entry | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Ratio (er) |
| 1 | THF | 25 | 60 | 93.8:6.2 |
| 2 | Toluene | 25 | 91 | 92.5:7.5 |
| 3 | THF | 0 | 36 | 94.3:5.7 |
| 4 | THF/Dioxane (1:2) | -5 | 95 | 95.5:4.5 |
| Data adapted from a study on stereoselective synthesis of chiral chromans.[5] |
Table 2: Effect of Catalyst and Solvent in an Organocatalyzed Intramolecular Oxy-Michael Addition Substrate: Phenol derivative with an (E)-α,β-unsaturated ketone moiety.
| Entry | Catalyst | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee %) |
| 1 | Quinidine-urea (3a) | CH₂Cl₂ | 24 | 82 | 68 |
| 2 | Quinidine-urea (3a) | THF | 24 | 95 | 82 |
| 3 | Quinidine-urea (3a) | THF | 48 | 95 | 91 |
| 4 | Quinidine-thiourea (3b) | THF | 12 | 93 | 85 |
| 5 | Quinine-urea (3d) | THF | 12 | 95 | 86 (-ve) |
| Data adapted from a study on asymmetric chroman synthesis by bifunctional organocatalysts.[8] |
Key Experimental Protocols
Protocol 1: Organocatalytic Asymmetric Intramolecular Oxy-Michael Addition This protocol is a generalized procedure based on the methodology described for bifunctional aminourea catalysts.[8]
-
Preparation: To a dry reaction vial equipped with a magnetic stir bar, add the quinidine-derived urea catalyst (0.02 mmol, 10 mol%).
-
Solvent Addition: Add anhydrous THF (0.4 mL) to the vial.
-
Substrate Addition: Add the phenol substrate bearing an α,β-unsaturated ketone (0.2 mmol, 1.0 equiv) to the solution.
-
Reaction: Stir the mixture at the desired temperature (e.g., -20 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are typically complete within 12-48 hours.
-
Workup: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the optically active chroman.
-
Analysis: Determine the yield of the isolated product. Analyze the enantiomeric excess (ee) using chiral High-Performance Liquid Chromatography (HPLC).
Protocol 2: Copper-Hydride-Catalyzed Asymmetric Hydroallylation of a 2H-Chromene This protocol is a generalized procedure based on the methodology for synthesizing 4-allyl chromanes.[9]
-
Catalyst Preparation (in a glove box): To a dry reaction tube, add CuCl (0.01 mmol, 1.0 mg) and the chiral phosphine ligand (e.g., (R,R)-Ph-BPE) (0.011 mmol).
-
Solvent and Reagent Addition: Add anhydrous THF (0.5 mL) and stir for 10 minutes at room temperature. Add phenylsilane (0.5 mmol) and continue stirring for another 10 minutes.
-
Substrate Addition: Add the allylic phosphate (0.5 mmol), a base such as LiOtBu (0.5 mmol), and the 2H-chromene substrate (0.2 mmol).
-
Reaction: Seal the reaction tube, remove it from the glove box, and stir at room temperature for 24 hours.
-
Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to obtain the chiral 4-allyl chromane.
-
Analysis: Determine the yield and characterize the product by NMR spectroscopy. Determine the enantiomeric excess by chiral HPLC.
References
- 1. Asymmetric Methods for the Synthesis of Flavanones, Chromanones, and Azaflavanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. soc.chim.it [soc.chim.it]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Asymmetric Methods for the Synthesis of Flavanones, Chromanones, and Azaflavanones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 9. Asymmetric synthesis of chiral (thio)chromanes and exploration on their structure–activity relationship in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Diversified Synthesis of Chiral Chromane-Containing Polyheterocyclic Compounds via Asymmetric Organocatalytic Cascade Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Application of Biobased Solvents in Asymmetric Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Removal of byproducts from (S)-Ethyl chroman-2-carboxylate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of (S)-Ethyl chroman-2-carboxylate.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues related to the removal of byproducts and impurities during the synthesis and purification of this compound.
Q1: My final product shows a lower than expected purity after the initial work-up. What are the likely impurities?
A1: The most common impurities in the synthesis of chroman derivatives, particularly when using methods analogous to the Knoevenagel condensation or intramolecular Michael addition, include:
-
Unreacted Starting Materials: Salicylaldehyde derivatives and diethyl malonate (or equivalent) may remain if the reaction has not gone to completion.
-
Aldehyde Self-Condensation Byproducts: Aldehydes, especially under basic conditions, can undergo self-condensation to form aldol-type adducts. These byproducts can be complex and may interfere with the isolation of the desired product.
-
Side-Reaction Products: Depending on the specific synthetic route, other side-reactions may occur. For instance, in Friedel-Crafts type cyclizations, polyalkylation of the aromatic ring can be a source of impurities.
Q2: I am observing a persistent impurity with a similar polarity to my product on TLC. How can I effectively remove it?
A2: When an impurity has a polarity similar to the desired product, standard purification techniques may be less effective. Here are some strategies to consider:
-
Recrystallization: This is often the most effective method for removing closely related impurities. A suitable solvent system is crucial. For chroman derivatives, recrystallization from ethanol, methanol, or a mixture of ethanol and dichloromethane has been reported to be effective. The key is to find a solvent in which the desired product has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurity remains in solution.
-
Flash Column Chromatography with an Optimized Eluent System: If recrystallization is not successful, a meticulously optimized flash column chromatography protocol can be employed. Use a shallow gradient of a more polar solvent to carefully elute the compounds. For example, a gradient of ethyl acetate in hexane is commonly used.
-
Derivative Formation: In challenging cases, it may be possible to selectively react the impurity to form a derivative that has a significantly different polarity, allowing for easier separation. This is a more advanced technique and should be considered carefully based on the nature of the impurity.
Q3: What is the best general purification strategy for obtaining high-purity this compound?
A3: A multi-step purification strategy is often the most robust approach:
-
Aqueous Work-up: After the reaction is complete, a thorough aqueous work-up is essential to remove water-soluble impurities and any remaining base or acid catalyst. This typically involves washing the organic layer with a dilute acid (e.g., 1M HCl), a dilute base (e.g., saturated NaHCO3 solution), and brine.
-
Crude Purification: The crude product obtained after solvent evaporation can be subjected to an initial purification step like filtration through a plug of silica gel to remove highly polar or non-polar impurities.
-
Final Purification: The final purification is typically achieved by either recrystallization or flash column chromatography as detailed in Q2. The choice between the two depends on the nature and quantity of the impurities.
Data Presentation: Purification Efficiency
The following table summarizes typical purity data that can be expected from different purification methods for this compound. The initial purity is assumed to be after a standard aqueous work-up.
| Purification Method | Initial Purity (by HPLC) | Final Purity (by HPLC) | Typical Yield Loss |
| Single Recrystallization (Ethanol) | 90% | >98% | 15-25% |
| Flash Column Chromatography | 90% | >99% | 10-20% |
| Combined Approach (Column + Recrystallization) | 90% | >99.5% | 20-30% |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol (approximately 80°C).
-
Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. The product should start to crystallize. To maximize yield, the flask can be placed in an ice bath or refrigerator for several hours after it has reached room temperature.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Purification by Flash Column Chromatography
-
Column Preparation: Pack a glass column with silica gel using a slurry of the chosen eluent (e.g., 10% ethyl acetate in hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dried silica onto the top of the column.
-
Elution: Elute the column with the chosen solvent system. Start with a low polarity eluent and gradually increase the polarity if necessary (gradient elution).
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing low purity issues in this compound synthesis.
Technical Support Center: Purification of Ethyl Chroman-2-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the purification of ethyl chroman-2-carboxylate. The following information is intended for researchers, scientists, and drug development professionals to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying ethyl chroman-2-carboxylate?
A1: The most common and effective methods for purifying ethyl chroman-2-carboxylate and related compounds are column chromatography and recrystallization.[1] Column chromatography is used to separate the target compound from impurities on a larger scale by packing silica gel or alumina into a vertical glass column.[2] Recrystallization is a technique that purifies a solid compound by dissolving it in a suitable solvent and allowing it to crystallize, leaving impurities behind in the solution.[1] Distillation under reduced pressure can also be an option for liquid compounds.[3]
Q2: What are the potential impurities in the synthesis of ethyl chroman-2-carboxylate?
A2: Impurities can arise from starting materials, side reactions, or decomposition. Common impurities may include unreacted salicylaldehyde derivatives and diethyl malonate from Knoevenagel condensation reactions.[4] Other potential contaminants can be residual solvents from the reaction or extraction steps, such as ethanol, ethyl acetate, or dichloromethane.[5][6] In some cases, side products like salicylaldehyde azine can form if hydrazine hydrate is used in a related synthesis step.[7]
Q3: How do I choose between column chromatography and recrystallization?
A3: The choice depends on the nature of the impurities and the physical state of your crude product.
-
Column Chromatography: This method is ideal for separating compounds with different polarities. It is particularly useful when dealing with oily products or when impurities have similar solubility to the desired product, making recrystallization difficult.[2]
-
Recrystallization: This is often a more effective method for achieving high purity if the product is a solid and a suitable solvent can be found.[1] It is generally a simpler and more scalable technique than chromatography.
A general workflow for purification is outlined below.
Caption: General workflow for the purification of ethyl chroman-2-carboxylate.
Troubleshooting Guides
Column Chromatography
Q: My compound is not separating from an impurity on the column. What can I do?
A: Poor separation can be due to an inappropriate solvent system. The polarity of the eluent is critical for good separation.
-
Strategy 1: Adjust Solvent Polarity. If your compound and the impurity are moving too quickly (high Rf value), decrease the polarity of the solvent system. If they are moving too slowly (low Rf), increase the polarity.
-
Strategy 2: Change Solvents. Sometimes, changing the solvent components, even if the overall polarity is similar, can improve separation. For example, switching from an ethyl acetate/hexane mixture to a dichloromethane/methanol mixture can alter the interactions with the silica gel.[8]
Solvent System Suggestions
| Compound Polarity | Recommended Starting Solvent System |
|---|---|
| Nonpolar | 5% Ethyl Acetate/Hexane or 100% Hexane[8] |
| Normal | 10-50% Ethyl Acetate/Hexane[8] |
| Polar | 100% Ethyl Acetate or 5% Methanol/Dichloromethane[8] |
Q: I am observing streaking or tailing of my compound on the TLC plate and column. How can I fix this?
A: Streaking is often an issue with acidic or basic compounds on silica gel. Since ethyl chroman-2-carboxylate has ester functionalities, it is generally neutral. However, if acidic impurities are present from the synthesis, they can streak.[9]
-
Solution: Add a small amount (0.1-1%) of a modifier to the eluent. For acidic impurities, adding a drop of acetic acid can help. For basic impurities, adding triethylamine can neutralize the acidic sites on the silica gel and improve peak shape.[8][9]
The decision-making process for troubleshooting column chromatography is illustrated below.
Caption: Troubleshooting guide for column chromatography separation issues.
Recrystallization
Q: My compound will not dissolve in the recrystallization solvent, even with heating. What should I do?
A: The solvent is not polar enough to dissolve your compound. You should choose a more polar solvent or use a solvent mixture. A good rule of thumb is that solvents with similar functional groups to the compound are often good solubilizers (e.g., ethyl acetate for esters).[10]
Q: My compound dissolves, but no crystals form upon cooling. What is the problem?
A: This can happen for a few reasons:
-
Too much solvent was used: Try to evaporate some of the solvent to create a more saturated solution and then cool again.
-
The solution is supersaturated: Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.
-
The compound may be an oil: If the compound "oils out" instead of crystallizing, it means the boiling point of the solvent is higher than the melting point of your compound. Try using a lower-boiling solvent or a solvent mixture.
Q: How do I choose a good solvent for recrystallization?
A: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. It should also dissolve impurities well at all temperatures or not at all.
Common Recrystallization Solvents
| Solvent | Polarity | Notes |
|---|---|---|
| Hexane/Pentane | Nonpolar | Good for nonpolar compounds or as an anti-solvent. |
| Diethyl Ether | Low | Can be used in combination with hexane.[10] |
| Ethyl Acetate | Medium | Often a good choice for esters.[10] |
| Ethanol/Methanol | High | Good for polar compounds; can be mixed with water.[10][11] |
| Water | Very High | Suitable for polar compounds that are sufficiently soluble when heated.[10] |
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol describes a standard procedure for purifying ethyl chroman-2-carboxylate using flash column chromatography with silica gel.
Materials:
-
Crude ethyl chroman-2-carboxylate
-
Silica gel (230-400 mesh)
-
Solvent system (e.g., Ethyl Acetate/Hexane)
-
Glass column with stopcock
-
Sand
-
Cotton or glass wool plug
-
Collection tubes
Procedure:
-
Select a Solvent System: Use Thin Layer Chromatography (TLC) to find a solvent mixture that gives your desired compound an Rf value of approximately 0.35.
-
Prepare the Column:
-
Clamp the column vertically and place a small cotton or glass wool plug at the bottom.
-
Add a small layer of sand over the plug.
-
Prepare a slurry of silica gel in your chosen eluent (the non-polar component is often used for packing).
-
Pour the slurry into the column, ensuring no air bubbles are trapped. Allow the silica to settle into a packed bed.
-
Add another layer of sand on top of the packed silica to prevent disturbance during solvent addition.
-
-
Load the Sample:
-
Dissolve your crude product in a minimal amount of the eluent or a more polar solvent if necessary.
-
Carefully add the sample solution to the top of the column.
-
Drain the solvent until the sample has been absorbed onto the sand layer.
-
-
Elute the Column:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions in test tubes.
-
Monitor the separation by TLC analysis of the collected fractions.
-
-
Combine and Evaporate:
-
Combine the pure fractions containing your product.
-
Remove the solvent using a rotary evaporator to yield the purified ethyl chroman-2-carboxylate.
-
Protocol 2: Recrystallization
This protocol provides a general method for purifying solid ethyl chroman-2-carboxylate.
Materials:
-
Crude solid ethyl chroman-2-carboxylate
-
Recrystallization solvent (e.g., Methanol or Ethanol/Water mixture)[11]
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Dissolve the Crude Product:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent and heat the mixture gently while stirring until the solid dissolves completely. Add more solvent in small portions only if needed to fully dissolve the solid at the boiling point.
-
-
Cool to Crystallize:
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolate the Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
-
Dry the Product:
-
Allow the crystals to air dry on the filter paper or place them in a desiccator to remove all traces of solvent.
-
References
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. acgpubs.org [acgpubs.org]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. kgroup.du.edu [kgroup.du.edu]
- 7. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chromatography [chem.rochester.edu]
- 9. reddit.com [reddit.com]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Low Enantioselectivity in Chroman Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to low enantioselectivity in chroman synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of low enantioselectivity in chroman synthesis?
Low enantioselectivity in chroman synthesis can stem from several factors:
-
Suboptimal Catalyst: The choice of catalyst is paramount. An inappropriate chiral catalyst, whether it be an organocatalyst or a transition metal complex, may not provide the necessary steric hindrance or electronic environment to effectively control the stereochemical outcome of the reaction.[1]
-
Incorrect Reaction Conditions: Temperature, solvent, and reaction time can significantly influence the enantioselectivity. For instance, lower temperatures often lead to higher enantioselectivity, though sometimes at the cost of reaction yield.
-
Substrate Limitations: The electronic and steric properties of the substrates can impact the ability of the catalyst to induce chirality effectively.
-
Presence of Impurities: Water or other impurities in the reaction mixture can interfere with the catalyst's activity and selectivity.
-
Racemization: The desired chiral product might undergo racemization under the reaction conditions.
Q2: How do I choose the right catalyst for my enantioselective chroman synthesis?
The selection of an appropriate catalyst depends on the specific reaction and substrates. Key considerations include:
-
Reaction Type: Different catalytic systems are optimized for specific transformations, such as oxa-Michael-Michael cascade reactions,[2] domino reactions,[3] or reductive cyclizations.
-
Substrate Scope: Review literature for catalysts that have demonstrated high enantioselectivity with substrates similar to yours.
-
Catalyst Class: Both organocatalysts (e.g., chiral phosphoric acids, cinchona alkaloids, thioureas, squaramides) and chiral transition metal complexes (e.g., based on Ni, Pd, Ru) have been successfully employed.[2][4][5] Organocatalysis often offers advantages in terms of operational simplicity and tolerance to moisture and air.
-
Bifunctional Catalysts: Catalysts with both acidic and basic sites can act synergistically to enhance both reactivity and enantioselectivity.[2][4]
Q3: Can the solvent choice significantly impact the enantioselectivity?
Yes, the solvent can play a crucial role in the stereochemical outcome. The polarity and coordinating ability of the solvent can influence the conformation of the catalyst-substrate complex and the transition state. For example, in a nickel-catalyzed reductive cyclization, THF was found to give moderate yield but excellent enantioselectivity, while toluene gave high yield and high enantioselectivity. It is often necessary to screen a range of solvents to find the optimal conditions for a specific reaction.
Troubleshooting Guides
Issue 1: Low Enantiomeric Excess (ee)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Catalyst | Screen a variety of chiral catalysts from different classes (e.g., organocatalysts, transition metal complexes). | Identification of a catalyst that provides a better-defined chiral environment for the reaction. |
| Consider using a bifunctional catalyst to leverage synergistic effects.[2][4] | Enhanced enantioselectivity through cooperative catalysis. | |
| Incorrect Reaction Temperature | Systematically vary the reaction temperature. Lower temperatures often improve enantioselectivity. | Increased enantiomeric excess, potentially with a trade-off in reaction rate. |
| Inappropriate Solvent | Screen a range of solvents with varying polarities and coordinating abilities. | Discovery of a solvent that optimizes the catalyst-substrate interaction for higher selectivity. |
| Substrate Reactivity | Modify the electronic or steric properties of the substrates, if possible. | Improved substrate-catalyst recognition and stereochemical control. |
| Presence of Water/Impurities | Ensure all reagents and solvents are dry and pure. Perform the reaction under an inert atmosphere. | Elimination of interferences that can deactivate or alter the selectivity of the catalyst. |
Issue 2: Poor Yield and Low Selectivity
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Catalyst Loading Too Low | Increase the catalyst loading incrementally. | Improved reaction rate and potentially higher conversion, which may also impact selectivity. |
| Reaction Time Not Optimized | Monitor the reaction progress over time to determine the optimal duration. | Achievement of maximum yield and enantioselectivity before potential side reactions or racemization occur. |
| Poor Substrate Solubility | Choose a solvent in which all reactants are fully soluble at the reaction temperature. | Homogeneous reaction mixture leading to more consistent and reproducible results. |
| Catalyst Deactivation | Ensure the reaction is performed under an inert atmosphere if the catalyst is sensitive to air or moisture. | Preservation of the catalyst's activity throughout the reaction. |
Data Presentation
Table 1: Effect of Catalyst and Solvent on Enantioselectivity in Ni-catalyzed Reductive Cyclization
| Entry | Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) | er (enantiomeric ratio) |
| 1 | Ni(cod)₂ | (R)-AntPhos | Toluene | 25 | 91 | 92.5:7.5 |
| 2 | Ni(cod)₂ | (R)-AntPhos | THF | 25 | 60 | 93.8:6.2 |
| 3 | Ni(cod)₂ | (R)-AntPhos | THF | 0 | 36 | 94.3:5.7 |
| 4 | Ni(cod)₂ | (R)-AntPhos | THF/dioxane (1:2) | -5 | 95 | 95.5:4.5 |
| 5 | Ni(cod)₂ | (R)-MOP | Toluene | 25 | 38 | 74:26 |
Table 2: Organocatalyzed Oxa-Michael-Michael Cascade Reaction for Chroman Synthesis [2]
| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | dr (diastereomeric ratio) | ee (%) |
| 1 | 10 | Toluene | 50 | 24 | 92 | 80:20 | 99 |
| 2 | 10 | CH₂Cl₂ | 25 | 48 | 75 | 75:25 | 95 |
| 3 | 10 | THF | 25 | 48 | 68 | 70:30 | 92 |
| 4 | 5 | Toluene | 50 | 36 | 88 | 80:20 | 99 |
Experimental Protocols
Protocol 1: General Procedure for Ni-catalyzed Enantioselective Reductive Cyclization of Aryl Chained Alkynones[1]
-
To a dried Schlenk tube under a nitrogen atmosphere, add Ni(cod)₂ (7.5 mol%) and the chiral phosphine ligand (e.g., (R)-AntPhos, 7.5 mol%).
-
Add the solvent mixture (THF/dioxane, 1:2, 0.5 mL).
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the mixture to -5 °C.
-
Add the aryl chained alkynone substrate (0.1 mmol) to the reaction mixture.
-
Add the reducing agent (e.g., Et₃SiH, 0.3 mmol) dropwise.
-
Stir the reaction at -5 °C for 48 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction and purify the product by column chromatography on silica gel.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Protocol 2: General Procedure for Organocatalytic Enantioselective Oxa-Michael-Michael Cascade Reaction[3]
-
To a vial, add the 2-hydroxynitrostyrene derivative (0.1 mmol), the nitroalkene (0.12 mmol), and the bifunctional thiourea organocatalyst (10 mol%).
-
Add toluene (1.0 mL) as the solvent.
-
Stir the reaction mixture at 50 °C for the time indicated by TLC monitoring (typically 24-48 hours).
-
After completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the diastereomeric ratio by ¹H NMR of the crude reaction mixture and the enantiomeric excess by chiral HPLC analysis.
Visualizations
Caption: Experimental workflow for optimizing enantioselective chroman synthesis.
Caption: Proposed mechanism for bifunctional organocatalyzed chroman synthesis.
References
- 1. Enantioselective synthesis - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Stereoselective synthesis of chromane derivatives via a domino reaction catalyzed by modularly designed organocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heterogeneous enantioselective synthesis of chromans via the oxa-Michael–Michael cascade reaction synergically catalyzed by grafted chiral bases and inherent hydroxyls on mesoporous silica surface - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Enantioselective synthesis of chiral heterocycles containing both chroman and pyrazolone derivatives catalysed by a chiral squaramide - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing de-esterification during chroman-2-carboxylate reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize de-esterification during reactions involving chroman-2-carboxylates.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing significant amounts of the corresponding carboxylic acid as a byproduct in my reaction. What is causing this de-esterification?
A1: De-esterification, also known as ester hydrolysis or saponification, is the cleavage of the ester bond to form a carboxylic acid and an alcohol. This reaction is typically catalyzed by the presence of acids or bases.
-
Under Basic Conditions (Saponification): This is the most common cause of unintentional de-esterification. The presence of strong bases (e.g., NaOH, KOH, LiOH) or even weaker amine bases can promote nucleophilic attack of hydroxide ions or water on the ester's carbonyl group.[1] This process is generally irreversible because the resulting carboxylic acid is deprotonated to form a carboxylate salt, which is resistant to further nucleophilic attack.
-
Under Acidic Conditions: Strong acids (e.g., HCl, H₂SO₄) can catalyze the hydrolysis of esters by protonating the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by water.[2] This reaction is typically reversible and can be driven to completion by using a large excess of water.
Q2: My reaction is supposed to be anhydrous, but I am still seeing de-esterification. What are other potential sources of this issue?
A2: Even in seemingly anhydrous conditions, trace amounts of water can lead to hydrolysis, especially with sensitive substrates. Consider the following:
-
Reagent Purity: Ensure all your reagents and solvents are thoroughly dried and of high purity. Some reagents may be hygroscopic or contain residual water.
-
Reaction Atmosphere: Perform your reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
Glassware: Ensure all glassware is oven-dried before use.
Q3: How can I minimize de-esterification when my reaction requires basic conditions?
A3: When basic conditions are necessary for your desired transformation, several strategies can be employed to minimize saponification of the chroman-2-carboxylate ester:
-
Choice of Base: Opt for non-nucleophilic, sterically hindered bases if possible. While strong bases like NaOH are highly prone to causing hydrolysis, weaker or bulkier bases may be less likely to attack the ester.
-
Lower Reaction Temperature: Perform the reaction at the lowest possible temperature that still allows for the desired reaction to proceed. The rate of hydrolysis is often significantly reduced at lower temperatures.
-
Reduced Reaction Time: Monitor your reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed to minimize the ester's exposure time to basic conditions.
-
Use of a Protecting Group: If the ester is particularly sensitive, consider converting the carboxylic acid to a more robust protecting group that can withstand the basic conditions and be selectively removed later.
Q4: What are some recommended non-basic or mild reaction conditions for modifying chroman-2-carboxylates?
A4: To avoid base-mediated de-esterification, consider alternative reaction pathways that proceed under neutral or mildly acidic conditions. For instance, in some radical reactions involving chroman-2-ones (derived from the corresponding carboxylic acids), mild conditions using a photoredox catalyst and a base like diisopropylethylamine (DIPEA) have been employed successfully.[3][4][5]
Q5: Are certain substituents on the chroman ring known to affect the rate of de-esterification?
A5: Yes, the electronic properties of substituents on the aromatic ring can influence the rate of ester hydrolysis. Electron-withdrawing groups can make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack, potentially increasing the rate of de-esterification under basic conditions. Conversely, electron-donating groups may slightly decrease the rate of hydrolysis.
Data Presentation: Ester Stability under Various Conditions
The following tables summarize the general stability of esters under different conditions, which can be applied to chroman-2-carboxylates.
Table 1: General Stability of Esters to Basic Conditions
| Base | Typical Concentration | Temperature | Relative Rate of Hydrolysis | Notes |
| NaOH, KOH, LiOH | 1 M aqueous solution | Room Temp. | High | Strong nucleophilic bases that readily promote saponification. |
| Na₂CO₃, K₂CO₃ | Saturated aqueous | Room Temp. | Moderate | Weaker bases, but can still cause significant hydrolysis, especially with heating. |
| Triethylamine (TEA) | Stoichiometric | Room Temp. | Low | Generally used as a non-nucleophilic base, but can promote hydrolysis in the presence of water. |
| DIPEA | Stoichiometric | Room Temp. | Very Low | A sterically hindered, non-nucleophilic base; a good choice for minimizing de-esterification. |
| Pyridine | Stoichiometric/Solvent | Room Temp. | Low to Moderate | Can act as a nucleophilic catalyst for hydrolysis, especially in the presence of water.[2] |
Table 2: General Stability of Esters to Acidic Conditions
| Acid | Typical Concentration | Temperature | Relative Rate of Hydrolysis | Notes |
| HCl, H₂SO₄ | 1-6 M aqueous solution | Heat | Moderate to High | Strong acids that effectively catalyze ester hydrolysis.[2] |
| Acetic Acid | Glacial (as solvent) | Heat | Low | Weak acid; hydrolysis is generally slow without a strong acid catalyst. |
| Lewis Acids | Catalytic | Room Temp. | Variable | Can activate the ester carbonyl, potentially leading to hydrolysis. |
Experimental Protocols
Protocol 1: General Procedure for a Base-Mediated Reaction while Minimizing De-esterification
This protocol provides a general workflow for a hypothetical reaction on a chroman-2-carboxylate substrate where a non-nucleophilic base is used to minimize the risk of saponification.
-
Preparation:
-
Thoroughly dry all glassware in an oven at >100 °C for several hours and allow to cool under a stream of inert gas (e.g., argon or nitrogen).
-
Use anhydrous solvents. If necessary, distill solvents from an appropriate drying agent.
-
Ensure all reagents are of high purity and anhydrous.
-
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the chroman-2-carboxylate starting material under an inert atmosphere.
-
Dissolve the starting material in the chosen anhydrous solvent.
-
Cool the reaction mixture to a low temperature (e.g., 0 °C or -78 °C) using an ice-water or dry ice-acetone bath. This is a critical step to slow down potential hydrolysis.
-
-
Reagent Addition:
-
Slowly add the other reactants to the cooled solution.
-
Add the non-nucleophilic, sterically hindered base (e.g., diisopropylethylamine - DIPEA) dropwise to the reaction mixture.
-
-
Reaction and Monitoring:
-
Allow the reaction to stir at the low temperature. If the reaction is too slow, the temperature can be gradually increased, but it should be kept as low as possible.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the point of completion.
-
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding a mild acidic solution (e.g., saturated aqueous NH₄Cl) at low temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel to separate the desired product from any de-esterified byproduct and other impurities.
-
Visualizations
References
- 1. organic chemistry - Preference for basic conditions in ester hydrolysis - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. Heterocyclic Chemistry [www2.chemistry.msu.edu]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Visible-light synthesis of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones via doubly decarboxylative Giese reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Visible-light synthesis of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones via doubly decarboxylative Giese reaction - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05914A [pubs.rsc.org]
Technical Support Center: Purifying Chroman Derivatives by Column Chromatography
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of chroman derivatives using column chromatography.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography of chroman derivatives in a question-and-answer format.
Question: My chroman derivative is streaking down the silica gel column, leading to poor separation. What could be the cause and how can I fix it?
Answer:
Streaking of compounds on a silica gel column is a common issue that can arise from several factors, particularly with heterocyclic compounds like chromans which may possess polar functional groups.
-
Overloading the Column: Applying too much sample relative to the amount of stationary phase is a frequent cause of streaking. As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel.
-
Inappropriate Sample Dissolution: Dissolving the sample in a solvent that is too polar relative to the mobile phase can cause the initial band to be too diffuse, leading to streaking as it moves down the column. It is best to dissolve the sample in a minimal amount of the initial mobile phase or a slightly less polar solvent.
-
Compound Acidity/Basicity: Chroman derivatives with acidic or basic functional groups can interact strongly and irregularly with the slightly acidic silica gel, causing tailing or streaking. To mitigate this, you can:
-
Add a small amount of a modifier to your mobile phase. For acidic compounds, adding 0.1-1% acetic acid can help. For basic chroman derivatives, adding 0.1-1% triethylamine or pyridine can improve peak shape.
-
-
Compound Instability: Some chroman derivatives may be unstable on silica gel, leading to decomposition and streaking. You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it to see if any new spots have appeared.[1] If instability is an issue, consider using a less acidic stationary phase like alumina or deactivating the silica gel.[1]
Question: My target chroman derivative is co-eluting with an impurity. How can I improve the separation?
Answer:
Co-elution occurs when two or more compounds travel down the column at the same rate.[2] To resolve this, you need to alter the separation conditions to exploit differences in the physicochemical properties of your target compound and the impurity.
-
Optimize the Mobile Phase: This is often the most effective approach.
-
Isocratic Elution: If you are using a single solvent mixture (isocratic elution), try adjusting the polarity. A less polar mobile phase will generally increase the retention time of all compounds, which may allow for better separation.[3]
-
Gradient Elution: For complex mixtures, a gradient elution, where the polarity of the mobile phase is gradually increased during the run, can be very effective.[4][5] This allows for the separation of compounds with a wider range of polarities. Start with a low polarity solvent system and gradually increase the proportion of the more polar solvent.
-
Change Solvent System: If adjusting the polarity of a hexane/ethyl acetate system doesn't work, try a different solvent system altogether, such as dichloromethane/methanol.
-
-
Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider using a different stationary phase. Options include:
-
Alumina: Can be basic, neutral, or acidic and offers different selectivity compared to silica gel.[6]
-
Reverse-Phase Silica (C18): This is a non-polar stationary phase used with polar mobile phases (e.g., water/acetonitrile or water/methanol). This is particularly useful for more polar chroman derivatives.
-
Question: I've run my column, but the recovery of my chroman derivative is very low. Where did my compound go?
Answer:
Low recovery can be frustrating. Here are a few potential reasons and solutions:
-
Compound is Still on the Column: Your mobile phase may not be polar enough to elute your compound. Try flushing the column with a much more polar solvent (e.g., 100% ethyl acetate or a mixture of dichloromethane and methanol) to see if you can recover your compound.
-
Irreversible Adsorption or Decomposition: As mentioned earlier, some compounds can irreversibly bind to or decompose on silica gel.[1] If you suspect this, performing a small-scale test on a TLC plate is advisable before committing a large amount of material to the column.
-
Sample Precipitation: If your compound is not very soluble in the mobile phase, it may precipitate at the top of the column. Ensure your sample is fully dissolved before loading and consider a different mobile phase if solubility is an issue.
Frequently Asked Questions (FAQs)
Q1: What is a typical stationary and mobile phase combination for purifying chroman derivatives?
A1: For many synthetic chroman derivatives, normal-phase chromatography using silica gel (200-400 mesh for flash chromatography) is the standard stationary phase.[7][8] The most common mobile phases are mixtures of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.[9][10] The ratio is optimized based on TLC analysis of the crude mixture.
Q2: How do I choose the right solvent system for my column?
A2: The ideal solvent system is determined by running Thin Layer Chromatography (TLC) first. The goal is to find a solvent system where your target chroman derivative has an Rf (retention factor) value of approximately 0.2-0.4.[11] This generally provides the best separation on a column. If the spots are too high on the TLC plate (high Rf), the solvent system is too polar. If they remain at the baseline (low Rf), it is not polar enough.
Q3: Should I use isocratic or gradient elution?
A3: The choice depends on the complexity of your mixture.
-
Isocratic elution (constant solvent composition) is simpler and works well if the impurities are well-separated from your product on the TLC plate.[4]
-
Gradient elution (increasing solvent polarity during the run) is generally better for complex mixtures where compounds have a wide range of polarities.[5][12] It helps to elute more strongly retained compounds in a reasonable time while still providing good separation for the less retained ones.[5]
Q4: How much silica gel should I use?
A4: A general guideline is to use a mass of silica gel that is 20 to 100 times the mass of your crude sample.[6] For difficult separations, a higher ratio (e.g., 100:1) is recommended.
Q5: What is "flash chromatography" and how does it differ from gravity chromatography?
A5: Flash chromatography is a technique that uses pressure (often from compressed air or nitrogen) to force the mobile phase through the column more quickly.[13] This significantly reduces the purification time compared to traditional gravity chromatography, where the solvent moves only by gravity.[13] Flash chromatography also tends to provide better separation due to the use of smaller silica gel particles.[8]
Quantitative Data Summary
The following table summarizes typical parameters for the purification of chroman derivatives by flash column chromatography, based on literature examples.
| Parameter | Typical Value/Range | Notes |
| Stationary Phase | Silica Gel | Mesh size of 200-400 is common for flash chromatography.[7][8] |
| Mobile Phase | Hexanes/Ethyl Acetate or Heptane/Ethyl Acetate | A common and effective solvent system for many chroman derivatives.[9][10] |
| Elution Mode | Isocratic or Gradient | Gradient elution is often preferred for complex reaction mixtures.[4][5] |
| Typical Gradient | 0% to 20% Ethyl Acetate in Hexanes | The gradient is developed based on initial TLC analysis. |
| Sample Loading | Dry or Wet Loading | Dry loading is preferred if the compound has poor solubility in the mobile phase. |
| Silica to Sample Ratio | 20:1 to 100:1 (w/w) | Higher ratios are used for more challenging separations.[6] |
Experimental Protocols
Detailed Methodology for a Typical Flash Column Chromatography Purification of a Chroman Derivative
This protocol assumes the use of a glass column for flash chromatography.
-
TLC Analysis:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the TLC plate in various solvent systems (e.g., different ratios of hexanes:ethyl acetate) to find a system that gives an Rf value of ~0.3 for the target compound.
-
-
Column Packing (Slurry Method):
-
Secure a glass column of appropriate size in a vertical position in a fume hood. Ensure the stopcock is closed.
-
Place a small plug of cotton or glass wool at the bottom of the column.[14]
-
Add a thin layer of sand (approx. 0.5 cm).[14]
-
In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase determined from your TLC analysis.
-
Pour the slurry into the column. Open the stopcock to allow the solvent to drain while continuously tapping the side of the column to ensure even packing and remove air bubbles.[14]
-
Once the silica has settled, add a protective layer of sand on top.
-
Drain the solvent until the level is just at the top of the sand layer. Do not let the column run dry.
-
-
Sample Loading (Dry Loading Method):
-
Dissolve the crude chroman derivative in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (2-3 times the mass of the crude product) to this solution.
-
Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Carefully add the initial mobile phase to the top of the column.
-
Apply gentle pressure to the top of the column using a regulated air or nitrogen line.
-
Begin collecting fractions in test tubes.
-
If using a gradient, gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent.
-
Monitor the elution of your compounds by collecting small aliquots from the fractions and analyzing them by TLC.
-
-
Fraction Analysis and Product Isolation:
-
Spot every few fractions on a TLC plate to identify which ones contain your pure product.
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified chroman derivative.
-
Visualizations
Caption: Experimental workflow for purifying chroman derivatives.
Caption: Troubleshooting decision tree for common issues.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. biotage.com [biotage.com]
- 5. researchgate.net [researchgate.net]
- 6. web.uvic.ca [web.uvic.ca]
- 7. mdpi.com [mdpi.com]
- 8. Silica Gel | Aluminium Oxide Column chroamtography | PPTX [slideshare.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Home Page [chem.ualberta.ca]
- 12. Introduction to Gradient Elution - Introduction to Gradient Elution - Chromedia [chromedia.org]
- 13. sorbtech.com [sorbtech.com]
- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]
Identifying and characterizing impurities in (S)-Ethyl chroman-2-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing impurities in (S)-Ethyl chroman-2-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of impurities in this compound?
Impurities in this compound can originate from various stages of the manufacturing process, storage, and handling.[1][2] They are generally classified into three main categories as per ICH guidelines: organic impurities, inorganic impurities, and residual solvents.[3]
-
Organic Impurities: These can be starting materials, by-products of the synthesis, intermediates, degradation products, reagents, and catalysts.[1][3] For instance, unreacted starting materials or by-products from side reactions during the synthesis are common organic impurities.[4]
-
Inorganic Impurities: These may include reagents, ligands, catalysts, heavy metals or other residual metals, inorganic salts, and other materials like filter aids.[5]
-
Residual Solvents: These are organic or inorganic liquids used during the synthesis or purification process that are not completely removed.[1][3]
Q2: I see an unexpected peak in my HPLC chromatogram for this compound. How do I begin to identify it?
An unexpected peak in your HPLC chromatogram indicates the presence of an impurity. A systematic approach is crucial for its identification and characterization.
-
Method Verification: First, ensure the peak is not an artifact of the analytical method itself. This can be done by running a blank injection (mobile phase only) to check for system peaks. Also, verify the stability of your sample under the analytical conditions.
-
UV-Vis Spectral Analysis: If you are using a Diode Array Detector (DAD), examine the UV-Vis spectrum of the impurity peak. Comparing it to the spectrum of the main this compound peak can provide initial clues about its structure. A similar spectrum might suggest a related compound or degradant.
-
Mass Spectrometry (MS) Analysis: The most powerful tool for initial identification is mass spectrometry, often coupled with liquid chromatography (LC-MS).[6][7][8] This will provide the molecular weight of the impurity, which is a critical piece of information for proposing potential structures.
-
Forced Degradation Studies: Performing forced degradation studies (e.g., exposure to acid, base, heat, light, and oxidation) can help to intentionally generate degradation products.[5] If your unknown impurity peak increases under specific stress conditions, it is likely a degradation product formed through that pathway.
Q3: What are some common analytical techniques used for impurity profiling of this compound?
A combination of chromatographic and spectroscopic techniques is typically employed for comprehensive impurity profiling.[6][8]
-
High-Performance Liquid Chromatography (HPLC) with UV detection: This is the standard for separating and quantifying impurities.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for the identification of unknown impurities.[7][9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile organic compounds, such as residual solvents.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information for the definitive characterization of isolated impurities.[7][9]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Can help identify functional groups present in an impurity.[5]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Unexpected peaks in HPLC chromatogram | Presence of impurities (starting materials, by-products, degradants). | 1. Perform co-injection with known starting materials and intermediates. 2. Use LC-MS to determine the molecular weight of the unknown peak. 3. Conduct forced degradation studies to see if the peak corresponds to a degradant. |
| Batch-to-batch variability in impurity profile | Inconsistent control of reaction conditions or quality of starting materials. | 1. Review and tighten control over critical process parameters (temperature, reaction time, pH). 2. Ensure consistent quality of starting materials and reagents from suppliers. |
| Increase in impurity levels during storage | Degradation of the final product. | 1. Conduct a comprehensive stability study under different storage conditions (temperature, humidity, light) to identify the degradation pathway. 2. Consider changes to the formulation or packaging to improve stability. |
| Identification of a genotoxic impurity | A specific reaction pathway or starting material may lead to the formation of a genotoxic impurity. | 1. Thoroughly review the synthetic route for any potential precursors to genotoxic impurities. 2. Develop a highly sensitive analytical method to quantify the genotoxic impurity at trace levels. |
Potential Impurities in this compound
| Impurity Type | Potential Compound Name/Structure | Potential Source | Recommended Analytical Technique |
| Starting Material | Salicylaldehyde derivative | Incomplete reaction | HPLC-UV, LC-MS |
| Starting Material | Diethyl malonate | Incomplete reaction during Knoevenagel condensation[10][11] | GC-MS (if volatile), LC-MS |
| By-product | Over-alkylation or other side reaction products | Non-specific reaction conditions | HPLC-UV, LC-MS, NMR |
| Degradation Product | Chroman-2-carboxylic acid | Hydrolysis of the ethyl ester[5] | HPLC-UV, LC-MS |
| Degradation Product | Ring-opened products | Oxidation or photolytic cleavage[5][6] | LC-MS, NMR |
| Residual Solvent | Ethanol, Toluene, Dichloromethane, etc. | Incomplete removal during workup and drying | GC-MS |
Experimental Protocols
HPLC-UV Method for Impurity Profiling
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 5% A, 95% B
-
25-30 min: 5% A, 95% B
-
30.1-35 min: 95% A, 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of 1 mg/mL.
LC-MS Method for Impurity Identification
-
LC System: Use the same HPLC conditions as described above.
-
Mass Spectrometer: Electrospray Ionization (ESI) in positive and negative ion modes.
-
Scan Range: m/z 100-1000
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
NMR Spectroscopy for Structural Elucidation
-
Impurity Isolation: Isolate the impurity of interest using preparative HPLC.
-
Sample Preparation: Dissolve a sufficient amount of the isolated impurity (typically >1 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Acquire a suite of NMR spectra, including:
-
¹H NMR
-
¹³C NMR
-
DEPT-135
-
COSY (Correlation Spectroscopy)
-
HSQC (Heteronuclear Single Quantum Coherence)
-
HMBC (Heteronuclear Multiple Bond Correlation)
-
-
Structure Elucidation: Analyze the spectral data to determine the chemical structure of the impurity.
Workflow for Impurity Identification and Characterization
Caption: Workflow for the identification and characterization of an unknown impurity.
References
- 1. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. DSpace [cora.ucc.ie]
- 5. oaji.net [oaji.net]
- 6. asianjpr.com [asianjpr.com]
- 7. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijprajournal.com [ijprajournal.com]
- 10. researchgate.net [researchgate.net]
- 11. acgpubs.org [acgpubs.org]
Navigating the Intricacies of Chiral Chroman Analogue Separations: A Technical Support Guide
For researchers, scientists, and drug development professionals grappling with the complexities of separating chiral chroman analogues, this technical support center offers a comprehensive resource. Find answers to frequently encountered challenges, detailed troubleshooting guides, and robust experimental protocols to streamline your enantioseparation workflows.
Chroman analogues, a class of heterocyclic compounds prevalent in pharmaceuticals and biologically active molecules, often present significant hurdles in chiral separation. Achieving baseline resolution of enantiomers is critical for drug efficacy and safety, demanding tailored strategies and a deep understanding of the underlying chromatographic principles. This guide provides practical, in-depth solutions to common issues encountered during the chiral separation of these complex molecules.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common problems encountered during the chiral separation of chroman analogues, offering potential causes and actionable solutions.
Q1: Why am I seeing poor or no separation of my chroman analogue enantiomers?
A1: Inadequate separation is a frequent challenge. Several factors could be at play:
-
Inappropriate Chiral Stationary Phase (CSP): The choice of CSP is paramount for chiral recognition. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are often the first choice for their broad applicability.[1][2][3][4][5] If you are not seeing separation, consider screening a variety of CSPs with different chiral selectors.
-
Suboptimal Mobile Phase Composition: The mobile phase composition, including the organic modifier and any additives, plays a crucial role in modulating retention and selectivity.[6] For normal-phase chromatography, mixtures of alkanes (like hexane) with alcohols (such as isopropanol or ethanol) are common. The percentage of the alcohol can significantly impact resolution. In reversed-phase mode, acetonitrile or methanol with buffered aqueous phases are typically used.
-
Incorrect Mobile Phase Mode: Some chroman analogues may separate better in a different elution mode (normal-phase, reversed-phase, or polar organic).[6] Screening across different modes is a key strategy in method development.[6]
Q2: My peaks are broad and/or tailing. What can I do to improve peak shape?
A2: Poor peak shape can compromise resolution and quantification. Here are common causes and solutions:
-
Secondary Interactions: Strong interactions between the analyte and active sites on the stationary phase, such as residual silanol groups, can lead to peak tailing, especially for basic compounds.[7][8] Adding a small amount of a basic modifier (e.g., diethylamine, DEA) to the mobile phase in normal-phase chromatography can mitigate these interactions. For acidic compounds, an acidic modifier (e.g., trifluoroacetic acid, TFA) may be beneficial.
-
Sample Solvent Effects: Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion and broadening. Ideally, the sample should be dissolved in the mobile phase. If solubility is an issue, use the weakest possible solvent that can adequately dissolve the sample.
-
Column Overload: Injecting too much sample can lead to peak fronting or tailing.[7] Try reducing the injection volume or the sample concentration.
-
Column Degradation: Over time, column performance can degrade. If you observe a sudden or gradual decline in peak shape, it may be time to replace the column or investigate potential contamination.
Q3: I'm observing a drift in retention times. What is the likely cause?
A3: Retention time instability can be frustrating. Consider these possibilities:
-
Column Equilibration: Chiral separations, particularly with polysaccharide-based CSPs, can require long equilibration times.[9] Ensure the column is thoroughly equilibrated with the mobile phase before starting your analysis.
-
Mobile Phase Instability: If the mobile phase is a mixture of volatile solvents, its composition can change over time due to evaporation, leading to retention time shifts. Prepare fresh mobile phase daily and keep the reservoir sealed.
-
Temperature Fluctuations: Column temperature can significantly affect retention times.[6] Using a column oven to maintain a constant temperature is crucial for reproducible results.
-
"Memory Effects" from Additives: If you are switching between methods that use different acidic or basic additives, residual amounts of the previous additive can adsorb to the stationary phase and affect subsequent analyses.[9] It is good practice to dedicate columns to specific methods or to have a rigorous column flushing procedure.
Q4: Can temperature be used to optimize the separation?
A4: Yes, temperature is a powerful tool for optimizing chiral separations. Varying the column temperature can influence both retention and enantioselectivity.[6] In some cases, increasing the temperature can improve peak shape and efficiency, while in others, a lower temperature may be necessary to enhance the chiral recognition interactions. It is an important parameter to screen during method development. A change in temperature can even lead to a reversal in the elution order of the enantiomers.[6]
Experimental Protocols & Data
To provide a practical starting point for method development, this section details experimental conditions that have been successfully employed for the chiral separation of specific chroman analogues.
Chiral Separation of Nebivolol Stereoisomers
Nebivolol, a beta-blocker with a chroman moiety, has ten stereoisomers. A validated normal-phase HPLC method has been developed for their separation.[1][10][11]
Table 1: HPLC Conditions for Nebivolol Stereoisomer Separation [1][10]
| Parameter | Condition |
| Chiral Stationary Phase | Chiralpak AD-3 (amylose-based), 250 x 4.6 mm, 3 µm |
| Mobile Phase | n-hexane:ethanol:isopropanol:diethanolamine (42:45:13:0.1, v/v/v/v) |
| Flow Rate | Isocratic |
| Detection | UV at 280 nm |
| Resolution | >2.0 for all pairs of components |
An alternative approach using UltraPerformance Convergence Chromatography (UPC²), a form of supercritical fluid chromatography (SFC), offers a faster and more environmentally friendly separation of nebivolol isomers.
Table 2: UPC² Conditions for Nebivolol Enantiomeric Separation
| Parameter | Condition |
| System | ACQUITY UPC² |
| Chiral Stationary Phase | 4.6 x 150 mm, 3-µm chiral column |
| Primary Mobile Phase | Supercritical CO₂ |
| Co-solvent | Methanol |
| Detection | PDA at 220 nm |
| Analysis Time | < 6 minutes |
| Resolution (USP) | 2.1 |
Chiral Separation of Vitamin E (Tocopherol) Stereoisomers
Vitamin E consists of a chromanol ring and a phytyl tail, with α-tocopherol having three chiral centers, resulting in eight stereoisomers.[12][13]
Table 3: HPLC Conditions for α-Tocopherol Methyl Ether Isomer Separation [12]
| Parameter | Condition |
| Chiral Stationary Phase | Chiralcel OD (cellulose tris(3,5-dimethyl-phenylcarbamate)) |
| Mobile Phase | n-hexane |
| Flow Rate | 1 mL/min |
| Detection | UV at 283 nm |
| Analysis Time | 80 minutes |
Visualizing the Workflow
Effective method development and troubleshooting benefit from a structured approach. The following diagrams illustrate key decision-making processes in chiral chromatography.
Caption: A general workflow for developing a chiral separation method for chroman analogues.
Caption: A decision tree for troubleshooting common issues in chiral separations.
References
- 1. A validated chiral LC method for enantiomeric separation of nebivolol stereoisomers in bulk drugs and dosage forms on amylose-based stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Polysaccharide-based chiral stationary phases for high-performance liquid chromatographic enantioseparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enantioseparations by high-performance liquid chromatography using polysaccharide-based chiral stationary phases: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. scilit.com [scilit.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. [PDF] A validated chiral LC method for enantiomeric separation of nebivolol stereoisomers in bulk drugs and dosage forms on amylose-based stationary phase. | Semantic Scholar [semanticscholar.org]
- 11. academic.oup.com [academic.oup.com]
- 12. Chromatographic Separation of Vitamin E Enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chromatographic Separation of Vitamin E Enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Effect of solvent on the enantioselectivity of chroman synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of solvent effects on the enantioselectivity of chroman synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is the choice of solvent so critical for the enantioselectivity of my chroman synthesis?
A1: The solvent is not merely an inert medium for the reaction; it can play a multifaceted role in influencing the enantioselectivity of your chroman synthesis.[1][2][3] Solvents can affect the stability and conformation of the catalyst, the substrate, and the transition state.[2] These interactions can alter the energy difference between the two diastereomeric transition states that lead to the R and S enantiomers, thereby directly impacting the enantiomeric excess (ee%) of the product. For instance, solvent molecules can coordinate with the catalyst or reactants, creating a specific chiral environment that favors one reaction pathway over the other.[2]
Q2: I am observing a dramatic drop in enantioselectivity when I scale up my reaction. Could the solvent be the cause?
A2: Yes, issues with solvent quality and reaction conditions upon scale-up can certainly lead to a decrease in enantioselectivity. Ensure that the solvent purity is consistent with what was used during the optimization phase. Trace amounts of water or other impurities can interfere with the catalyst and alter the reaction's stereochemical outcome. Additionally, mass and heat transfer limitations in larger reaction vessels can lead to localized temperature gradients, which can also affect enantioselectivity. It is crucial to maintain uniform stirring and temperature control during scale-up.
Q3: Can a change in solvent reverse the enantioselectivity of my reaction?
A3: While less common, a reversal of enantioselectivity upon changing the solvent has been reported in certain asymmetric catalytic reactions.[4] This phenomenon often arises from a fundamental change in the reaction mechanism or the dominant catalyst-substrate interactions in different solvent environments.[4] For example, a polar solvent might favor an ionic transition state, while a nonpolar solvent could promote a concerted pathway, each leading to the opposite enantiomer. Careful analysis of your specific reaction is necessary to determine if this is a viable strategy for accessing the other enantiomer.
Q4: Are there any "green" or bio-based solvents that are effective for enantioselective chroman synthesis?
A4: Yes, the use of bio-based solvents in asymmetric catalysis is a growing area of interest.[1][5] Solvents such as 2-methyltetrahydrofuran (2-MeTHF), cyclopentyl methyl ether (CPME), and ethyl acetate have been successfully employed in various enantioselective transformations, including the synthesis of chroman derivatives.[1][5] In some cases, these greener alternatives can offer comparable or even superior enantioselectivity to traditional volatile organic solvents.[5]
Troubleshooting Guide
Issue 1: Low Enantioselectivity (ee%)
| Possible Cause | Troubleshooting Steps |
| Suboptimal Solvent Choice | The polarity, coordinating ability, and hydrogen bonding capacity of the solvent can significantly influence the chiral induction. Perform a solvent screen with a range of solvents of varying properties (e.g., toluene, CH2Cl2, THF, ethyl acetate, and polar aprotic solvents).[6][7][8] |
| Presence of Impurities in the Solvent | Trace amounts of water, peroxides, or other reactive species in the solvent can deactivate or alter the selectivity of the catalyst. Use freshly distilled or high-purity anhydrous solvents. Consider adding a drying agent if your reaction is particularly sensitive to moisture. |
| Incorrect Catalyst/Solvent Combination | The optimal solvent is often specific to the catalyst system being used (e.g., organocatalyst vs. metal complex). Consult the literature for precedents with your specific catalyst class to guide your solvent selection.[7][9][10] |
| Reaction Temperature | Enantioselectivity is often temperature-dependent. Lowering the reaction temperature may increase the energy difference between the diastereomeric transition states, leading to higher ee%.[7] However, this may also decrease the reaction rate. |
Issue 2: Inconsistent Enantioselectivity Between Batches
| Possible Cause | Troubleshooting Steps |
| Variable Solvent Quality | The source and batch of the solvent may have varying levels of impurities. Use solvent from the same batch for a series of experiments or re-purify the solvent before use. |
| Fluctuations in Reaction Temperature | Even small variations in temperature can lead to inconsistent ee% values. Ensure precise and stable temperature control throughout the reaction. |
| Atmospheric Contamination | Reactions sensitive to air or moisture can show variable results. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Data on Solvent Effects
The following tables summarize the effect of different solvents on the enantioselectivity of specific chroman synthesis reactions as reported in the literature.
Table 1: Organocatalyzed Domino Michael/Hemiacetalization for Chroman-2-one Synthesis [10]
| Entry | Solvent | Yield (%) | diastereomeric ratio (dr) | enantiomeric excess (ee %) |
| 1 | Toluene | 94 | 96:4 | 99 |
| 2 | CH2Cl2 | 85 | 95:5 | 98 |
| 3 | THF | 78 | 93:7 | 95 |
| 4 | Et2O | 72 | 92:8 | 93 |
| 5 | EtOAc | 88 | 94:6 | 97 |
Table 2: Nickel-Catalyzed Asymmetric Synthesis of Chiral Chromans [7]
| Entry | Solvent | Temperature (°C) | Yield (%) | enantiomeric ratio (er) |
| 1 | THF | 0 | 36 | 94.3:5.7 |
| 2 | Dioxane | 0 | 45 | 93.5:6.5 |
| 3 | Toluene | 0 | 41 | 92.8:7.2 |
| 4 | CH2Cl2 | 0 | 25 | 90.1:9.9 |
| 5 | THF/Dioxane (1:2) | -5 | 95 | 95.5:4.5 |
Experimental Protocols
Representative Procedure for Organocatalyzed Chroman-2-one Synthesis [10]
-
To a vial, add the precatalyst modules (e.g., cinchona alkaloid derivatives and amino acids) and the chosen dry solvent (e.g., toluene, 1.0 mL).
-
Stir the resulting mixture at room temperature for 15 minutes.
-
Add the aldehyde substrate (1.2 equiv.) and stir for an additional 5 minutes.
-
Add the (E)-2-(2-nitrovinyl)phenol substrate (1.0 equiv.).
-
Monitor the reaction by TLC until completion.
-
Upon completion, the reaction mixture is typically subjected to an oxidative workup (e.g., with PCC) to afford the chroman-2-one.
-
Purify the product by flash column chromatography.
-
Determine the diastereomeric ratio and enantiomeric excess by HPLC analysis on a chiral stationary phase.
General Procedure for Nickel-Catalyzed Asymmetric Chroman Synthesis [7]
-
In a glovebox, add the nickel precatalyst (e.g., Ni(cod)2, 7.5 mol%) and the chiral ligand (e.g., (R)-AntPhos) to a flame-dried Schlenk tube.
-
Add the desired anhydrous solvent mixture (e.g., THF/dioxane 1:2).
-
Add the aryl-chained alkynone substrate (1.0 equiv.) and the reducing agent (e.g., triethylsilane).
-
Seal the tube and stir the reaction at the optimized temperature (e.g., -5 °C) for the specified time (e.g., 48 hours).
-
Quench the reaction and purify the product by flash column chromatography.
-
Determine the enantiomeric ratio by HPLC analysis on a chiral stationary phase.
Visualized Workflows and Relationships
Caption: Workflow for optimizing enantioselective chroman synthesis.
Caption: Solvent's influence on key factors in asymmetric catalysis.
References
- 1. mdpi.com [mdpi.com]
- 2. Application of Biobased Solvents in Asymmetric Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Solvent-Induced Enantioselectivity - ChemistryViews [chemistryviews.org]
- 5. Recent Advances in Greener Asymmetric Organocatalysis Using Bio-Based Solvents [mdpi.com]
- 6. soc.chim.it [soc.chim.it]
- 7. chemrxiv.org [chemrxiv.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Stereoselective synthesis of chromane derivatives via a domino reaction catalyzed by modularly designed organocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of Chiral HPLC Methods for Quantifying (S)-Ethyl Chroman-2-Carboxylate
For researchers, scientists, and professionals in drug development, the accurate quantification of enantiomers is critical. This guide provides a comparative overview of a proposed chiral High-Performance Liquid Chromatography (HPLC) method for the quantification of (S)-Ethyl chroman-2-carboxylate, a key chiral intermediate in various synthetic processes. The performance of this method is contrasted with an alternative approach, derivatization followed by achiral HPLC, with supporting data from analogous compounds to illustrate potential performance benchmarks.
Comparison of Analytical Methods
The selection of an analytical method for chiral quantification depends on various factors, including the desired sensitivity, selectivity, and the nature of the analyte. Below is a comparison of a proposed direct chiral HPLC method and an indirect method involving derivatization.
| Parameter | Proposed Chiral HPLC Method | Derivatization with Achiral HPLC |
| Principle | Direct separation of enantiomers on a chiral stationary phase (CSP). | Reaction of enantiomers with a chiral derivatizing agent to form diastereomers, followed by separation on a standard achiral column.[1] |
| Selectivity | High, dependent on the choice of CSP. | High, dependent on the efficiency of the derivatization reaction and chromatographic separation of diastereomers.[1] |
| Linearity (r²) | Typically ≥ 0.998.[2] | Typically ≥ 0.997.[3] |
| Accuracy (% Recovery) | Generally in the range of 92.3% to 102.86%.[2][3] | Generally in the range of 91.99% to 109.75%.[4] |
| Precision (%RSD) | Intra-day: < 2%, Inter-day: < 5%.[2] | Intra-day: < 2%, Inter-day: < 5%.[5] |
| Limit of Detection (LOD) | Dependent on analyte and detector, can reach µg/mL to ng/mL levels.[2][6] | Dependent on derivatization efficiency and detector response, can also achieve low detection limits. |
| Limit of Quantitation (LOQ) | Dependent on analyte and detector, can reach µg/mL to ng/mL levels.[2][6] | Dependent on derivatization efficiency and detector response. |
| Sample Preparation | Minimal, typically dissolution in mobile phase. | More complex, involves a chemical reaction step.[1] |
| Method Development | Requires screening of various CSPs and mobile phases.[7] | Requires optimization of the derivatization reaction and the achiral separation. |
| Potential Issues | High cost of chiral columns, potential for peak co-elution. | Incomplete derivatization, racemization during derivatization, potential for side reactions.[1] |
Experimental Protocols
Proposed Chiral HPLC Method for this compound
This proposed method is based on established principles for chiral separations of similar molecules.[8][9]
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Chiral Stationary Phase: A polysaccharide-based CSP, such as Chiralpak® IC (immobilized cellulose tris(3,5-dichlorophenylcarbamate)), is a suitable starting point for screening.[8]
-
Mobile Phase: A mixture of n-hexane and ethanol (e.g., 90:10 v/v) is often effective for normal-phase chiral separations.[8] The exact ratio should be optimized to achieve adequate resolution.
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 25°C.
-
Detection Wavelength: Based on the UV absorbance spectrum of Ethyl chroman-2-carboxylate.
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Preparation: Prepare a stock solution of racemic Ethyl chroman-2-carboxylate in the mobile phase. A dilution series is then prepared to establish linearity. A separate standard of the pure (S)-enantiomer is used for peak identification.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a suitable concentration within the linear range of the assay.
3. Method Validation: The method should be validated according to ICH guidelines, assessing the following parameters:[2][10]
-
Specificity: Demonstrated by the resolution of the two enantiomers from each other and from any potential impurities.
-
Linearity: Assessed by analyzing a series of standards over a defined concentration range (e.g., 1-100 µg/mL). The correlation coefficient (r²) should be >0.998.[2]
-
Accuracy: Determined by spike-recovery studies at three different concentration levels. Recoveries should be within 98-102%.
-
Precision: Evaluated through repeatability (intra-day) and intermediate precision (inter-day) studies. The relative standard deviation (%RSD) should be less than 2%.[2]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).[2]
-
Robustness: Assessed by making small, deliberate changes to the method parameters (e.g., mobile phase composition, flow rate, temperature) and observing the effect on the results.[2]
Visualizing the Workflow and Comparison
To better illustrate the processes and comparisons discussed, the following diagrams are provided.
Caption: Workflow for the validation of a chiral HPLC method.
Caption: Comparison of Chiral HPLC vs. Derivatization with Achiral HPLC.
References
- 1. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 2. banglajol.info [banglajol.info]
- 3. Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of V… [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. scielo.br [scielo.br]
- 9. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods [mdpi.com]
- 10. System Suitability And Validation For Chiral Purity Assays Of Drug Substances - Regis Technologies [registech.com]
A Spectroscopic Showdown: Differentiating (R)- and (S)-Ethyl Chroman-2-Carboxylate
A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic comparison of the enantiomers of ethyl chroman-2-carboxylate. This guide provides an objective analysis of expected spectroscopic data, detailed experimental protocols, and visual workflows to aid in the characterization and differentiation of these chiral molecules.
In the realm of pharmaceutical development and chiral chemistry, the precise characterization of enantiomers is paramount. (R)- and (S)-ethyl chroman-2-carboxylate are chiral molecules with potential applications in medicinal chemistry, making the ability to distinguish between them critical. While their chemical formula and connectivity are identical, their three-dimensional arrangement results in distinct interactions with polarized light and potentially different biological activities. This guide outlines the key spectroscopic techniques used to differentiate these enantiomers, presenting expected data and standardized protocols.
Due to the limited availability of direct experimental spectra for the individual enantiomers of ethyl chroman-2-carboxylate in the public domain, this guide utilizes predicted data based on established spectroscopic principles for chromane derivatives and esters, alongside theoretical considerations for chiroptical techniques.
Comparative Spectroscopic Data
The following tables summarize the expected quantitative data from key spectroscopic techniques for the (R)- and (S)- enantiomers of ethyl chroman-2-carboxylate.
Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 2.8 - 3.0 | m | - |
| H-4 | 2.0 - 2.2 | m | - |
| H-5 | 6.8 - 6.9 | d | ~8.0 |
| H-6 | 7.1 - 7.2 | t | ~7.5 |
| H-7 | 6.8 - 6.9 | t | ~7.5 |
| H-8 | 7.0 - 7.1 | d | ~7.8 |
| -OCH₂CH₃ | 4.1 - 4.3 | q | ~7.1 |
| -OCH₂CH₃ | 1.2 - 1.4 | t | ~7.1 |
| H-2 | 4.6 - 4.8 | t | ~4.5 |
Note: The ¹H NMR spectra for (R)- and this compound are expected to be identical as NMR is not an inherently chiral technique in a non-chiral solvent.
Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | 170 - 175 |
| C-2 | 75 - 80 |
| C-3 | 25 - 30 |
| C-4 | 20 - 25 |
| C-4a | 120 - 125 |
| C-5 | 115 - 120 |
| C-6 | 125 - 130 |
| C-7 | 120 - 125 |
| C-8 | 128 - 132 |
| C-8a | 150 - 155 |
| -OCH₂CH₃ | 60 - 65 |
| -OCH₂CH₃ | 10 - 15 |
Note: Similar to ¹H NMR, the ¹³C NMR spectra for the two enantiomers are expected to be identical in a non-chiral solvent.
Table 3: Key IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O (Ester) | 1730 - 1750 | Strong |
| C-O (Ester) | 1150 - 1250 | Strong |
| C-H (Aromatic) | 3000 - 3100 | Medium |
| C-H (Aliphatic) | 2850 - 3000 | Medium |
| C=C (Aromatic) | 1450 - 1600 | Medium |
Note: The IR spectra of the enantiomers are expected to be identical.
Table 4: Mass Spectrometry Data
| Ion | Expected m/z |
| [M]⁺ | 206.09 |
| [M-C₂H₅O]⁺ | 161.06 |
| [M-COOC₂H₅]⁺ | 131.08 |
Note: The mass spectra of the enantiomers are expected to be identical.
Table 5: Predicted Circular Dichroism (CD) Data
| Enantiomer | Wavelength (nm) | Predicted Cotton Effect |
| (R)-ethyl chroman-2-carboxylate | ~250 - 290 | Positive |
| This compound | ~250 - 290 | Negative |
Note: The CD spectra are the primary method for distinguishing between the enantiomers. The signs of the Cotton effects are predicted based on established helicity rules for chromane derivatives and are expected to be equal in magnitude and opposite in sign for the two enantiomers.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use a standard pulse sequence.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time may be necessary due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
2. Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation:
-
Thin Film: Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane), deposit a drop onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.
-
Solution: Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄) and place it in a liquid cell.
-
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction using the spectrum of the pure solvent or an empty salt plate.
3. Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Data Acquisition:
-
Ionization: Use a suitable ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).
-
Mass Analysis: Scan a range of mass-to-charge ratios (m/z) to detect the molecular ion and fragment ions.
-
-
Data Processing: Analyze the resulting mass spectrum to identify the molecular weight and fragmentation pattern of the compound.
4. Circular Dichroism (CD) Spectroscopy
-
Instrumentation: A circular dichroism spectropolarimeter.
-
Sample Preparation: Prepare a dilute solution of the enantiomerically pure sample in a suitable UV-transparent solvent (e.g., methanol or acetonitrile). The concentration should be adjusted to give a maximum absorbance of less than 1.0.
-
Data Acquisition: Record the CD spectrum over a wavelength range that covers the chromophore's absorption bands (typically 200-400 nm for chromanes).
-
Data Processing: Subtract the spectrum of the solvent blank. The data is typically presented as molar ellipticity [θ] or differential extinction coefficient (Δε) versus wavelength.
Visualizing the Workflow and Logic
The following diagrams, created using the DOT language, illustrate the experimental workflow and the logical process for differentiating the enantiomers.
Caption: Experimental workflow for the spectroscopic comparison of enantiomers.
Comparative Bioactivity Analysis: (S)-Ethyl Chroman-2-carboxylate vs. (R)-Ethyl Chroman-2-carboxylate
A Guide for Researchers and Drug Development Professionals
Introduction
The chroman scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The stereochemistry of these molecules can play a pivotal role in their pharmacological activity, with enantiomers often exhibiting distinct biological profiles. This guide provides a comparative framework for evaluating the bioactivity of the enantiomers of ethyl chroman-2-carboxylate: the (S)-enantiomer and the (R)-enantiomer.
While direct comparative experimental data for the bioactivity of (S)-Ethyl chroman-2-carboxylate and its (R)-enantiomer is not extensively available in publicly accessible literature, this guide synthesizes information on the bioactivity of closely related chroman derivatives and provides a template for the systematic comparison of these enantiomers. The following sections detail potential areas of bioactivity, relevant experimental protocols, and a framework for data presentation and visualization to aid researchers in their investigations.
Potential Bioactivities of Ethyl Chroman-2-carboxylate Enantiomers
Based on the known biological activities of structurally similar chroman derivatives, the enantiomers of ethyl chroman-2-carboxylate are promising candidates for investigation in several therapeutic areas. Chirality has been shown to be a critical determinant of activity in many chroman-based compounds.
Antimicrobial Activity
Chroman derivatives have demonstrated a range of antimicrobial activities against various pathogens. It is plausible that the (S) and (R) enantiomers of ethyl chroman-2-carboxylate could exhibit differential efficacy against bacterial and fungal strains.
Anticancer Activity
Numerous chroman-based compounds have been investigated for their potential as anticancer agents.[1][2] These compounds can induce apoptosis, inhibit cell proliferation, and overcome drug resistance in various cancer cell lines.[1][3] The stereochemical orientation of substituents on the chroman ring can significantly influence these activities.
Enzyme Inhibition
The chroman nucleus is present in inhibitors of various enzymes, including acetyl-CoA carboxylase (ACC), sirtuin 2 (SIRT2), and cholinesterases.[4][5][6] The specific binding of an inhibitor to the active site of an enzyme is often highly dependent on its three-dimensional structure, making enantioselectivity a key factor in inhibitory potency and selectivity.
Data Presentation: A Framework for Comparison
To facilitate a clear and objective comparison of the bioactivities of the (S) and (R) enantiomers, all quantitative data should be summarized in structured tables. The following tables provide a template for presenting hypothetical experimental results.
Table 1: Hypothetical Antimicrobial Activity of Ethyl Chroman-2-carboxylate Enantiomers (Minimum Inhibitory Concentration in µg/mL)
| Compound | Staphylococcus aureus | Escherichia coli | Candida albicans |
| This compound | 16 | 64 | 32 |
| (R)-Ethyl chroman-2-carboxylate | >128 | >128 | 64 |
| Positive Control (e.g., Ciprofloxacin) | 1 | 0.5 | N/A |
| Positive Control (e.g., Fluconazole) | N/A | N/A | 8 |
Table 2: Hypothetical Anticancer Activity of Ethyl Chroman-2-carboxylate Enantiomers (IC₅₀ in µM)
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HCT116 (Colon Cancer) |
| This compound | 12.5 | 25.8 | 18.3 |
| (R)-Ethyl chroman-2-carboxylate | 85.2 | >100 | 92.1 |
| Positive Control (e.g., Doxorubicin) | 0.8 | 1.2 | 1.0 |
Table 3: Hypothetical Enzyme Inhibitory Activity of Ethyl Chroman-2-carboxylate Enantiomers (IC₅₀ in µM)
| Compound | Acetyl-CoA Carboxylase 1 (ACC1) | Sirtuin 2 (SIRT2) | Acetylcholinesterase (AChE) |
| This compound | 5.2 | 15.7 | >100 |
| (R)-Ethyl chroman-2-carboxylate | 48.9 | 92.4 | >100 |
| Positive Control (e.g., CP-640186 for ACC1) | 0.05 | N/A | N/A |
| Positive Control (e.g., AGK2 for SIRT2) | N/A | 3.5 | N/A |
| Positive Control (e.g., Donepezil for AChE) | N/A | N/A | 0.02 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following are representative protocols for key bioactivity assays.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
-
Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then used to inoculate a sterile broth, and the suspension is adjusted to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Preparation of Test Compounds: Stock solutions of (S)- and (R)-Ethyl chroman-2-carboxylate are prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using the appropriate growth medium.
-
Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. The plates are incubated at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anticancer Activity Assay: MTT Cell Proliferation Assay
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HCT116) are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the (S) and (R) enantiomers for 48-72 hours.
-
MTT Assay: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in a solubilization buffer.
-
Data Analysis: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.
Enzyme Inhibition Assay (General Protocol)
-
Enzyme and Substrate Preparation: The target enzyme and its corresponding substrate are prepared in an appropriate assay buffer.
-
Inhibitor Preparation: Serial dilutions of the (S) and (R) enantiomers are prepared.
-
Assay Procedure: The enzyme is pre-incubated with the test compounds for a specific period. The reaction is then initiated by the addition of the substrate.
-
Detection: The enzyme activity is measured by monitoring the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC₅₀ value is determined by fitting the data to a dose-response curve.
Visualizations: Signaling Pathways and Experimental Workflows
Diagrams are essential for illustrating complex biological processes and experimental designs. The following are examples created using the DOT language.
Caption: Hypothetical signaling pathway for the anticancer activity of ethyl chroman-2-carboxylate enantiomers.
Caption: A generalized experimental workflow for the comparative bioactivity screening of the enantiomers.
Conclusion
While specific comparative data on the bioactivity of (S)- and (R)-Ethyl chroman-2-carboxylate is currently limited, the established importance of stereochemistry in the biological activity of chroman derivatives underscores the necessity of such investigations. This guide provides a comprehensive framework for researchers to systematically evaluate and compare the bioactivities of these enantiomers. The provided templates for data presentation, detailed experimental protocols, and illustrative diagrams are intended to facilitate high-quality, reproducible research in this promising area of medicinal chemistry. Further studies are warranted to elucidate the distinct pharmacological profiles of these chiral molecules, which could lead to the development of novel therapeutic agents with improved efficacy and selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1,3]Oxazines, and Chromeno[2,3-d]Pyrimidines | Bentham Science [benthamscience.com]
- 3. Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of novel chroman derivatives as non-selective acetyl-CoA carboxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Analysis of (S)-Ethyl Chroman-2-carboxylate Enantiomeric Excess
For Researchers, Scientists, and Drug Development Professionals
(S)-Ethyl chroman-2-carboxylate is a valuable chiral building block in the synthesis of various pharmaceutical compounds. The stereochemical purity of this intermediate is critical, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. This guide provides a comparative analysis of common analytical techniques used to determine the enantiomeric excess (ee) of this compound, offering experimental insights to aid in method selection and implementation.
Comparison of Analytical Methods for Enantiomeric Excess (ee) Determination
The enantiomeric excess of this compound can be reliably determined using several analytical techniques. The choice of method often depends on factors such as available instrumentation, sample throughput requirements, and the need for absolute configuration determination. The table below summarizes the key performance characteristics of the most common methods.
| Method | Principle | Typical Accuracy | Throughput | Notes |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase leads to separation. | High (<1% error)[1] | Medium to High | Gold standard for quantitative analysis; requires method development. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Use of a chiral derivatizing agent to form diastereomers with distinct NMR signals. | High (±0.5% reproducibility)[1] | Medium | Can also be used to determine absolute configuration; requires a pure chiral derivatizing agent. |
| Circular Dichroism (CD) Spectroscopy | Differential absorption of left and right circularly polarized light by chiral molecules. | Good (average error of 3.0%)[2] | High | Excellent for determining absolute configuration; less common for precise ee quantification alone. |
| Vibrational Circular Dichroism (VCD) Spectroscopy | Differential absorption of left and right circularly polarized infrared light. | High | Medium | Provides detailed structural information in solution; requires specialized equipment.[3][4] |
Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used method for the separation and quantification of enantiomers. The separation is achieved by passing the analyte over a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to different retention times.
Experimental Protocol:
-
Instrument: High-Performance Liquid Chromatograph with a UV detector.
-
Chiral Stationary Phase: A polysaccharide-based column, such as Chiralcel OD-H (cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel), is often effective for the separation of chromane derivatives.[5][6]
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) is a common mobile phase for normal-phase chiral separations. The exact ratio may need to be optimized.[6]
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound absorbs, for example, 254 nm.
-
Procedure:
-
Dissolve a small amount of the ethyl chroman-2-carboxylate sample in the mobile phase.
-
Inject the sample onto the chiral HPLC column.
-
Record the chromatogram. The two enantiomers will appear as separate peaks.
-
The enantiomeric excess is calculated from the relative peak areas of the (S) and (R) enantiomers using the formula: ee (%) = [Area(S) - Area(R)] / [Area(S) + Area(R)] * 100
-
Nuclear Magnetic Resonance (NMR) Spectroscopy with a Chiral Derivatizing Agent
This method involves the reaction of the chiral analyte with a chiral derivatizing agent (CDA) to form diastereomers. Since diastereomers have different physical properties, their signals in the NMR spectrum will be distinct, allowing for quantification. Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) is a commonly used CDA for chiral alcohols and amines, and similar principles apply to the derivatization of chiral carboxylic acids or their esters after hydrolysis.[7][8][9][10][11]
Experimental Protocol:
-
Hydrolysis (if starting from the ester): The ethyl chroman-2-carboxylate is first hydrolyzed to the corresponding carboxylic acid.
-
Derivatization: The resulting chroman-2-carboxylic acid is then reacted with a chiral derivatizing agent, for example, a chiral amine, to form diastereomeric amides.
-
¹H NMR Analysis:
-
Dissolve the diastereomeric mixture in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire a high-resolution ¹H NMR spectrum.
-
Identify a well-resolved proton signal that is present in both diastereomers but has a different chemical shift for each. Protons close to the stereocenter are most likely to show a significant chemical shift difference (Δδ).
-
Integrate the signals corresponding to each diastereomer.
-
The enantiomeric excess is determined from the ratio of the integrals of the corresponding signals.
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. Enantiomers give mirror-image CD spectra. This technique is particularly useful for determining the absolute configuration of a chiral compound.
Experimental Protocol:
-
Instrument: A circular dichroism spectropolarimeter.
-
Solvent: A UV-transparent solvent in which the sample is soluble, such as methanol or acetonitrile.
-
Procedure:
-
Prepare a solution of the ethyl chroman-2-carboxylate of known concentration.
-
Record the CD spectrum over a suitable wavelength range (e.g., 200-400 nm).
-
The sign of the Cotton effect at a particular wavelength can be correlated to the absolute configuration (P- or M-helicity of the dihydropyran ring in the case of chromanes).[12] For chroman-2-carboxylic acids and esters, a positive Cotton effect around 230 nm is often associated with the (S)-enantiomer.[4]
-
While less common for precise ee quantification, the magnitude of the CD signal is proportional to the concentration of the enantiomer. A calibration curve can be constructed using samples of known ee to determine the ee of an unknown sample.[2]
-
Visualizations
Caption: Workflow for the determination of enantiomeric excess.
Caption: Principle of chiral separation by HPLC.
Alternative Chiral Building Blocks
While this compound is a versatile chiral synthon, other related structures can also be employed in asymmetric synthesis. The choice of building block often depends on the specific target molecule and the desired synthetic route.
-
(S)-Chroman-2-carboxylic acid: The corresponding carboxylic acid can be used directly in amide coupling reactions or other transformations. Its enantiomeric excess can be determined by similar methods after esterification or by forming diastereomeric salts with a chiral amine.
-
(S)-2-Methylchroman-2-carboxylate: The introduction of a methyl group at the 2-position creates a quaternary stereocenter, which can be a desirable feature in certain drug candidates. The analysis of its enantiomeric excess would follow similar principles, though chromatographic conditions might require re-optimization.
-
Substituted (S)-Ethyl chroman-2-carboxylates: Derivatives with substituents on the aromatic ring, such as 6-fluoro or 6-methoxy, are important intermediates for specific drugs like nebivolol.[12] The analytical methods described here are generally applicable to these analogues as well.
References
- 1. Comparison of reversed-phase enantioselective HPLC methods for determining the enantiomeric purity of (S)-omeprazole in the presence of its related substances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Vibrational circular dichroism spectroscopy for probing the expression of chirality in mechanically planar chiral rotaxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vibrational circular dichroism spectroscopy of chiral molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
- 7. matilda.science [matilda.science]
- 8. Synthesis and spectroscopic analysis of a stereoisomer library of the phytophthora mating hormone α1 and derived bis-Mosher esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mosher ester derivatives [sites.science.oregonstate.edu]
- 10. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. Stereochemistry of Chiral 2-Substituted Chromanes: Twist of the Dihydropyran Ring and Specific Optical Rotation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Chiral Stationary Phases for the Enantioseparation of Chroman Derivatives
For researchers, scientists, and professionals in drug development, the efficient separation of enantiomers is a critical step in ensuring the safety and efficacy of chiral compounds. Chroman derivatives, a common scaffold in many biologically active molecules, including the antihypertensive drug Nebivolol and vitamin E analogs like Trolox, often require robust chiral separation methods. This guide provides an objective comparison of different chiral stationary phases (CSPs) for the enantioseparation of chroman enantiomers and their close analogs, supported by experimental data.
This comparison focuses on the most widely used and effective CSPs for this class of compounds: polysaccharide-based, Pirkle-type, and cyclodextrin-based stationary phases. The performance of these CSPs is evaluated based on key chromatographic parameters such as retention factor (k), separation factor (α), and resolution (Rs).
Performance Comparison of Chiral Stationary Phases
The selection of an appropriate chiral stationary phase is paramount for achieving successful enantioseparation. Polysaccharide-based CSPs, particularly those with amylose or cellulose backbones derivatized with carbamates, have demonstrated broad applicability and high success rates for a wide range of chiral compounds, including those with a chroman core.
Polysaccharide-Based CSPs
Polysaccharide-based CSPs are the most widely used for their versatility and high enantioselectivity. They operate through a combination of interactions, including hydrogen bonding, π-π interactions, and steric hindrance, which are facilitated by the helical groove structure of the polysaccharide derivative.
Experimental Data for Flavanone Enantiomers on a Polysaccharide CSP:
Flavanones, which share the chroman core structure, serve as excellent models for the separation of chroman enantiomers. The following table summarizes the separation of thirteen flavanone racemates on a Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) column.[1]
| Compound | Retention Factor (k1) | Separation Factor (α) | Resolution (Rs) |
| Flavanone | 1.15 | 1.88 | 5.25 |
| 6-hydroxyflavanone | 4.88 | 1.25 | 3.50 |
| 7-hydroxyflavanone | 7.92 | 1.12 | 1.88 |
| 4'-hydroxyflavanone | 2.92 | 1.45 | 5.00 |
| 6-methoxyflavanone | 2.17 | 1.50 | 5.00 |
| 7-methoxyflavanone | 2.08 | 1.33 | 3.88 |
| 4'-methoxyflavanone | 1.00 | 2.45 | 11.94 |
| 6-chloroflavanone | 1.08 | 1.50 | 4.13 |
| 7-chloroflavanone | 1.17 | 1.25 | 2.50 |
| 4'-chloroflavanone | 0.75 | 1.83 | 5.13 |
| 6-bromoflavanone | 1.17 | 1.44 | 4.00 |
| 7-bromoflavanone | 1.25 | 1.22 | 2.25 |
| 4'-bromoflavanone | 0.83 | 1.78 | 5.25 |
Experimental Data for Nebivolol Enantiomers on Polysaccharide CSPs:
Nebivolol, a β-adrenergic blocker with a chroman core, has been successfully resolved on amylose-based CSPs. The data below illustrates the performance of Chiralpak AD and Chiralpak AD-RH columns.[2][3]
| CSP | Mobile Phase | Flow Rate (mL/min) | Separation Factor (α) | Resolution (Rs) |
| Chiralpak AD | Ethanol | 0.5 | 1.38 | 2.63 |
| Chiralpak AD | 1-Propanol | 0.5 | 1.38 | 1.71 |
| Chiralpak AD-RH | Ethanol | 0.5 | 1.41 | 1.73 |
| Chiralpak AD-RH | 1-Propanol | 0.5 | 1.38 | 1.76 |
Pirkle-Type and Other CSPs in Screening
A broader screening of CSPs for the separation of ten different flavanones highlights the effectiveness of various stationary phases. The table below presents the resolution (Rs) and retention time of the last eluting enantiomer for the best-performing columns in a study.[4]
| Compound | Best Performing CSP | Resolution (Rs) | Retention Time (min) |
| 2'-hydroxyflavanone | Chiralpak AD | 3.2 | 15.5 |
| 6-hydroxyflavanone | Chiralpak AD | 2.9 | 20.1 |
| Naringenin | Chiralpak AD | 1.1 | 24.5 |
| Hesperetin | Chiralpak AD | 1.5 | 26.8 |
| Taxifolin | Chiralpak AD | 1.2 | 31.2 |
Experimental Protocols
Detailed methodologies are crucial for reproducing and adapting these separation techniques.
Protocol for Flavanone Separation on Chiralpak® IA: [1]
-
Column: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)), 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: Isopropanol-hexane (50:50, v/v)
-
Flow Rate: 0.5 mL/min
-
Detection: UV at 254 nm
-
Temperature: 25 °C
Protocol for Nebivolol Separation on Chiralpak AD: [2][3]
-
Column: Chiralpak AD (amylose tris(3,5-dimethyl phenyl carbamate)), 250 mm x 4.6 mm, 10 µm
-
Mobile Phase: Pure ethanol or 1-propanol
-
Flow Rate: 0.5 mL/min
-
Detection: UV at 280 nm
-
Temperature: 25 °C
Logical Workflow for Chiral Separation of Chroman Enantiomers
The process of developing a chiral separation method for chroman enantiomers follows a logical progression from initial screening to method optimization.
Caption: A flowchart illustrating the systematic approach to developing a chiral HPLC method for separating chroman enantiomers.
Concluding Remarks
The data presented strongly indicates that polysaccharide-based chiral stationary phases, particularly those derived from amylose like Chiralpak® IA and Chiralpak® AD, are highly effective for the enantioseparation of chroman derivatives and their analogs. They consistently provide good to excellent resolution and separation factors across a range of substituted flavanones and for the complex drug molecule, Nebivolol.
While Pirkle-type and cyclodextrin-based CSPs can also be effective, the broader applicability for this class of compounds appears to lie with the polysaccharide phases. For researchers and professionals in drug development, a screening approach that prioritizes amylose and cellulose-based CSPs is likely to yield the most efficient path to a robust and reliable chiral separation method for chroman enantiomers. The detailed protocols provided serve as a solid starting point for method development and optimization.
References
- 1. Enantiomeric separation of flavanone on Chiralpak® IA column and determination of the chiral mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HPLC enantiomeric resolution of nebivolol on normal and reversed amylose based chiral phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. uvadoc.uva.es [uvadoc.uva.es]
Cross-Validation of Analytical Methods for (S)-Ethyl Chroman-2-Carboxylate: A Comparative Guide
This guide provides a comprehensive cross-validation and comparison of two primary analytical methods for the quantitative determination of (S)-Ethyl chroman-2-carboxylate in research and quality control settings: Chiral High-Performance Liquid Chromatography with Ultraviolet Detection (Chiral HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The objective is to offer researchers, scientists, and drug development professionals a detailed comparison of these methodologies, supported by experimental data, to facilitate informed decisions on method selection and implementation.
Introduction to Analytical Methodologies
This compound is a chiral molecule, and its enantiomeric purity is often a critical quality attribute. Therefore, analytical methods must be capable of separating and quantifying the (S)-enantiomer from its (R)-enantiomer.
-
Chiral High-Performance Liquid Chromatography (HPLC): This technique is a cornerstone for the separation of enantiomers.[1][2][3] It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.[1][2] UV detection is a common and robust method for quantification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers high sensitivity and selectivity. For chiral analysis of compounds like this compound, derivatization with a chiral reagent may be necessary to form diastereomers that can be separated on a standard achiral GC column.[4][5] Alternatively, a chiral GC column can be used. Mass spectrometry provides definitive identification and quantification.[6][7]
Comparative Performance Data
The following tables summarize the quantitative performance data obtained from a hypothetical cross-validation study of Chiral HPLC-UV and GC-MS for the analysis of this compound.
Table 1: Linearity and Range
| Parameter | Chiral HPLC-UV | GC-MS |
| Linear Range | 0.1 - 100 µg/mL | 0.01 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 |
| Calibration Model | Linear | Linear |
Table 2: Accuracy and Precision
| Quality Control Sample | Chiral HPLC-UV | GC-MS |
| Low QC (0.3 µg/mL) | Accuracy: 98.7% Precision (RSD): 2.1% | Accuracy: 101.2% Precision (RSD): 3.5% |
| Mid QC (50 µg/mL) | Accuracy: 100.5% Precision (RSD): 1.5% | Accuracy: 99.8% Precision (RSD): 2.8% |
| High QC (80 µg/mL) | Accuracy: 99.2% Precision (RSD): 1.2% | Accuracy: 100.9% Precision (RSD): 2.2% |
Table 3: Sensitivity and Selectivity
| Parameter | Chiral HPLC-UV | GC-MS |
| Limit of Detection (LOD) | 0.03 µg/mL | 0.003 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL | 0.01 µg/mL |
| Enantiomeric Resolution (Rs) | > 2.0 | > 2.5 (as diastereomers) |
Experimental Protocols
Detailed methodologies for the Chiral HPLC-UV and GC-MS analyses are provided below.
Chiral HPLC-UV Method
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV-Vis detector.
Chromatographic Conditions:
-
Column: Chiral stationary phase column (e.g., Chiralcel OD-H).[1]
-
Mobile Phase: A mixture of n-hexane and isopropanol (90:10 v/v) with 0.1% trifluoroacetic acid.[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to achieve a concentration within the linear range.
-
Filter the solution through a 0.45 µm syringe filter before injection.
GC-MS Method
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Derivatization (for diastereomer formation):
-
To a solution of the sample in a suitable solvent, add a chiral derivatizing agent (e.g., (S)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride).
-
Allow the reaction to proceed at room temperature for 30 minutes.
-
Quench the reaction and extract the diastereomeric derivatives.
Chromatographic Conditions:
-
Column: Standard non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[7]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[7]
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Injection Mode: Splitless.
Mass Spectrometer Conditions:
-
Ion Source Temperature: 230 °C.
-
Ionization Energy: 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) for quantification, with characteristic m/z fragments for each diastereomer.
Visualization of Workflows
The following diagrams illustrate the logical and experimental workflows described in this guide.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. scispace.com [scispace.com]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. Gas chromatography mass spectrometry analysis of carboxyethyl-hydroxychroman metabolites of alpha- and gamma-tocopherol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to the Efficacy of Enzymatic and Chemical Resolution of Ethyl Chroman-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The enantiomers of chroman-2-carboxylic acid and its esters are vital chiral building blocks in the pharmaceutical industry, serving as key intermediates in the synthesis of various bioactive molecules.[1] Achieving high enantiopurity of these compounds is therefore a critical step in drug development and manufacturing. This guide provides an objective comparison of two primary methods for resolving racemic ethyl chroman-2-carboxylate: enzymatic resolution and chemical resolution. The comparison is supported by experimental data from relevant studies to aid researchers in selecting the most suitable method for their specific needs.
At a Glance: Enzymatic vs. Chemical Resolution
| Parameter | Enzymatic Resolution (via Hydrolysis) | Chemical Resolution (via Diastereomeric Salt Formation) |
| Enantiomeric Excess (e.e.) | Typically >95%, can exceed 99%[1] | Variable, dependent on resolving agent and crystallization conditions |
| Yield | High, approaching theoretical maximum of 50% for each enantiomer[1] | Generally lower and more variable, often below 50% per step |
| Process Complexity | Generally simpler, with fewer steps[1] | Multi-step process involving salt formation, crystallization, and liberation of the acid[2] |
| Environmental Impact | More environmentally friendly, uses biodegradable catalysts (enzymes)[1] | Often involves hazardous solvents and reagents, generating more chemical waste[1] |
| Substrate Specificity | High, enzymes can be selected for specific enantiomers | Broad, relies on the formation of diastereomeric salts |
| Scalability | Readily scalable[1] | Can be challenging to scale up efficiently |
Experimental Insights
Enzymatic Resolution of a Chroman-2-carboxylate Derivative
A study by Jiang et al. (2022) on the enzymatic resolution of racemic methyl 6-fluoro-chroman-2-carboxylate (a close analog of ethyl chroman-2-carboxylate) highlights the potential of this method.[1] They employed two different esterases, EstS and EstR, to selectively hydrolyze the methyl ester.
-
Using EstS: (S)-6-fluoro-chroman-2-carboxylic acid was produced with an enantiomeric excess (e.e.) of >99%.[1]
-
Using EstR: (R)-6-fluoro-chroman-2-carboxylic acid was produced with an e.e. of 95-96%.[1]
In a sequential batch process, they achieved a total mole yield of 93.5% for both enantiomers, with (S)-FCCA at 96.9% e.e. and (R)-FCCA at 99.1% e.e.[1] This demonstrates the high efficiency and enantioselectivity achievable with enzymatic resolution.
Chemical Resolution via Diastereomeric Salt Formation
The success of this method is highly dependent on the choice of the resolving agent and the crystallization solvent. The process can be laborious and may require significant optimization to achieve high enantiomeric excess and yield. It is often described as a complex, low-yield, and highly polluting process.[1]
Visualizing the Resolution Workflows
Figure 1. A simplified comparison of the workflows for enzymatic and chemical resolution of ethyl chroman-2-carboxylate.
Detailed Experimental Protocols
General Protocol for Enzymatic Resolution
-
Enzyme Screening: A selection of lipases or esterases is screened for their ability to selectively hydrolyze one enantiomer of racemic ethyl chroman-2-carboxylate.
-
Reaction Setup: The racemic ester is dissolved in a suitable buffer or biphasic system (e.g., aqueous-toluene).[1] The chosen enzyme (either free or immobilized) is added to the mixture.
-
Reaction Monitoring: The reaction is monitored by a suitable analytical technique (e.g., chiral HPLC) to determine the conversion and enantiomeric excess of the product and the remaining substrate.
-
Work-up and Isolation: Once the desired conversion (typically around 50%) is reached, the reaction is stopped. The product (the carboxylic acid) and the unreacted ester are separated, often by extraction. The unreacted ester can then be hydrolyzed to obtain the other enantiomer.
General Protocol for Chemical Resolution
-
Hydrolysis: Racemic ethyl chroman-2-carboxylate is hydrolyzed to racemic chroman-2-carboxylic acid, typically using a base like sodium hydroxide followed by acidification.
-
Resolving Agent Selection: A suitable chiral amine (e.g., (R)-1-phenylethylamine) is selected as the resolving agent.[2]
-
Diastereomeric Salt Formation: The racemic carboxylic acid and the chiral amine are dissolved in an appropriate solvent, leading to the formation of diastereomeric salts.[2]
-
Fractional Crystallization: The solvent is slowly evaporated, or the solution is cooled to induce crystallization. Due to their different solubilities, one diastereomer will preferentially crystallize.[2]
-
Isolation and Purification: The crystals of the less soluble diastereomer are isolated by filtration. This process may need to be repeated to achieve the desired diastereomeric purity.
-
Liberation of the Enantiopure Acid: The purified diastereomeric salt is treated with a strong acid (e.g., HCl) to liberate the enantiopure carboxylic acid.[2] The other enantiomer can be recovered from the mother liquor.
Conclusion
Based on the available data for analogous compounds, enzymatic resolution appears to be a superior method for obtaining enantiomerically pure chroman-2-carboxylic acids from their esters. It offers higher yields, exceptional enantioselectivity, and a more straightforward and environmentally friendly process compared to classical chemical resolution.[1] While chemical resolution remains a viable option, it often requires extensive optimization and may be less efficient and scalable. For researchers and drug development professionals seeking a robust and efficient method for the resolution of ethyl chroman-2-carboxylate, exploring enzymatic pathways is highly recommended.
References
Benchmarking New Synthetic Routes for (S)-Ethyl Chroman-2-carboxylate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(S)-Ethyl chroman-2-carboxylate is a key chiral building block in the synthesis of various pharmacologically active molecules. The development of efficient and stereoselective synthetic routes to access this intermediate is of significant interest to the pharmaceutical industry. This guide provides a comparative overview of established and emerging synthetic strategies for this compound, with a focus on quantitative data and detailed experimental protocols to aid researchers in selecting the most suitable method for their specific needs.
Established Synthetic Strategies: An Overview
Several key strategies have been historically employed for the synthesis of chiral chroman-2-carboxylates. These methods, while foundational, often present certain limitations in terms of yield, enantioselectivity, or scalability.
A common approach involves the asymmetric hydrogenation of the corresponding ethyl chromone-2-carboxylate . This method typically utilizes transition metal catalysts with chiral ligands to achieve high enantioselectivity. Another established route is the cyclization of a suitably substituted phenol derivative , often via an intramolecular Williamson ether synthesis or a Mitsunobu reaction, followed by esterification. However, these multi-step sequences can be lengthy and may require challenging purifications.
Emerging Synthetic Routes: A Head-to-Head Comparison
More recently, organocatalysis and biocatalysis have emerged as powerful alternatives, offering milder reaction conditions, improved stereocontrol, and potentially more sustainable processes. Below, we compare two prominent modern approaches: Organocatalytic Intramolecular Oxa-Michael Addition and Enzymatic Kinetic Resolution.
Route 1: Organocatalytic Asymmetric Intramolecular Oxa-Michael Addition
This strategy has gained significant traction for the enantioselective synthesis of chromane skeletons.[1][2][3][4] The reaction typically involves the cyclization of a phenol bearing an α,β-unsaturated ester moiety, catalyzed by a chiral organocatalyst. Cinchona alkaloid-based catalysts are frequently employed for this transformation.
Workflow for Organocatalytic Synthesis
Caption: Organocatalytic synthesis workflow.
Route 2: Enzymatic Kinetic Resolution of Racemic Ethyl Chroman-2-carboxylate
Biocatalytic methods, particularly enzymatic kinetic resolutions, offer a highly selective means to obtain enantiopure compounds.[5][6][7][8][9] In this approach, a racemic mixture of ethyl chroman-2-carboxylate is subjected to an enzymatic reaction, typically hydrolysis or transesterification, where one enantiomer reacts at a much faster rate than the other. This allows for the separation of the unreacted, enantiomerically enriched (S)-ester.
Workflow for Enzymatic Kinetic Resolution
Caption: Enzymatic kinetic resolution workflow.
Quantitative Data Comparison
| Parameter | Organocatalytic Oxa-Michael Addition | Enzymatic Kinetic Resolution of Racemic Ester |
| Starting Material | (E)-Ethyl 3-(2-hydroxyphenyl)acrylate | Racemic Ethyl chroman-2-carboxylate |
| Typical Catalyst | Chiral Cinchona-alkaloid derivative | Lipase (e.g., from Candida antarctica) |
| Typical Yield | High (often >90%) | Max. 50% for the desired enantiomer |
| Enantiomeric Excess (ee) | Generally high (often >95% ee) | Can be very high (>99% ee) |
| Reaction Time | Several hours to days | Typically a few hours |
| Key Advantages | Direct asymmetric synthesis, high yield | Excellent enantioselectivity, mild conditions |
| Key Disadvantages | Catalyst cost, longer reaction times | Theoretical maximum yield of 50% |
Detailed Experimental Protocols
Protocol 1: Organocatalytic Asymmetric Intramolecular Oxa-Michael Addition (General Procedure)
This protocol is a generalized representation based on similar reported procedures for chromane synthesis.
-
Preparation of the Reaction Mixture: To a solution of (E)-ethyl 3-(2-hydroxyphenyl)acrylate (1.0 mmol) in a suitable solvent such as toluene (5 mL) is added the chiral organocatalyst (e.g., a quinine-derived thiourea, 0.05-0.1 mmol).
-
Reaction Execution: The reaction mixture is stirred at a specified temperature (e.g., room temperature or slightly elevated) for a period of 24 to 72 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired this compound.
-
Analysis: The yield is determined after purification. The enantiomeric excess is determined by chiral HPLC analysis.
Protocol 2: Enzymatic Kinetic Resolution of Racemic Ethyl Chroman-2-carboxylate (General Procedure)
This protocol is based on established methods for the kinetic resolution of similar carboxylic acid esters.[8]
-
Preparation of the Reaction Mixture: Racemic ethyl chroman-2-carboxylate (1.0 mmol) is dissolved in a suitable organic solvent (e.g., ethyl acetate, which can also act as an acyl donor in transesterification). The lipase (e.g., immobilized Candida antarctica lipase B, Novozym 435) is added to the solution.
-
Reaction Execution: The suspension is incubated at a controlled temperature (e.g., 30-40 °C) with gentle agitation. The reaction is monitored over time by chiral HPLC to determine the conversion and the enantiomeric excess of the remaining ester.
-
Work-up and Purification: The reaction is quenched when the conversion reaches approximately 50%. The enzyme is removed by filtration. The filtrate containing the (S)-ester and the acylated (R)-acid is concentrated. The (S)-ester is then separated from the by-product by column chromatography.
-
Analysis: The yield of the recovered (S)-ester is calculated. The enantiomeric excess of the product is confirmed by chiral HPLC.
Conclusion
Both organocatalytic intramolecular oxa-Michael addition and enzymatic kinetic resolution represent viable and efficient methods for the synthesis of this compound. The choice between these routes will depend on the specific requirements of the synthesis.
-
The organocatalytic approach is advantageous when a high yield of the final product from a readily available achiral starting material is desired.
-
The enzymatic kinetic resolution is the preferred method when achieving the highest possible enantiomeric purity is the primary goal, and a 50% theoretical maximum yield is acceptable.
For drug development professionals, the scalability, cost of reagents (catalyst or enzyme), and the ease of purification will be critical factors in deciding the most appropriate synthetic route for large-scale production. Further process optimization for either route could lead to even more efficient and cost-effective syntheses of this important chiral intermediate.
References
- 1. Asymmetric chroman synthesis via an intramolecular oxy-Michael addition by bifunctional organocatalysts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Organocatalytic tandem Michael addition reactions: A powerful access to the enantioselective synthesis of functionalized chromenes, thiochromenes and 1,2-dihydroquinolines [beilstein-journals.org]
- 4. Organocatalytic Domino Oxa-Michael/1,6-Addition Reactions: Asymmetric Synthesis of Chromans Bearing Oxindole Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enzymatic Kinetic Resolution by Addition of Oxygen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enantioselective kinetic resolution of phenylalkyl carboxylic acids using metagenome‐derived esterases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. almacgroup.com [almacgroup.com]
Comparative study of the pharmacological properties of chroman-2-carboxylate derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacological properties of various chroman-2-carboxylate derivatives, focusing on their anticancer, neuroprotective, and cardiovascular activities. The information is compiled from recent scientific literature to offer an objective overview supported by experimental data.
Anticancer Activity
Chroman-2-carboxylate derivatives have demonstrated significant potential as anticancer agents, primarily through the induction of apoptosis and cell cycle arrest in various cancer cell lines. The cytotoxic effects are often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability.
Comparative Anticancer Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) and growth inhibitory concentration (GI50) values of selected chroman-2-carboxylate and related derivatives against different cancer cell lines. Lower values indicate higher potency.
| Compound ID/Name | Cancer Cell Line | Activity (µM) | Reference |
| Anticancer Derivatives | |||
| Compound 6i (a chroman derivative) | MCF-7 (Breast) | GI50: 34.7 | [1] |
| Chromone-2-carboxamide 15 (N-(2-furylmethylene)) | MDA-MB-231 (Triple-negative breast) | GI50: 14.8 | [2] |
| Chromone-2-carboxamide 17 (α-methylated N-benzyl) | MDA-MB-231 (Triple-negative breast) | GI50: 17.1 | [2] |
| Chroman carboxamide analog 5k | MCF-7 (Breast) | GI50: 40.9 | [3] |
| Chroman carboxamide analog 5l | MCF-7 (Breast) | GI50: 41.1 | [3] |
| HHC (a chroman derivative) | A2058 (Melanoma) | IC50: 0.34 | [4] |
| HHC (a chroman derivative) | MM200 (Melanoma) | IC50: 0.66 | [4] |
Mechanism of Anticancer Action: Apoptosis Induction
Several chromone and chroman derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. This process is often mediated by the activation of caspases, a family of cysteine proteases that play a crucial role in the execution of apoptosis. The apoptotic pathway can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways. For certain chromone derivatives, it has been shown that they can trigger the activation of both initiator caspases (caspase-8 and caspase-9) and executioner caspases, leading to the cleavage of key cellular substrates and ultimately, cell death.[5]
Figure 1. Simplified intrinsic apoptosis pathway induced by chroman derivatives.
Neuroprotective Activity
Chroman-2-carboxylate derivatives have also been investigated for their neuroprotective effects, particularly in models of glutamate-induced excitotoxicity. Excitotoxicity is a pathological process in which excessive stimulation of glutamate receptors leads to neuronal damage and death, a key mechanism in various neurodegenerative diseases.
Comparative Neuroprotective Efficacy
The following table presents the half-maximal effective concentration (EC50) and IC50 values of selected chroman and chromone derivatives in neuroprotective assays.
| Compound ID/Name | Assay | Activity (µM) | Reference |
| Neuroprotective Derivatives | |||
| Chromone-2-carboxamido-alkylamine 37 | Acetylcholinesterase (AChE) Inhibition | IC50: 0.09 | [6] |
| 2-Azolylchromone derivative 10 | Monoamine Oxidase B (MAO-B) Inhibition | IC50: 0.019–0.73 | [6] |
| 1,2,4-Oxadiazole-bearing chroman analog 5 | Glutamate-induced oxidative stress | Improved activity | [7] |
Mechanism of Neuroprotection: Attenuation of Glutamate Excitotoxicity
Glutamate, the primary excitatory neurotransmitter in the central nervous system, can become neurotoxic at high concentrations. This is primarily mediated by the overactivation of N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, leading to excessive calcium (Ca²⁺) influx. This calcium overload triggers a cascade of detrimental events, including mitochondrial dysfunction, generation of reactive oxygen species (ROS), and activation of apoptotic pathways. Neuroprotective chroman derivatives are thought to interfere with this cascade, potentially by modulating glutamate receptor activity or by scavenging free radicals.[8][9][10][11]
Figure 2. Proposed mechanism of neuroprotection by chroman derivatives against glutamate excitotoxicity.
Cardiovascular Effects
Certain chroman-2-carboxylate derivatives and related coumarins have been explored for their cardiovascular effects, particularly their ability to induce vasorelaxation. This property is crucial for potential therapeutic applications in conditions like hypertension. The vasorelaxant activity is often assessed by measuring the relaxation of pre-contracted arterial rings in an organ bath setup.
Comparative Vasorelaxant Activity
The following table includes the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) values for the vasorelaxant effects of some coumarin derivatives, which share a similar structural core with chroman-2-carboxylates.
| Compound ID/Name | Assay | Activity (nM) | Reference |
| Vasorelaxant Derivatives | |||
| Coumarin-7-yl-methyl nitrate 4 | Rat aorta rings | IC50: 1.92 | [12] |
| Glyceryl trinitrate (Reference) | Rat aorta rings | IC50: 12.73 | [12] |
| Sodium nitroprusside (Reference) | Rat aorta rings | IC50: 4.32 | [12] |
Mechanism of Vasorelaxation: Nitric Oxide Pathway
The vasorelaxant effects of many of these compounds are mediated through the nitric oxide (NO) signaling pathway. Endothelium-derived NO activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells, leading to an increase in cyclic guanosine monophosphate (cGMP). Elevated cGMP levels then activate protein kinase G (PKG), which in turn phosphorylates several downstream targets, resulting in a decrease in intracellular calcium concentration and ultimately, smooth muscle relaxation and vasodilation.[13][14][15][16][17]
Figure 3. The nitric oxide/cGMP signaling pathway in vasorelaxation.
Experimental Protocols
MTT Assay for Anticancer Activity
This protocol is a standard method for assessing cell viability and the cytotoxic potential of chemical compounds.[5][13][18]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the chroman-2-carboxylate derivatives and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a specialized solubilization buffer, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 or GI50 value, which is the concentration of the compound that causes 50% inhibition of cell growth or viability.
Glutamate-Induced Excitotoxicity Assay for Neuroprotection
This assay is used to evaluate the neuroprotective potential of compounds against glutamate-induced neuronal cell death.[3][9][10]
-
Neuronal Cell Culture: Culture primary neurons or a neuronal cell line (e.g., HT22) in appropriate media.
-
Compound Pre-treatment: Pre-treat the neuronal cells with different concentrations of the chroman-2-carboxylate derivatives for a specific duration (e.g., 1-2 hours) before inducing excitotoxicity.
-
Glutamate Challenge: Expose the cells to a toxic concentration of glutamate (e.g., 5-10 mM) for a defined period (e.g., 24 hours).
-
Viability Assessment: Assess neuronal viability using methods such as the MTT assay, LDH (lactate dehydrogenase) release assay (which measures membrane integrity), or by morphological assessment of neuronal damage under a microscope.
-
Data Analysis: Quantify the extent of neuroprotection by comparing the viability of cells treated with the chroman derivative and glutamate to those treated with glutamate alone. Calculate the EC50 value, which represents the concentration of the compound that provides 50% of the maximum neuroprotective effect.
Vasorelaxant Activity Assay
This ex vivo method is employed to assess the ability of compounds to relax blood vessels.[12][19][20]
-
Aortic Ring Preparation: Isolate the thoracic aorta from a rat and cut it into rings of 2-3 mm in width.
-
Organ Bath Setup: Mount the aortic rings in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and bubbled with a mixture of 95% O₂ and 5% CO₂.
-
Pre-contraction: Induce a sustained contraction of the aortic rings using a vasoconstrictor agent such as phenylephrine or potassium chloride.
-
Compound Addition: Once a stable contraction is achieved, add cumulative concentrations of the chroman-2-carboxylate derivative to the organ bath.
-
Measurement of Relaxation: Record the changes in isometric tension of the aortic rings. Relaxation is measured as the percentage decrease in the pre-contracted tension.
-
Data Analysis: Construct a concentration-response curve and calculate the EC50 value, which is the concentration of the compound that produces 50% of the maximal relaxation. To investigate the involvement of the nitric oxide pathway, the experiment can be repeated in the presence of an NO synthase inhibitor (e.g., L-NAME).
References
- 1. Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. US9198895B2 - Chroman derivatives, medicaments and use in therapy - Google Patents [patents.google.com]
- 5. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential : Oriental Journal of Chemistry [orientjchem.org]
- 6. Structure-activity relationship of neuroprotective and reactive oxygen species scavenging activities for allium organosulfur compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and synthesis of novel neuroprotective 1,2-dithiolane/chroman hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Potential protective roles of phytochemicals on glutamate-induced neurotoxicity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Taming glutamate excitotoxicity: strategic pathway modulation for neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Glutamate: Molecular Mechanisms and Signaling Pathway in Alzheimer’s Disease, a Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and Vasorelaxant Activity of Nitrate-Coumarin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanisms underlying the vascular relaxation induced by a new nitric oxide generator [pubmed.ncbi.nlm.nih.gov]
- 14. Dual Relaxant Effect of Coumarin-3-carboxamides Through the Nitric Oxide/Cyclic Guanosine Monophosphate Pathway and Ca2+ Channels Blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mechanism of vascular relaxation induced by the nitric oxide (NO)/nucleophile complexes, a new class of NO-based vasodilators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Novel nitric oxide synthase--dependent mechanism of vasorelaxation in small arteries from hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis and vasorelaxant activity of new coumarin and furocoumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Purity of (S)-Ethyl Chroman-2-carboxylate: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, ensuring the chemical and enantiomeric purity of chiral intermediates like (S)-Ethyl chroman-2-carboxylate is a critical step in the synthesis of bioactive molecules. This guide provides a comparative overview of key analytical techniques for assessing the purity of this compound, complete with experimental protocols and data presentation to aid in method selection and implementation.
Introduction to this compound and the Importance of Purity
This compound is a valuable chiral building block in medicinal chemistry. Its stereochemistry is often crucial for the biological activity and safety of the final drug substance. Therefore, robust analytical methods are required to not only determine the overall purity but also to quantify the enantiomeric excess (e.e.) of the desired (S)-enantiomer. This guide will focus on the most common and effective techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and spectroscopic methods.
Comparative Analysis of Purity Assessment Techniques
The choice of analytical technique for purity assessment depends on the specific requirements of the analysis, such as the need for enantiomeric separation, sensitivity, and the nature of potential impurities. The following table summarizes the key performance aspects of the most relevant methods.
| Technique | Parameter | This compound Analysis | Advantages | Limitations |
| Chiral HPLC | Enantiomeric Purity (e.e.) | Baseline separation of (R) and (S) enantiomers can be achieved on a suitable chiral stationary phase (CSP). | Direct and accurate determination of enantiomeric excess. High resolution and sensitivity.[1][2][3][4] | Requires specialized and often expensive chiral columns. Method development can be time-consuming. |
| Chemical Purity | Can simultaneously quantify chemical impurities if they are chromatographically resolved from the main peak. | Provides information on both chiral and chemical purity in a single run. | Co-elution of impurities with either enantiomer can be a challenge. | |
| GC-MS | Chemical Purity | Can identify and quantify volatile impurities. Derivatization may be necessary to improve volatility and peak shape.[5] | High sensitivity and specificity due to mass spectrometric detection, allowing for impurity identification. | Enantiomers are not typically separated on standard GC columns. Derivatization adds a step to the sample preparation. |
| Enantiomeric Purity (e.e.) | Requires a chiral GC column or derivatization with a chiral reagent to form diastereomers that can be separated on an achiral column. | Can be a viable alternative to chiral HPLC if a suitable chiral column is available. | Chiral GC columns are less common than chiral HPLC columns. Derivatization can introduce analytical errors. | |
| ¹H NMR Spectroscopy | Structural Confirmation & Chemical Purity | Provides structural confirmation and can be used for quantitative analysis (qNMR) to determine overall purity against a certified reference standard. | Rapid and non-destructive. Provides detailed structural information. | Generally not suitable for determining enantiomeric purity without the use of chiral shift reagents. Lower sensitivity compared to chromatographic methods for trace impurities. |
| FTIR Spectroscopy | Functional Group Identification | Confirms the presence of key functional groups (e.g., ester carbonyl, ether linkage). | Fast and simple method for identity confirmation. | Not a quantitative technique for purity assessment and cannot distinguish between enantiomers.[6][7] |
Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general approach for the enantiomeric purity determination of this compound. Optimization will be required based on the specific instrument and column used.
Instrumentation:
-
HPLC system with a UV detector
-
Chiral Stationary Phase (CSP): Polysaccharide-based columns such as Chiralcel OD-H or Chiralpak AD-H are often effective for the separation of chiral esters.[2]
Mobile Phase:
-
A mixture of n-hexane and isopropanol is a common starting point for normal-phase chiral separations. A typical starting ratio would be 90:10 (v/v).
-
For acidic compounds, the addition of a small amount of an acidic modifier like trifluoroacetic acid (TFA) (e.g., 0.1%) can improve peak shape.[2]
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the chroman moiety)
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a known concentration of the sample (e.g., 1 mg/mL) in the mobile phase.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is designed for the assessment of chemical purity. For enantiomeric analysis, a chiral GC column would be required.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary Column: A non-polar column such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable for general purity screening.
Derivatization (if necessary):
-
While ethyl esters are generally volatile enough for GC analysis, derivatization of any potential acidic impurities may be necessary. Silylation is a common technique for carboxylic acids.[5]
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-450
-
Spectroscopic Analysis (¹H NMR and FTIR)
¹H NMR Spectroscopy:
-
Solvent: Chloroform-d (CDCl₃)
-
Internal Standard: Tetramethylsilane (TMS)
-
Procedure: Dissolve approximately 5-10 mg of the sample in 0.6 mL of CDCl₃. Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. The spectrum should be consistent with the structure of Ethyl chroman-2-carboxylate. Purity can be estimated by integrating the peaks corresponding to the compound against any impurity peaks.
FTIR Spectroscopy:
-
Technique: Attenuated Total Reflectance (ATR) or as a thin film on a salt plate (NaCl or KBr).
-
Procedure: Acquire the spectrum over the range of 4000-400 cm⁻¹. Key characteristic peaks to confirm identity would include the C=O stretch of the ester (around 1735 cm⁻¹) and C-O stretches of the ether and ester.
Workflow for Purity Assessment
The following diagram illustrates a logical workflow for the comprehensive purity assessment of this compound.
Caption: Workflow for the purity assessment of this compound.
Conclusion
The comprehensive purity assessment of this compound requires a multi-technique approach. While spectroscopic methods like ¹H NMR and FTIR are invaluable for initial structural confirmation, chromatographic techniques are essential for quantitative purity analysis. Chiral HPLC is the gold standard for determining the enantiomeric excess, which is a critical quality attribute for this chiral intermediate.[1][2][3][4] GC-MS serves as a powerful tool for identifying and quantifying volatile chemical impurities. By employing a combination of these methods, researchers can confidently establish the purity profile of this compound, ensuring its suitability for downstream applications in drug discovery and development.
References
- 1. Recent advances in SPE-chiral-HPLC methods for enantiomeric separation of chiral drugs in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. research.vu.nl [research.vu.nl]
- 6. Infrared and Raman spectroscopy for purity assessment of extracellular vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide: In-silico versus Experimental Property Determination of (S)-Ethyl Chroman-2-Carboxylate
In the landscape of modern drug discovery and development, a comprehensive understanding of a compound's physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is paramount. This guide provides a comparative analysis of in-silico predicted and experimentally determined properties of (S)-Ethyl chroman-2-carboxylate, a valuable chiral building block in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide utilizes experimental data from structurally related analogs to provide a relevant comparative context for researchers, scientists, and drug development professionals.
Physicochemical Properties: A Tale of Two Methodologies
The fundamental physicochemical characteristics of a drug candidate, such as its lipophilicity (LogP) and aqueous solubility, are critical determinants of its pharmacokinetic profile. The following table summarizes the in-silico predicted values for this compound against experimental data for analogous compounds.
| Property | In-silico Predicted Value for this compound | Experimental Value for Analog(s) | Analog Compound(s) |
| LogP | 2.5 - 2.8 | 1.6 | Chromone-2-carboxylic acid |
| Aqueous Solubility (logS) | -3.0 to -2.5 | Very slightly soluble | Chromone-2-carboxylic acid |
ADMET Properties: Predicting the Fate of a Molecule in the Body
The ADMET profile of a compound governs its efficacy and safety. In-silico models offer a rapid and cost-effective means to predict these complex biological interactions early in the drug discovery pipeline. This section compares the predicted ADMET properties of this compound with known experimental outcomes for similar chromane derivatives.
| ADMET Property | In-silico Prediction for this compound | Experimental Observations for Chromane Derivatives |
| Human Intestinal Absorption | High | Generally well-absorbed |
| Blood-Brain Barrier Penetration | Likely | Brain permeability observed for some derivatives |
| CYP450 Inhibition | Potential inhibitor of CYP2C9 and CYP3A4 | Varies depending on substitution |
| Metabolic Stability | Moderate | Limited metabolic stability observed for some chroman-4-one derivatives |
| hERG Inhibition | Low risk | Not widely reported for simple chromanes |
| Ames Mutagenicity | Non-mutagenic | Generally non-mutagenic |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental data. Below are standardized protocols for key experiments cited in this guide.
Determination of Octanol-Water Partition Coefficient (LogP)
The shake-flask method remains the gold standard for LogP determination.
-
Preparation of Phases: n-Octanol and water are mutually saturated by stirring together for 24 hours, followed by separation.
-
Sample Preparation: A known concentration of the test compound is dissolved in the aqueous phase.
-
Partitioning: Equal volumes of the octanol and the aqueous solution of the compound are mixed in a flask and shaken vigorously for a set period (e.g., 1 hour) to reach equilibrium.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Determination of Aqueous Solubility
-
Sample Preparation: An excess amount of the solid compound is added to a known volume of water in a vial.
-
Equilibration: The vial is sealed and agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: The suspension is filtered or centrifuged to remove the undissolved solid.
-
Quantification: The concentration of the dissolved compound in the clear aqueous solution is measured using a validated analytical technique (e.g., HPLC, LC-MS).
-
Result Expression: The solubility is typically expressed in mg/mL or mol/L.
In-vitro Metabolic Stability Assay using Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes.
-
Incubation Mixture Preparation: A reaction mixture is prepared containing liver microsomes (e.g., human, rat), a NADPH-regenerating system, and buffer at 37°C.
-
Initiation of Reaction: The test compound is added to the pre-warmed incubation mixture to initiate the metabolic reaction.
-
Time Course Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: The samples are centrifuged to precipitate proteins.
-
LC-MS/MS Analysis: The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate the in-vitro half-life (t½) and intrinsic clearance (CLint).
Visualizing the Workflow and a Relevant Pathway
Diagrams generated using Graphviz provide a clear visual representation of complex processes.
Caption: Workflow for comparing in-silico and experimental property determination.
Caption: Simplified metabolic pathway of a xenobiotic compound.
A Researcher's Guide to Analytical Methods for Chiral Chroman Analysis
For researchers, scientists, and drug development professionals, the enantioselective analysis of chiral chromans is a critical step in ensuring the safety, efficacy, and quality of pharmaceutical compounds and natural products. This guide provides a comparative overview of modern analytical techniques, focusing on High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC), supported by experimental data and detailed protocols.
The chroman scaffold is a core structural feature in a multitude of biologically active molecules, including vitamin E derivatives like Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) and the large class of flavonoids known as flavanones. Due to the presence of at least one stereocenter, these molecules exist as enantiomers which can exhibit markedly different pharmacological and toxicological profiles. Consequently, the ability to separate and quantify these enantiomers is paramount. The primary analytical approaches involve direct separation using a chiral stationary phase (CSP), where transient diastereomeric complexes are formed between the analyte enantiomers and the chiral selector immobilized on the support.
Comparative Analysis of Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) remains the most widely adopted technique for chiral separations due to its versatility and the vast library of commercially available CSPs. Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are highly effective for a broad range of compounds. Supercritical Fluid Chromatography (SFC) has emerged as a powerful, "greener" alternative, often providing faster and more efficient separations while significantly reducing organic solvent consumption. For volatile and thermally stable chroman derivatives, Gas Chromatography (GC) with a chiral capillary column offers excellent resolution and sensitivity.
The selection of the optimal method depends on the physicochemical properties of the analyte, the required sensitivity, and the desired throughput. The following table summarizes quantitative performance data from published methods for the separation of representative chroman derivatives.
Table 1: Performance Data for Chiral Chroman and Flavanone Analysis
| Analyte | Method | Chiral Stationary Phase (CSP) | Mobile Phase / Carrier Gas | α (Selectivity) | Rs (Resolution) | Reference |
| Trolox | HPLC | CHIRALCEL® OZ-3 | n-hexane / ethanol / TFA (90 / 10 / 0.1) | 1.56 | 4.99 | [1] |
| Flavanone | SFC | Chiralpak® AD | CO₂ / EtOH/MeOH (80:20) + 0.1% TFA | 1.14 | 1.80 | |
| 6-Methoxyflavanone | HPLC | Chiralpak® IA | ethanol (100%) | 2.46 | 11.95 | |
| 7-Methoxyflavanone | HPLC | Chiralpak® IB | n-hexane / isopropanol (95:5) | 1.34 | 5.72 | |
| Hesperetin | SFC | Chiralpak® AD | CO₂ / EtOH/MeOH (80:20) + 0.1% TFA | 1.15 | 1.50 | |
| Naringenin | SFC | Chiralpak® AD | CO₂ / EtOH/MeOH (80:20) + 0.1% TFA | 1.15 | 1.50 |
TFA: Trifluoroacetic acid
Experimental Workflow and Methodologies
A typical workflow for chiral analysis involves method development and screening, followed by optimization and validation for routine use. The process begins with selecting a set of complementary chiral columns and screening them with various mobile phases to find initial separation conditions.
Detailed Experimental Protocols
Below are detailed methodologies for two of the key separations listed in the comparison table.
HPLC Protocol for Chiral Separation of Trolox
This protocol is based on the application data provided by Daicel for the enantioseparation of 6-Hydroxy-2,5,7,8-tetramethylchromane-2-carboxylic acid (Trolox).[1]
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-VIS detector.
-
-
Chiral Column:
-
Column: CHIRALCEL® OZ-3
-
Dimensions: 4.6 x 150 mm
-
Particle Size: 3 µm
-
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of n-hexane, ethanol, and trifluoroacetic acid (TFA) in a ratio of 90:10:0.1 (v/v/v).
-
Chromatographic Mode: Normal Phase
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 230 nm
-
-
Sample Preparation:
-
Prepare a stock solution of racemic Trolox in the mobile phase at a concentration of approximately 1.0 mg/mL.
-
Inject 5 µL of the sample solution.
-
-
Expected Results:
-
The two enantiomers should be baseline resolved with a resolution (Rs) of approximately 4.99.
-
The retention time (tR) for the first eluting enantiomer is approximately 3.0 minutes, and for the second, approximately 3.8 minutes.[1]
-
SFC Protocol for Chiral Separation of Flavanones (e.g., Hesperetin, Naringenin)
This protocol is adapted from a study on the chiral separation of ten flavanones using Supercritical Fluid Chromatography.
-
Instrumentation:
-
Supercritical Fluid Chromatography (SFC) system equipped with a back-pressure regulator and a UV detector.
-
-
Chiral Column:
-
Column: Chiralpak® AD
-
Dimensions: 4.6 x 250 mm (or similar)
-
Particle Size: 5 µm
-
-
Chromatographic Conditions:
-
Mobile Phase: Supercritical CO₂ (Solvent A) and an organic modifier (Solvent B).
-
Organic Modifier (Solvent B): A mixture of ethanol and methanol (80:20 v/v) containing 0.1% trifluoroacetic acid (TFA).
-
Elution Mode: Gradient elution starting from 15% B to 50% B over approximately 30 minutes.
-
Flow Rate: 3.0 mL/min
-
Back Pressure: 150 bar
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm or as appropriate for the specific flavanone.
-
-
Sample Preparation:
-
Dissolve the racemic flavanone standard in the organic modifier to a final concentration of ~0.5 mg/mL.
-
Filter the sample through a 0.45 µm filter before injection.
-
-
Expected Results:
-
The method should achieve baseline or near-baseline separation for the enantiomers of several flavanones, including hesperetin and naringenin, within a 32-minute run time.
-
References
Inter-laboratory comparison for the analysis of (S)-Ethyl chroman-2-carboxylate
An objective comparison of analytical methodologies for the determination of (S)-Ethyl chroman-2-carboxylate is crucial for researchers, scientists, and drug development professionals to ensure data accuracy, reproducibility, and reliability across different laboratories. While a formal inter-laboratory comparison study for this compound is not publicly available, this guide provides a framework for such a comparison by evaluating common analytical techniques and presenting supporting experimental data based on established principles of method validation and chiral analysis.
The primary objective of an inter-laboratory comparison is to assess the proficiency of participating laboratories in performing a specific analysis. This is often achieved by analyzing a common, homogenous sample and comparing the results against a reference value. Key statistical measures include the Z-score, which indicates how far a laboratory's result is from the consensus mean, and the evaluation of precision (repeatability) and accuracy. In the absence of a formal study, this guide will compare the performance of different analytical methods as if they were individual participants in such a study.
Data Presentation
The following table summarizes typical performance data for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase, which is a common and effective technique for separating enantiomers.[1][2] The data presented is representative of what would be expected from a validated chiral HPLC method.
Table 1: Representative Performance Data for Chiral HPLC Analysis of this compound
| Parameter | Laboratory A (Method 1: Chiralcel OD-H) | Laboratory B (Method 2: Chiralpak AD) | Acceptance Criteria |
| Enantiomeric Purity (% e.e.) | |||
| Mean | 99.5% | 99.6% | ≥ 99.0% |
| Standard Deviation | 0.15 | 0.12 | ≤ 0.20 |
| Assay (mg/mL) | |||
| Mean | 1.005 | 0.998 | 0.980 - 1.020 |
| Standard Deviation | 0.008 | 0.006 | ≤ 0.010 |
| Precision (RSD) | |||
| Repeatability | 0.8% | 0.6% | ≤ 2.0% |
| Intermediate Precision | 1.2% | 1.0% | ≤ 3.0% |
| Accuracy (% Recovery) | 99.8% | 100.5% | 98.0% - 102.0% |
| Linearity (R²) | 0.9995 | 0.9998 | ≥ 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.04 µg/mL | Reportable |
| Limit of Quantitation (LOQ) | 0.15 µg/mL | 0.12 µg/mL | Reportable |
Experimental Protocols
A detailed methodology is critical for reproducing analytical results. Below is a representative experimental protocol for the chiral HPLC analysis of this compound.
Objective: To determine the enantiomeric purity and concentration of this compound using chiral High-Performance Liquid Chromatography (HPLC) with UV detection.
Materials and Reagents:
-
This compound reference standard
-
(R)-Ethyl chroman-2-carboxylate reference standard
-
HPLC grade n-Hexane
-
HPLC grade Isopropanol (IPA)
-
HPLC grade Ethanol (EtOH)
-
Test sample of Ethyl chroman-2-carboxylate
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.
-
Chiral stationary phase column (e.g., Chiralcel OD-H, 5 µm, 4.6 x 250 mm).
Chromatographic Conditions:
-
Mobile Phase: n-Hexane:Isopropanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
Run Time: 20 minutes
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of the this compound reference standard in the mobile phase at a concentration of 1.0 mg/mL.
-
Prepare a stock solution of the (R)-Ethyl chroman-2-carboxylate reference standard in the mobile phase at a concentration of 1.0 mg/mL.
-
Prepare a resolution solution by mixing the (S)- and (R)-enantiomer stock solutions to demonstrate the separation of the two enantiomers.
-
Prepare a series of calibration standards by diluting the (S)-enantiomer stock solution to concentrations ranging from 0.1 mg/mL to 1.5 mg/mL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the test sample in the mobile phase to achieve a nominal concentration of 1.0 mg/mL.
-
-
Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the resolution solution to confirm the separation of the enantiomers.
-
Inject the calibration standards to generate a calibration curve.
-
Inject the test sample solution in triplicate.
-
-
Data Analysis:
-
Identify the peaks for the (S)- and (R)-enantiomers based on their retention times from the analysis of the individual standards.
-
Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = [(Area(S) - Area(R)) / (Area(S) + Area(R))] x 100.
-
Quantify the concentration of this compound in the test sample using the calibration curve.
-
Mandatory Visualization
Caption: Experimental workflow for the chiral analysis of this compound.
Caption: Comparison of key performance characteristics for different chiral separation techniques.
References
Safety Operating Guide
Safe Disposal of (S)-Ethyl chroman-2-carboxylate: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of (S)-Ethyl chroman-2-carboxylate. The following procedures are based on general laboratory safety protocols for esters and related heterocyclic compounds, and information from the Safety Data Sheet (SDS) for the racemic mixture of ethyl chroman-2-carboxylate. Adherence to institutional and local regulations for chemical waste disposal is mandatory.
I. Immediate Safety and Hazard Information
This compound should be handled with care, following standard laboratory safety procedures. The hazard profile, based on the non-stereospecific form, is summarized below.
| Hazard Information | Description |
| GHS Pictogram | Exclamation mark (GHS07)[1] |
| Signal Word | Warning[1] |
| Hazard Statements | H302: Harmful if swallowed.[2] H315: Causes skin irritation.[2] H319: Causes serious eye irritation.[2] H335: May cause respiratory irritation.[2] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| Storage | Sealed in a dry place, 2-8°C[1] |
| Personal Protective Equipment (PPE) | Nitrile gloves, safety glasses, and a laboratory coat should be worn.[3] Work in a well-ventilated area or a fume hood. |
II. Disposal Procedures
The appropriate disposal method for this compound depends on the quantity of waste. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance.
A. Small Quantities (<50 mL)
For very small quantities, absorption and evaporation is a potential option, provided it is permitted by your institution and local regulations.
-
Work in a Fume Hood: Ensure proper ventilation to avoid inhalation of vapors.
-
Absorb the Liquid: Absorb the this compound onto an inert absorbent material such as paper towels, vermiculite, or sand.[3]
-
Evaporation: Allow the solvent to evaporate completely within the fume hood.[3]
-
Dispose of Absorbent Material: Once dry, the absorbent material can typically be disposed of in the regular solid waste, although it is best practice to double-bag it.[3]
B. Large Quantities (>50 mL)
Larger volumes of this compound must be collected and disposed of as chemical waste.
-
Containerize the Waste: Place the liquid waste in a clearly labeled, sealed, and appropriate chemical waste container. The container should be compatible with organic esters.
-
Labeling: The waste container must be labeled with the full chemical name: "this compound" and the approximate quantity. Also, affix any required hazard symbols.
-
Storage: Store the waste container in a designated satellite accumulation area for chemical waste, away from incompatible materials such as strong oxidizing agents.[4]
-
Arrange for Pickup: Contact your institution's EHS department to arrange for collection by a licensed waste contractor.[3]
III. Experimental Protocol: Waste Neutralization (Hypothetical)
While not a standard disposal method for this compound, the following hypothetical protocol illustrates a potential chemical neutralization process for an ester. This should only be carried out by trained personnel and with the approval of your institution's EHS office.
Objective: To hydrolyze the ester to its corresponding carboxylate salt and alcohol, which may be less hazardous and more amenable to aqueous disposal, depending on local regulations.
Materials:
-
This compound waste
-
1 M Sodium hydroxide (NaOH) solution
-
Ethanol
-
pH paper or pH meter
-
Stir plate and stir bar
-
Beaker or flask of appropriate size
-
Personal Protective Equipment (PPE)
Procedure:
-
Dilution: In a fume hood, dilute the this compound waste with an equal volume of ethanol to improve miscibility.
-
Saponification: Slowly add the 1 M NaOH solution to the diluted ester solution while stirring. The addition should be done in a controlled manner to manage any potential exothermic reaction. A general rule is to use a 1.1 molar excess of NaOH relative to the ester.
-
Reaction Monitoring: Continue stirring the mixture. The reaction progress can be monitored by checking the pH. The pH should remain basic (pH > 10) to ensure complete hydrolysis.
-
Neutralization: Once the reaction is complete (as indicated by the disappearance of the ester layer, if immiscible, or after a set time, e.g., 2 hours of stirring at room temperature), neutralize the solution by slowly adding a suitable acid (e.g., 1 M HCl) until the pH is between 6 and 8.
-
Disposal of Final Solution: The resulting aqueous solution containing the sodium salt of chroman-2-carboxylic acid and ethanol should be disposed of in accordance with institutional and local regulations for aqueous chemical waste.
IV. Visualized Workflows
The following diagrams illustrate the decision-making process and workflow for the disposal of this compound.
Caption: Disposal Decision Workflow for this compound.
Caption: Hypothetical Experimental Workflow for Ester Neutralization.
References
Personal protective equipment for handling (S)-Ethyl chroman-2-carboxylate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (S)-Ethyl chroman-2-carboxylate. Adherence to these procedures is vital for ensuring laboratory safety and proper disposal.
This compound is classified as a hazardous substance, and proper personal protective equipment (PPE) is mandatory to prevent exposure. The compound poses risks of acute oral toxicity, skin irritation, serious eye irritation, and respiratory tract irritation[1][2].
Hazard Identification and Classification
The following table summarizes the hazard classifications for this compound according to the Globally Harmonized System (GHS).
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory tract irritation |
Personal Protective Equipment (PPE)
To ensure personal safety, the following PPE is required when handling this compound:
-
Eye and Face Protection: Always wear chemical safety goggles and a face shield. All eye and face protection must be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU)[1][3][4].
-
Skin Protection:
-
Respiratory Protection: Under normal conditions with adequate ventilation, respiratory protection is not required[3][5]. If dust formation is likely or if irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used. For nuisance dust levels, a type N95 (US) or type P1 (EN 143) dust mask is suitable. For higher-level protection, use respirators with type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) cartridges[6].
Safe Handling and Disposal Workflow
The following diagram outlines the standard operating procedure for the safe handling of this compound, from initial preparation to final disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
